molecular formula C13H24O6 B15597154 Daumone CAS No. 690991-47-0

Daumone

Número de catálogo: B15597154
Número CAS: 690991-47-0
Peso molecular: 276.33 g/mol
Clave InChI: KBTQMAFDKPKMEJ-UYNYGYNWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ascr#1 is an (omega-1)-hydroxy fatty acid ascaroside obtained by formal condensation of the alcoholic hydroxy group of (6R)-6-hydroxyheptanoic acid with ascarylopyranose (the alpha anomer). It is a major component of the dauer pheromone, used by the nematode Caenorhabditis elegans as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause. It has also been found in Pristionchus pacificus and the sour paste nematode Panagrellus redivivus. It has a role as a Caenorhabditis elegans metabolite and a pheromone. It is a monocarboxylic acid and an (omega-1)-hydroxy fatty acid ascaroside. It is functionally related to a (6R)-6-hydroxyheptanoic acid. It is a conjugate acid of an ascr#1(1-).
Daumone has been reported in Panagrellus redivivus and Caenorhabditis elegans with data available.

Propiedades

Número CAS

690991-47-0

Fórmula molecular

C13H24O6

Peso molecular

276.33 g/mol

Nombre IUPAC

(6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid

InChI

InChI=1S/C13H24O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1

Clave InChI

KBTQMAFDKPKMEJ-UYNYGYNWSA-N

Origen del producto

United States

Foundational & Exploratory

The Chemical Biology of Daumone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daumone (B1248461), a pheromone secreted by the nematode Caenorhabditis elegans, is a key regulator of developmental plasticity, inducing entry into the stress-resistant dauer larval stage in response to adverse environmental cues such as overcrowding and starvation.[1] This fatty acid derivative and its analogs have garnered significant interest for their roles in chemosensory processes, development, and aging, with potential implications for obesity research and the development of novel anti-nematodal drugs.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its study.

Chemical Structure and Properties of this compound

This compound is the common name for a family of ascarosides, which are derivatives of the 3,6-dideoxy-L-sugar ascarylose.[3] The primary and most studied form of this compound is ascaroside #1 (ascr#1), also referred to as this compound-1.[4] Its chemical structure is (6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid.[5]

PropertyValueSource
IUPAC Name (6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid[5][6]
Molecular Formula C13H24O6[5][6]
Molecular Weight 276.33 g/mol [5][6]
CAS Number 690991-47-0[5]
Topological Polar Surface Area 96.20 Ų[6]
XlogP 0.40[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 5[6]
Rotatable Bonds 7[6]

Biological Activity and Analogs

The primary biological function of this compound in C. elegans is the induction of the dauer larval stage, a non-aging, developmentally arrested state that allows for survival in harsh conditions.[2] Both naturally isolated and chemically synthesized this compound have been shown to induce dauer formation.[1] Several synthetic analogs of this compound have been created to probe its structure-activity relationships and to develop tools for studying its biological roles.[7] For instance, fluorescently labeled this compound analogs have been synthesized to track its uptake and localization within the nematode.[7][8]

CompoundBiological ActivityConcentrationSource
This compound (ascr#1)Induces dauer formation in C. elegansNear lethal doses for synthetic this compound 1[7]
This compound 3Effective inducer of dauer formation in C. elegans~1 µM[7]
This compound 3Stimulates hatching in H. glycines1-10 µM[7]
Fluorescent this compound Analogs (Blue and Green)Retain dauer-inducing activityNot specified[8]

Signaling Pathways

This compound exerts its effects on C. elegans development by modulating conserved signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) and the Insulin/IGF-1 signaling (IIS) pathways.[3][6] These pathways are central to the regulation of growth, metabolism, and longevity in a wide range of organisms, including mammals.[9][10]

TGF-β Signaling Pathway

In C. elegans, the DAF-7/TGF-β pathway is a key regulator of the dauer decision.[3] Under favorable conditions, the DAF-7 ligand is expressed and signals through its receptors, leading to the suppression of dauer formation. This compound is thought to inhibit this pathway, thereby promoting entry into the dauer stage.

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DAF7 DAF-7 (TGF-β) This compound->DAF7 inhibits DAF1_DAF4 DAF-1/DAF-4 Receptor DAF7->DAF1_DAF4 DAF8_DAF14 DAF-8/DAF-14 (R-SMADs) DAF1_DAF4->DAF8_DAF14 DAF3_DAF5 DAF-3/DAF-5 (Co-SMAD/SnoN) DAF8_DAF14->DAF3_DAF5 Dauer_Formation Dauer Formation DAF3_DAF5->Dauer_Formation

This compound's influence on the TGF-β signaling pathway.
Insulin/IGF-1 Signaling Pathway

The DAF-2/Insulin/IGF-1 signaling pathway is another critical regulator of the dauer decision and longevity in C. elegans.[9] Similar to the TGF-β pathway, activation of the DAF-2 receptor under favorable conditions prevents dauer formation. This compound is believed to downregulate this pathway, leading to the activation of the DAF-16/FOXO transcription factor, which is essential for dauer entry and longevity.[10]

Insulin_IGF1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Insulin_like_peptides Insulin-like Peptides This compound->Insulin_like_peptides inhibits DAF2 DAF-2 (Insulin/IGF-1 Receptor) Insulin_like_peptides->DAF2 AGE1 AGE-1 (PI3K) DAF2->AGE1 PDK1 PDK-1 AGE1->PDK1 AKT1_2 AKT-1/2 PDK1->AKT1_2 DAF16 DAF-16 (FOXO) AKT1_2->DAF16 Dauer_Formation Dauer Formation & Longevity DAF16->Dauer_Formation

This compound's impact on the Insulin/IGF-1 signaling pathway.

Experimental Protocols

Total Synthesis of this compound

The chemical synthesis of this compound and its analogs is crucial for detailed biological studies. Several synthetic routes have been reported, often employing stereoselective methods to achieve the desired stereochemistry. A common strategy involves a palladium-catalyzed glycosylation reaction.[7]

Synthesis_Workflow Start Achiral Starting Materials Step1 Asymmetric Catalysis (e.g., Noyori Reduction) Start->Step1 Step2 Palladium-Catalyzed Glycosylation Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

A generalized workflow for the total synthesis of this compound.

A detailed protocol for the synthesis of this compound 3 is as follows: To a 20 mL flask, add methyl ester 23 (13 mg, 0.04 mmol), THF/H2O (4:1, 0.4 mL), and Lithium hydroxide (B78521) (1.44 mg, 0.06 mmol).[7] The resulting solution is stirred at room temperature for 24 hours.[7] Aqueous HCl (0.5 M, 0.4mL) is then added to adjust the pH to 7, and the solvent is removed in a vacuum.[7] The final product is purified by chromatography on silica (B1680970) gel (5% MeOH/EtOAc) to yield this compound 3 as a colorless oil (12 mg, 0.0397 mmol, 99%).[7]

Dauer Formation Assay

The dauer formation assay is the standard method to quantify the biological activity of this compound and its analogs.[7][11]

Materials:

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • M9 buffer

  • This compound or analog solution (dissolved in a suitable solvent like DMSO or ethanol)

  • 96-well plates

  • 1% (w/v) aqueous SDS solution

Procedure:

  • Culture C. elegans on NGM plates seeded with E. coli OP50 at 20°C.[7]

  • Synchronize the worm population by collecting eggs. This can be achieved by treating gravid adults with a bleach solution to release the eggs, followed by washing the eggs with M9 buffer.

  • Hatch the eggs in M9 buffer to obtain a synchronized population of L1 larvae.

  • Resuspend the L1 larvae in 190 µL of M9 media in a 96-well plate.[7]

  • Add 10 µL of the this compound solution (or control) to each well.[7]

  • Incubate for 4 hours at 23°C.[7]

  • Transfer the contents of each well to an NGM agar plate.[7]

  • Incubate the plates for 52–72 hours at 23°C.[7]

  • To selectively count dauer larvae, add 1.0 mL of 1% SDS solution to the plate. Non-dauer worms will be lysed, while dauer larvae will survive.[7]

  • Count the number of surviving (dauer) larvae.[7]

  • The percentage of dauer formation is calculated as (number of dauer larvae / total initial number of larvae) x 100.

Dauer_Assay_Workflow Start Synchronized C. elegans L1 Larvae Step1 Aliquot into 96-well plate with M9 buffer Start->Step1 Step2 Add this compound/Analog Solution Step1->Step2 Step3 Incubate (4h, 23°C) Step2->Step3 Step4 Transfer to NGM Plates Step3->Step4 Step5 Incubate (52-72h, 23°C) Step4->Step5 Step6 SDS Treatment (1%) Step5->Step6 Step7 Count Surviving (Dauer) Larvae Step6->Step7 End Calculate % Dauer Formation Step7->End

Workflow for the C. elegans dauer formation assay.

Conclusion

This compound and its associated signaling pathways represent a fascinating and important area of research with implications for developmental biology, aging, and disease. This technical guide provides a foundational understanding of the chemical nature of this compound, its biological functions, and the experimental approaches used to study it. Further research into the precise molecular interactions of this compound with its receptors and the downstream signaling cascades will undoubtedly uncover new insights into the regulation of life history traits and may pave the way for novel therapeutic interventions.

References

The Biological Role of Daumone in Nematode Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate life cycle of nematodes, environmental cues play a pivotal role in dictating developmental trajectories. Among the most critical of these cues are the daumones, a class of small molecule pheromones also known as ascarosides. These molecules are central to the decision of a nematode larva to either proceed with reproductive development or to enter a stress-resistant, alternative developmental stage known as the dauer larva. This decision is not merely a developmental switch but a profound adaptation to adverse environmental conditions such as overcrowding, starvation, and high temperatures, with significant implications for the nematode's survival, longevity, and dispersal.[1][2]

This technical guide provides an in-depth exploration of the biological role of daumone (B1248461) in nematode development, with a particular focus on the model organism Caenorhabditis elegans. We will delve into the core signaling pathways modulated by daumones, present quantitative data from key experiments in a structured format, and provide detailed methodologies for the essential experiments cited. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating nematode biology, chemical signaling, and potential avenues for therapeutic intervention against parasitic nematodes.

This compound Signaling Pathways

The decision to enter the dauer stage is a complex process orchestrated by the integration of multiple signaling pathways that are modulated by environmental cues, including the concentration of this compound. The primary pathways involved are the cGMP, TGF-β, insulin-like, and nuclear hormone receptor signaling pathways.[3][4] Daumones, sensed by chemosensory neurons, act as external signals that influence these interconnected pathways, ultimately leading to a binary developmental outcome.[2]

Under favorable conditions—characterized by abundant food and low population density (and thus low this compound concentration)—these signaling pathways promote reproductive growth. Conversely, under unfavorable conditions—scarcity of food and high population density (high this compound concentration)—the pathways are modulated to initiate entry into the dauer stage.[5]

TGF-β Signaling Pathway

The TGF-β pathway plays a crucial role in integrating environmental signals to regulate the dauer decision. In C. elegans, the DAF-7/TGF-β ligand is secreted by sensory neurons in response to favorable environmental cues. DAF-7 binds to the DAF-1/DAF-4 receptor complex, initiating a signaling cascade that ultimately inhibits the activity of the DAF-3/SMAD and DAF-5/Sno/Ski transcription factors. This inhibition prevents the expression of genes required for dauer formation, thus promoting reproductive development.[6] High concentrations of this compound are perceived by chemosensory neurons, leading to a downregulation of DAF-7 secretion. This relieves the inhibition on DAF-3 and DAF-5, allowing them to promote the expression of dauer-specific genes.[7]

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DAF-7 (TGF-beta) DAF-7 (TGF-beta) This compound->DAF-7 (TGF-beta) inhibits secretion DAF-1/DAF-4 Receptor DAF-1/DAF-4 Receptor DAF-7 (TGF-beta)->DAF-1/DAF-4 Receptor activates DAF-8/DAF-14 (R-SMAD) DAF-8/DAF-14 (R-SMAD) DAF-1/DAF-4 Receptor->DAF-8/DAF-14 (R-SMAD) phosphorylates DAF-3 (Co-SMAD) DAF-3 (Co-SMAD) DAF-8/DAF-14 (R-SMAD)->DAF-3 (Co-SMAD) inhibits DAF-5 (Sno/Ski) DAF-5 (Sno/Ski) DAF-8/DAF-14 (R-SMAD)->DAF-5 (Sno/Ski) inhibits Dauer Genes Dauer Genes DAF-3 (Co-SMAD)->Dauer Genes activates Reproductive Genes Reproductive Genes DAF-3 (Co-SMAD)->Reproductive Genes inhibits DAF-5 (Sno/Ski)->Dauer Genes activates DAF-5 (Sno/Ski)->Reproductive Genes inhibits

Caption: TGF-β signaling pathway in C. elegans dauer formation.

Insulin (B600854)/IGF-1 Signaling (IIS) Pathway

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that regulates metabolism, stress resistance, and lifespan. In C. elegans, the DAF-2 receptor, a homolog of the mammalian insulin/IGF-1 receptor, is central to this pathway. Under favorable conditions, insulin-like peptides (ILPs) bind to DAF-2, activating a phosphoinositide 3-kinase (PI3K) signaling cascade (AGE-1, PDK-1, AKT-1/2). This leads to the phosphorylation and subsequent cytoplasmic retention of the DAF-16/FOXO transcription factor, thereby preventing the expression of dauer-promoting and longevity genes.[8][9] When this compound levels are high, signaling through DAF-2 is reduced, leading to the dephosphorylation and nuclear translocation of DAF-16. In the nucleus, DAF-16 promotes the transcription of genes necessary for dauer formation and survival.[7]

Insulin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Insulin-like Peptides Insulin-like Peptides This compound->Insulin-like Peptides inhibits secretion DAF-2 (Insulin Receptor) DAF-2 (Insulin Receptor) Insulin-like Peptides->DAF-2 (Insulin Receptor) activates AGE-1 (PI3K) AGE-1 (PI3K) DAF-2 (Insulin Receptor)->AGE-1 (PI3K) activates PDK-1 PDK-1 AGE-1 (PI3K)->PDK-1 activates AKT-1/2 AKT-1/2 PDK-1->AKT-1/2 activates DAF-16 (FOXO) DAF-16 (FOXO) AKT-1/2->DAF-16 (FOXO) phosphorylates (inhibits) Dauer Genes Dauer Genes DAF-16 (FOXO)->Dauer Genes activates Reproductive Genes Reproductive Genes DAF-16 (FOXO)->Reproductive Genes inhibits

Caption: Insulin/IGF-1 signaling pathway in C. elegans dauer formation.

Nuclear Hormone Receptor Pathway

The TGF-β and IIS pathways converge on the nuclear hormone receptor DAF-12.[10] DAF-12's activity is regulated by steroid hormones called dafachronic acids (DAs).[5] Under favorable conditions, the synthesis of DAs is promoted. DAs bind to and activate DAF-12, which then promotes the expression of genes required for reproductive development.[11] In unfavorable conditions, signaled by high this compound levels, DA synthesis is repressed. In the absence of its ligand, DAF-12 interacts with the corepressor DIN-1 and actively promotes the expression of genes that lead to dauer arrest.[10]

NHR_Pathway cluster_unfav Unfavorable Conditions (High this compound) TGF-beta Pathway TGF-beta Pathway DAF-9 (Cytochrome P450) DAF-9 (Cytochrome P450) TGF-beta Pathway->DAF-9 (Cytochrome P450) promotes Insulin Pathway Insulin Pathway Insulin Pathway->DAF-9 (Cytochrome P450) promotes Dafachronic Acids (DA) Dafachronic Acids (DA) DAF-9 (Cytochrome P450)->Dafachronic Acids (DA) synthesizes DAF-12 (NHR) DAF-12 (NHR) Dafachronic Acids (DA)->DAF-12 (NHR) activates Reproductive Development Reproductive Development DAF-12 (NHR)->Reproductive Development promotes Dauer Formation Dauer Formation DAF-12 (NHR)->Dauer Formation inhibits DAF-12 (NHR)->Dauer Formation promotes with DIN-1 DIN-1 (Corepressor) DIN-1 (Corepressor) DIN-1 (Corepressor)->DAF-12 (NHR) binds unliganded

Caption: Nuclear hormone receptor pathway integrating TGF-β and Insulin signals.

Quantitative Data on this compound Activity

The biological activity of daumones is concentration-dependent and often synergistic, with different ascarosides exhibiting varying potencies and eliciting distinct biological responses.

Dauer Induction by Ascarosides

The following table summarizes the effective concentrations of various ascarosides (daumones) in inducing dauer formation in C. elegans. It is important to note that the synergistic effects of ascaroside mixtures are often more potent than individual compounds.[12]

Ascaroside (this compound)Concentration for Significant Dauer InductionSpeciesNotesReference(s)
ascr#1 (this compound)High concentrations requiredC. elegansLess potent than other ascarosides.[12]
ascr#2Nanomolar to micromolar rangeC. elegans, C. briggsaeA primary component of the dauer pheromone in both species.[13]
ascr#3Nanomolar to micromolar rangeC. elegansPotent dauer inducer, synergistic with ascr#2.[12]
ascr#5Potent dauer inducerC. elegansSynergistic with ascr#2 and ascr#3.[11]
ascr#2 + ascr#3Lower concentrations than individual compoundsC. elegansDemonstrates strong synergistic effects.[1][12]
Ascaroside Concentration and Developmental Stage

The production and secretion of ascarosides vary with the developmental stage of the nematode. The table below illustrates the concentration of key ascarosides in the culture medium of synchronized C. elegans populations at different life stages.

Developmental Stageascr#2 (nM)ascr#3 (nM)ascr#8 (nM)Reference(s)
L2~5~1Not Detected[14]
L3~20~5~1[14]
L4~40~10~2[14]
Young Adult~60~15~3[14]
Dauer-inducing culture (67h)~150~25Not Detected[14]

Experimental Protocols

Dauer Formation Assay Using Synthetic Daumones

This protocol describes a standardized method for inducing dauer formation in C. elegans using synthetic daumones (ascarosides).[15]

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans

  • Synthetic daumones (e.g., ascr#1, ascr#2, ascr#3) dissolved in a suitable solvent (e.g., ethanol)

  • M9 buffer

  • 1% Sodium Dodecyl Sulfate (SDS) solution

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM agar plates.

    • Spot the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature.

    • Add the desired concentration of synthetic this compound(s) to the surface of the agar, ensuring even distribution. Allow the solvent to evaporate completely.

  • Worm Synchronization:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites and allowing the eggs to hatch overnight in M9 buffer without food.

  • Dauer Induction:

    • Plate a known number of synchronized L1 larvae (e.g., 100-200) onto the prepared NGM plates containing the synthetic this compound(s).

    • Incubate the plates at a constant temperature (e.g., 20°C or 25°C) for 48-72 hours.

  • Scoring Dauer Larvae:

    • After the incubation period, count the total number of worms on the plate.

    • Count the number of dauer larvae, which can be identified by their characteristic thin, dark appearance and resistance to gentle prodding with a platinum wire.

  • SDS Resistance Confirmation (Optional but Recommended):

    • To confirm the dauer status, wash the worms off the plate with M9 buffer.

    • Incubate the worms in a 1% SDS solution for 15-30 minutes. Non-dauer worms will be lysed, while dauer larvae will survive.[3]

    • Plate the surviving worms on a fresh NGM plate and count the number of survivors after a few hours.

  • Data Analysis:

    • Calculate the percentage of dauer formation as: (Number of dauer larvae / Total number of worms) x 100.

Caption: Experimental workflow for the dauer formation assay.

Quantification of Ascarosides from Liquid Culture

This protocol outlines a method for the extraction and quantification of ascarosides from the liquid culture medium of C. elegans, which is essential for studying the production of these pheromones under different conditions.[16]

Materials:

  • Liquid S-medium for C. elegans culture

  • High-density, synchronized C. elegans culture

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Water (HPLC grade)

  • Formic acid

  • Stable isotope-labeled ascaroside internal standards

  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Procedure:

  • Culture and Collection:

    • Grow a high-density, synchronized culture of C. elegans in liquid S-medium with E. coli as a food source.

    • After the desired incubation period, centrifuge the culture to pellet the worms.

    • Collect the supernatant (culture medium) for ascaroside extraction.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the culture medium onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the ascarosides from the cartridge using an appropriate solvent, such as acetonitrile or methanol.

  • Sample Preparation for UPLC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Add a known amount of stable isotope-labeled ascaroside internal standards to the sample for accurate quantification.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Separate the ascarosides using a suitable UPLC column and gradient elution.

    • Detect and quantify the ascarosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to specific product ions for each ascaroside and its internal standard are monitored.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of ascaroside standards.

    • Calculate the concentration of each ascaroside in the original culture medium based on the peak area ratios of the endogenous ascaroside to its corresponding internal standard and the calibration curve.

Conclusion and Future Directions

This compound and the broader family of ascarosides represent a sophisticated chemical language that governs fundamental aspects of nematode development, behavior, and survival. The intricate interplay of the TGF-β, insulin/IGF-1, and nuclear hormone receptor signaling pathways in response to these pheromones highlights the remarkable adaptability of these organisms. For researchers in basic science, a deeper understanding of these pathways can provide further insights into conserved mechanisms of animal development and aging. For professionals in drug development, the components of these signaling pathways, particularly those unique to nematodes or essential for the dauer transition in parasitic species, present promising targets for the development of novel nematicides. Future research should focus on the identification and characterization of the specific G-protein coupled receptors that bind daumones, as well as the downstream signaling components, to further elucidate the molecular mechanisms of chemosensation and developmental decision-making in nematodes.

References

An In-depth Technical Guide to Daumone as a Caenorhabditis elegans Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The nematode Caenorhabditis elegans utilizes a sophisticated system of chemical communication to navigate its environment and regulate key life decisions. Central to this system is a class of small-molecule signals known as ascarosides. The first of these to be identified was daumone (B1248461) (ascr#1), a key component of the "dauer pheromone" that signals worms to enter a state of suspended development called the dauer larva stage in response to adverse conditions like overcrowding and starvation[1][2]. This guide provides a comprehensive technical overview of this compound and the broader ascaroside family, detailing their biosynthesis, signaling pathways, physiological effects, and the experimental protocols used for their study.

Introduction to this compound and Ascarosides

Pheromones are chemical signals that mediate communication between individuals of the same species[1]. In C. elegans, these signals are predominantly ascarosides, a family of glycolipids built upon the dideoxysugar ascarylose (B1226638) linked to a fatty acid-derived side chain[3][4]. The structural diversity of these side chains and further modifications allow for a complex chemical language that governs not only entry into the dauer stage but also mating, social aggregation, and repulsion behaviors[3][4].

This compound, later renamed ascaroside #1 (ascr#1), was the first such molecule to be structurally elucidated and synthesized[2][5]. It is a major component of the pheromonal blend that informs individual worms about population density[6]. When conditions are unfavorable, high concentrations of this compound and other ascarosides trigger a developmental switch from the reproductive life cycle to the stress-resistant, non-aging dauer larva stage[1][7][8]. This developmental plasticity is a critical survival strategy for the nematode[9].

Biosynthesis of this compound and Ascarosides

The biosynthesis of ascarosides is a modular process that primarily involves the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs)[5][10]. This pathway shortens the fatty acid side chain to generate the diverse lengths seen in the ascaroside family. The core pathway involves a sequence of enzymatic reactions catalyzed by key proteins.

Key Genes in Ascaroside Biosynthesis:

  • acox-1 : Encodes an acyl-CoA oxidase, which catalyzes the first step of peroxisomal β-oxidation[11].

  • dhs-28 : Encodes a multifunctional enzyme with 2-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities[10][11].

  • daf-22 : Encodes a sterol carrier protein (SCP)-domain-containing thiolase, which catalyzes the final thiolytic cleavage in the β-oxidation cycle[11][12][13][14]. Mutants in daf-22 are deficient in the production of short-chain ascarosides and fail to produce the dauer pheromone[10][12][15].

Disturbances in this biosynthetic pathway not only render the worms dauer-defective but also lead to a toxic accumulation of fatty acids, causing severe developmental defects and reduced lifespan[10]. This highlights a dual role for ascaroside production: as a signaling system and as a mechanism for disposing of toxic fatty acids[10].

G cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm / Other VLCFA Very Long-Chain Fatty Acyl-CoA ACOX1 ACOX-1 VLCFA->ACOX1 Oxidation EnoylCoA Trans-2-Enoyl-CoA ACOX1->EnoylCoA DHS28 DHS-28 EnoylCoA->DHS28 Hydration HydroxyacylCoA 3-Hydroxyacyl-CoA DHS28->HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->DHS28 Dehydrogenation DAF22 DAF-22 KetoacylCoA->DAF22 Thiolysis ShortenedFA Shortened Fatty Acyl-CoA DAF22->ShortenedFA AcetylCoA Acetyl-CoA DAF22->AcetylCoA Ascarylose Ascarylose Sugar Unit ShortenedFA->Ascarylose Conjugation Ascaroside Ascaroside (e.g., this compound) Ascarylose->Ascaroside Secretion Secretion into Environment Ascaroside->Secretion

Fig. 1: Ascaroside Biosynthesis Pathway in C. elegans.

Perception and Signal Transduction

C. elegans perceives ascarosides through a specific set of chemosensory neurons, primarily the ASI, ASK, and AWC neurons[5]. The signals are detected by G protein-coupled receptors (GPCRs) on the surface of these neurons[4].

Key Signaling Components:

  • Receptors: Several GPCRs act as ascaroside receptors, including SRBC-64, SRBC-66, SRG-36, and DAF-37[5][16][17]. These receptors often show specificity for different ascarosides. For instance, SRBC-64 and SRBC-66 mediate responses to ascr#2, ascr#3, and ascr#5[17].

  • G-proteins: Upon pheromone binding, receptors like SRBC-64/66 activate Gα proteins, such as GPA-3[16][17].

  • Downstream Pathways: The activated G-protein signaling cascade modulates the activity of downstream effectors, including guanylate cyclases (e.g., DAF-11), which in turn regulate neuroendocrine signaling pathways like the TGF-β and insulin/IGF-1 signaling pathways[5][17].

  • Neuroendocrine Control: Ultimately, these neuronal signals control the activity of the nuclear hormone receptor DAF-12 and the forkhead transcription factor DAF-16[8]. The integration of these signals determines whether the larva commits to reproductive development or enters the dauer stage[8][18].

Fig. 2: this compound Signaling Pathway for Dauer Formation.

Quantitative Data on Ascaroside Activity

The biological activity of ascarosides is highly dependent on their specific chemical structure and concentration. While this compound (ascr#1) was initially identified as "the" dauer pheromone, it is now understood that a blend of multiple ascarosides acts synergistically to induce a robust dauer response[9][12][19]. Furthermore, the same molecules that induce dauer formation at high concentrations can act as male attractants or hermaphrodite repellents at much lower concentrations[3][19].

AscarosidePrimary Function(s)Effective Concentration RangeReference(s)
ascr#1 (this compound) Dauer InductionHigh μM (synthetic)[20]
ascr#2 Dauer Induction (major component), Male AttractionHigh nM to μM (Dauer); pM-nM (Attraction)[12]
ascr#3 Dauer Induction, Male Attraction (potent)High nM to μM (Dauer); pM-nM (Attraction)[3][20]
ascr#5 Dauer Induction, Hermaphrodite RepulsionHigh nM to μM (Dauer)[3]
ascr#8 Male Attraction (potent)pM-nM

Note: Effective concentrations can vary based on experimental conditions, such as food availability and temperature, which act as competing signals[7]. Synthetic ascr#1 alone has been shown to require near-lethal doses to induce dauer, suggesting impurities in original isolates or the necessity of a synergistic blend[20].

Experimental Protocols and Methodologies

The study of this compound and other ascarosides relies on a combination of biological assays, analytical chemistry, and synthetic chemistry.

Crude Pheromone Extraction

This protocol aims to isolate the mixture of ascarosides from the liquid media in which worms have been cultured.

  • Worm Culture: Grow large, non-synchronized populations of C. elegans (e.g., N2 wild-type strain) in liquid S-medium with a food source like E. coli OP50.

  • Media Collection: After several days of growth, pellet the worms by centrifugation. Collect the supernatant, which contains the excreted metabolites (the "exometabolome").

  • Solid Phase Extraction (SPE): Acidify the supernatant and pass it through a C18 SPE column.

  • Elution: Wash the column with water to remove salts and polar compounds. Elute the ascarosides with methanol (B129727) or acetonitrile (B52724).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the crude pheromone extract in a suitable solvent (e.g., ethanol (B145695) or water) for use in bioassays or further analysis[21].

Ascaroside Identification and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical method for identifying and quantifying specific ascarosides in a complex mixture[21].

  • Chromatographic Separation: Inject the crude extract or a purified fraction onto a reverse-phase HPLC column (e.g., C18). Separate the molecules based on polarity using a gradient of solvents, typically water and acetonitrile with a modifier like formic acid[22].

  • Ionization: As molecules elute from the column, they are ionized, most commonly by electrospray ionization (ESI)[21]. Ascarosides can be detected in both positive ([M+Na]⁺) and negative ([M-H]⁻) ion modes, though some ionize preferentially in one mode[21][23].

  • Mass Analysis (MS1): The first mass spectrometer scans for the mass-to-charge (m/z) ratio of the parent ions.

  • Fragmentation (MS2): Specific parent ions are selected and fragmented. Ascarosides produce characteristic fragment ions. For example, in negative ion mode, many ascarosides yield a diagnostic product ion at m/z 73.0293 [C₃H₅O₂]⁻ from the ascarylose sugar moiety[15].

  • Quantification: By comparing the peak area of a specific ascaroside in a sample to a standard curve generated from a synthetic standard of known concentration, the amount of that ascaroside in the original extract can be precisely determined[21].

G cluster_analysis Analysis Culture 1. C. elegans Liquid Culture (High Density) Centrifuge 2. Centrifugation (Separate worms from media) Culture->Centrifuge SPE 3. Solid Phase Extraction (SPE) of Supernatant on C18 Column Centrifuge->SPE Elute 4. Elute Ascarosides (e.g., with Methanol) SPE->Elute Dry 5. Evaporate & Reconstitute (Crude Pheromone Extract) Elute->Dry LCMS 6. LC-MS/MS Analysis Dry->LCMS Bioassay 6. Dauer Formation Bioassay Dry->Bioassay Identify 7a. Identification & Quantification LCMS->Identify Assess 7b. Assess Biological Activity (% Dauer Formation) Bioassay->Assess

Fig. 3: Experimental Workflow for Ascaroside Extraction and Analysis.
Dauer Formation Assay

This bioassay quantifies the dauer-inducing activity of a given compound or extract.

  • Assay Plates: Prepare NGM agar (B569324) plates seeded with a small amount of E. coli.

  • Sample Application: Apply a known concentration of the test compound (e.g., synthetic this compound or crude extract) to the plate. A solvent control plate should also be prepared.

  • Synchronization: Obtain a synchronized population of L1 larvae.

  • Incubation: Add a set number of L1 larvae (e.g., 100-200) to each plate and incubate at a constant temperature (e.g., 25°C), which enhances the dauer response[7].

  • Scoring: After 2-3 days, score the number of dauer larvae versus non-dauer animals. Dauer larvae are thin, dark, and resistant to treatment with 1% sodium dodecyl sulfate (B86663) (SDS)[23].

  • Calculation: The activity is expressed as the percentage of the total population that formed dauers.

Pharmacological and Broader Implications

The study of this compound extends beyond nematode biology, offering potential insights for drug development. The dauer stage is a non-aging state, and the signaling pathways involved are highly conserved in mammals[8].

  • Anti-Aging and Calorie Restriction Mimetics: Because this compound induces a state of longevity and metabolic slowdown, it has been investigated as a calorie restriction mimetic. Studies have shown that oral administration of this compound to aged mice improves survival, reduces plasma insulin, and attenuates age-related hepatic inflammation and fibrosis[24][25].

  • Anti-Inflammatory Effects: this compound has demonstrated anti-inflammatory properties in mouse models, suggesting a potential therapeutic application[24].

  • Anti-Nematodal Drugs: A deeper understanding of the this compound signaling pathway, which is critical for the survival and development of many nematode species, could lead to the development of novel anti-nematodal drugs targeting this system[1][20]. This is particularly relevant for combating parasitic nematodes that cause significant agricultural and medical burdens[20].

Future research will likely focus on identifying the full complement of ascaroside receptors, elucidating the precise neural circuits that process pheromone information, and translating the findings on this compound's effects on aging and inflammation into mammalian systems.

References

The Daumone Enigma: A Technical Guide to Pheromone-Induced Dauer Formation in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The decision of the nematode Caenorhabditis elegans to enter the alternative, stress-resistant dauer larval stage is a classic example of phenotypic plasticity, governed by a complex interplay of environmental cues and conserved signaling pathways. A key trigger for this developmental switch is a class of small molecules known as ascarosides, with daumones being among the first identified components of the dauer-inducing pheromone. This technical guide provides an in-depth exploration of the molecular mechanisms underlying daumone-induced dauer formation. We dissect the core signaling cascades, present quantitative data on the bioactivity of various ascarosides, and provide detailed experimental protocols for studying this fascinating biological phenomenon. The information herein is intended to serve as a valuable resource for researchers in developmental biology, neurobiology, and drug discovery, offering insights into conserved signaling pathways that have implications for aging and metabolic diseases.

Introduction: The Dauer Diapause

Under favorable environmental conditions, C. elegans develops rapidly through four larval stages (L1-L4) to become a reproductive adult.[1] However, in the face of environmental stressors such as high population density, limited food, and elevated temperatures, early larval stages can divert their development into a non-feeding, long-lived, and stress-resistant diapause stage known as the dauer larva.[1][2][3][4] This developmental decision is orchestrated by a sophisticated chemosensory system that perceives environmental cues and translates them into neuroendocrine signals.

Population density is primarily communicated through a complex mixture of small molecules collectively referred to as dauer pheromone.[5][6] The initial identification and synthesis of "this compound" (ascr#1) was a pivotal step in understanding this chemical communication.[4][7] Subsequent research has revealed that the dauer pheromone is a complex blend of many different ascarosides, which can act synergistically or antagonistically to fine-tune the dauer entry decision.[8][9][10] Understanding the mechanism of action of these daumones and other ascarosides provides a powerful model for dissecting conserved signaling pathways that are relevant to human health and disease.

Core Signaling Pathways in Dauer Formation

The perception of daumones and other ascarosides by sensory neurons in C. elegans initiates a signaling cascade that primarily involves two major, evolutionarily conserved pathways: the transforming growth factor-beta (TGF-β) pathway and the insulin/IGF-1 signaling (IIS) pathway. These pathways act in parallel and ultimately converge on the nuclear hormone receptor DAF-12, which serves as a central regulator of the dauer developmental decision.[11][12]

The TGF-β Signaling Pathway

Under favorable conditions (low pheromone, ample food), the DAF-7/TGF-β ligand is secreted from the ASI sensory neurons.[10][13] DAF-7 binds to the heterodimeric receptor complex formed by the type I receptor DAF-1 and the type II receptor DAF-4 on other neurons.[13][14] This binding event activates a downstream signaling cascade involving the SMAD proteins DAF-8 and DAF-14, which in turn inhibit the activity of the DAF-3/Co-SMAD and DAF-5/Sno/Ski transcriptional regulators.[13][14] When DAF-3 and DAF-5 are inhibited, the worm proceeds with reproductive development.

In the presence of This compound (B1248461), DAF-7 secretion is downregulated.[2] This leads to the activation of DAF-3 and DAF-5, which then promote entry into the dauer stage.

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (High Pheromone) DAF7 DAF-7 (TGF-β) This compound->DAF7 inhibits secretion DAF1_DAF4 DAF-1/DAF-4 Receptor DAF7->DAF1_DAF4 binds DAF8_DAF14 DAF-8/DAF-14 (R-SMADs) DAF1_DAF4->DAF8_DAF14 activates DAF3_DAF5 DAF-3/DAF-5 Complex DAF8_DAF14->DAF3_DAF5 inhibits Reproductive_Genes Reproductive Development Genes DAF8_DAF14->Reproductive_Genes promotes Dauer_Genes Dauer Formation Genes DAF3_DAF5->Dauer_Genes promotes

Figure 1. The TGF-β signaling pathway in dauer formation.
The Insulin/IGF-1 Signaling (IIS) Pathway

Similar to the TGF-β pathway, the IIS pathway is active during reproductive development and is inhibited by dauer-inducing conditions. A variety of insulin-like peptides (ILPs) bind to the DAF-2 insulin/IGF-1 receptor, activating a phosphoinositide 3-kinase (PI3K) cascade involving AGE-1.[2][8] This leads to the phosphorylation and subsequent cytoplasmic retention of the DAF-16/FOXO transcription factor.[2][8]

When this compound is present, ILP signaling is reduced, leading to the dephosphorylation and nuclear translocation of DAF-16. In the nucleus, DAF-16 regulates the expression of genes that promote dauer formation, stress resistance, and longevity.[2][8]

IIS_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (High Pheromone) ILPs Insulin-like Peptides (ILPs) This compound->ILPs reduces signaling DAF2 DAF-2 (Insulin/IGF-1 Receptor) ILPs->DAF2 binds AGE1 AGE-1 (PI3K) DAF2->AGE1 activates DAF16_P DAF-16/FOXO (Phosphorylated) DAF2->DAF16_P inhibits nuclear entry AGE1->DAF16_P phosphorylates DAF16 DAF-16/FOXO DAF16_P->DAF16 dephosphorylation Dauer_Genes Dauer Formation Genes DAF16->Dauer_Genes promotes transcription

Figure 2. The Insulin/IGF-1 signaling pathway in dauer formation.
Convergence on DAF-12, the Nuclear Hormone Receptor

Both the TGF-β and IIS pathways converge on the regulation of the nuclear hormone receptor DAF-12.[11][12] DAF-12's activity is modulated by the presence of its ligands, steroidal hormones called dafachronic acids.[15][16] The biosynthesis of dafachronic acids is controlled by enzymes that are themselves regulated by the TGF-β and IIS pathways.

Under favorable conditions, dafachronic acids are produced and bind to DAF-12.[12][17] Ligand-bound DAF-12 promotes reproductive development.[16][17] In dauer-inducing conditions, dafachronic acid synthesis is repressed. The unliganded DAF-12 then interacts with the co-repressor DIN-1 to promote the expression of genes required for dauer formation.[12][16]

DAF12_pathway TGF_beta TGF-β Pathway (DAF-7) DA_synthesis Dafachronic Acid Biosynthesis TGF_beta->DA_synthesis promotes DAF12_unliganded DAF-12 + DIN-1 TGF_beta->DAF12_unliganded inhibits IIS Insulin/IGF-1 Pathway (DAF-2) IIS->DA_synthesis promotes IIS->DAF12_unliganded inhibits DA Dafachronic Acids (DAF-12 Ligands) DA_synthesis->DA DAF12_liganded DAF-12 + DA DA->DAF12_liganded binds to DAF-12 Reproductive_Development Reproductive Development DAF12_liganded->Reproductive_Development promotes Dauer_Formation Dauer Formation DAF12_unliganded->Dauer_Formation promotes This compound This compound This compound->TGF_beta inhibits This compound->IIS inhibits

Figure 3. Convergence of signaling pathways on DAF-12.

Quantitative Analysis of this compound and Ascaroside Activity

The decision to enter the dauer stage is highly sensitive to the concentration and composition of the ascaroside cocktail present in the environment. Different ascarosides exhibit varying potencies, and their effects can be additive or synergistic.

Dose-Dependent Dauer Induction by Individual Ascarosides

The following table summarizes the effective concentrations for dauer formation induced by various synthetic ascarosides. EC50 values represent the concentration at which 50% of the maximal effect is observed.

AscarosideCommon NameEC50 for Dauer Formation (at 25°C)Notes
ascr#1This compound (C7)Weakly activeThe first identified component, but less potent than others.[7]
ascr#2C6Slightly more potent than ascr#3 in dauer assay.[9]A major component of the dauer pheromone in C. briggsae.[18]
ascr#3C9~820 nM[19]Potent male attractant at lower concentrations.[9]
ascr#5C3Most potent known dauer-inducing ascaroside.[20]
ascr#62.7 µM[19]A long-chain ascaroside.[19]
ascr#8Potent component.Contains a p-aminobenzoic acid moiety.[5]
Synergistic and Antagonistic Interactions

The combination of different ascarosides often results in a more potent dauer-inducing signal than the individual components alone, demonstrating synergy.

Ascaroside CombinationEffect on Dauer FormationReference
ascr#2 + ascr#3Synergistic[9]
ascr#3 + ascr#6 + ascr#9Synergistic[10]
Cbr-daf-22 pheromoneAntagonistic[18]

Experimental Protocols

Quantitative Dauer Formation Assay

This protocol describes a standardized method for quantifying the percentage of dauer larvae induced by synthetic daumones or other ascarosides.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sync_worms 1. Synchronize C. elegans (Alkaline Bleaching) hatch 2. Hatch L1 Larvae in M9 Buffer sync_worms->hatch plate_l1s 4. Plate Synchronized L1s onto Assay Plates hatch->plate_l1s prep_plates 3. Prepare Dauer Assay Plates with Ascarosides and Heat-Killed OP50 prep_plates->plate_l1s incubate 5. Incubate at 25°C for 72-84 hours plate_l1s->incubate score_dauers 6. Score Dauer and Non-Dauer Larvae incubate->score_dauers sds_confirm 7. (Optional) Confirm with 1% SDS Treatment score_dauers->sds_confirm calc_percent 8. Calculate Percentage of Dauer Formation score_dauers->calc_percent sds_confirm->calc_percent

Figure 4. Workflow for a quantitative dauer formation assay.

Materials:

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50

  • M9 Buffer

  • Alkaline bleach solution (1.2 mL concentrated bleach, 0.6 mL 5M NaOH in 8 mL autoclaved water)

  • Dauer assay plates (NGM agar)

  • Heat-killed E. coli OP50

  • Synthetic daumones/ascarosides

  • 1% Sodium Dodecyl Sulfate (SDS) solution

Procedure:

  • Synchronization of C. elegans [13][14][15][21]

    • Culture a large population of gravid adult worms on NGM plates.

    • Wash the worms off the plates with M9 buffer into a 15 mL conical tube.

    • Pellet the worms by centrifugation and remove the supernatant.

    • Add alkaline bleach solution to the worm pellet and vortex vigorously for 3-5 minutes until the adult worms are dissolved, releasing the eggs.

    • Quickly wash the eggs three times with M9 buffer to remove the bleach.

    • Resuspend the final egg pellet in M9 buffer and allow them to hatch into L1 larvae overnight with gentle rocking. Since there is no food, the larvae will arrest at the L1 stage.

  • Preparation of Dauer Assay Plates [11]

    • Prepare NGM agar (B569324) and cool to ~55°C.

    • Add the desired concentration of synthetic this compound/ascaroside (dissolved in a suitable solvent, e.g., ethanol) to the molten agar. Also, prepare control plates with the solvent alone.

    • Pour the plates and allow them to solidify.

    • Spot the plates with a standardized amount of heat-killed E. coli OP50.

  • Dauer Induction

    • Pipette a known number of synchronized L1 larvae (e.g., 100-200) onto the center of each assay plate.

    • Incubate the plates at 25°C for 72-84 hours.[11]

  • Scoring Dauer Larvae

    • Visually inspect the plates under a dissecting microscope. Dauer larvae are characteristically thin, dark, and radially constricted. They are also resistant to 1% SDS.[22]

    • Count the number of dauer and non-dauer (L3, L4, or adult) worms on each plate.

    • (Optional) To confirm the dauer phenotype, wash the worms off the plate and incubate them in a 1% SDS solution for 15-20 minutes. Dauer larvae will survive this treatment, while non-dauer worms will lyse.[23]

    • Calculate the percentage of dauer formation for each condition.

Conclusion and Future Directions

The this compound-induced entry into the dauer stage in C. elegans remains a powerful model system for understanding how environmental cues are integrated to control developmental decisions. The core signaling pathways—TGF-β, IIS, and nuclear hormone receptor signaling—are highly conserved throughout the animal kingdom, and insights gained from studying their roles in dauer formation have broad implications for human health, particularly in the areas of aging, metabolism, and stress resistance.

Future research in this area will likely focus on several key areas:

  • Receptor Deorphanization: Identifying the specific G-protein coupled receptors (GPCRs) that bind to this compound and other ascarosides is a critical next step in understanding the initial perception of the pheromone signal.

  • Combinatorial Code of Ascarosides: Further elucidation of how the complex blend of ascarosides is interpreted by the nervous system to produce nuanced behavioral and developmental outcomes.

  • Translational Applications: Given the link between these signaling pathways and longevity, exploring the potential of this compound and its analogs as therapeutic agents for age-related diseases is a promising avenue for drug development.

This guide provides a foundational understanding of the mechanism of this compound-induced dauer formation. It is our hope that the information and protocols presented here will facilitate further research into this fascinating and important area of biology.

References

The Daumone Signaling Pathway in C. elegans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The daumone (B1248461) signaling pathway in Caenorhabditis elegans is a critical regulatory network that governs the entry into and exit from the dauer diapause, a stress-resistant larval stage. This pathway integrates environmental cues, such as population density, food availability, and temperature, to control developmental timing, metabolism, and longevity. The central signaling molecule, this compound, a constitutively produced pheromone, acts through a cascade involving the nuclear hormone receptor DAF-12. This pathway is intricately linked with the insulin/IGF-1 signaling (IIS) and Transforming Growth Factor-β (TGF-β) pathways, forming a complex network that has significant implications for aging and metabolic regulation. This technical guide provides an in-depth overview of the this compound signaling pathway, including quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and drug development in this area.

Introduction

Caenorhabditis elegans has emerged as a powerful model organism for studying fundamental biological processes, including development, neurobiology, and aging. Its short lifespan, genetic tractability, and the conservation of many of its signaling pathways with those in higher organisms make it an ideal system for investigation. The decision to enter the dauer diapause is a key survival strategy for C. elegans in unfavorable environmental conditions. This process is primarily mediated by the this compound signaling pathway.

Daumones are a class of ascaroside pheromones that signal population density.[1] When this compound concentrations are high, indicative of a crowded environment, and food is scarce, C. elegans larvae will enter the dauer stage. This alternative third larval stage is characterized by a sealed buccal cavity, a thickened cuticle, and metabolic reprogramming that allows for long-term survival.[2] The core of the this compound signaling pathway involves the biosynthesis of this compound, its perception by sensory neurons, and the subsequent signal transduction cascade that converges on the nuclear hormone receptor DAF-12. This guide will dissect the key components and interactions within this pathway, providing researchers with the necessary information to design and execute experiments in this field.

Core Signaling Pathways

The decision to enter dauer is not controlled by a single linear pathway but rather by the integration of signals from multiple pathways. The this compound signaling pathway is a central component, but its activity is modulated by the insulin/IGF-1 signaling (IIS) and TGF-β signaling pathways.

The this compound Biosynthesis and DAF-12 Signaling Pathway

The biosynthesis of this compound is a multi-step process that occurs in the peroxisomes and involves fatty acid β-oxidation. Key enzymes in this pathway include DHS-28 and DAF-22, a homolog of the human sterol carrier protein SCPx.[2] Mutations in these genes lead to a this compound-deficient phenotype and an inability to form dauers in response to crowding.[2][3]

Once secreted, this compound is sensed by sensory neurons, which then relay this information to downstream signaling components. The central effector of the this compound pathway is the nuclear hormone receptor DAF-12. In the absence of its ligand, dafachronic acid (a derivative of this compound), DAF-12 forms a complex with the co-repressor DIN-1 and promotes the expression of genes that initiate dauer formation.[4] When dafachronic acid is present, it binds to DAF-12, causing a conformational change that leads to the dissociation of DIN-1 and the recruitment of co-activators, thereby promoting reproductive development and preventing dauer entry.[4]

Daumone_Signaling_Pathway cluster_biosynthesis This compound Biosynthesis cluster_signaling DAF-12 Signaling High this compound High this compound DAF9 DAF-9 (P450) Low Food Low Food Fatty Acids Fatty Acids DHS28 DHS-28 Fatty Acids->DHS28 DAF22 DAF-22 DHS28->DAF22 This compound This compound DAF22->this compound This compound->DAF9 ... DA Dafachronic Acid DAF9->DA DAF12 DAF-12 DA->DAF12 DauerGenes Dauer Genes DAF12->DauerGenes Represses ReproGenes Reproductive Genes DAF12->ReproGenes Activates DIN1 DIN-1 DIN1->DAF12 DIN1->DauerGenes Activates CoActivator Co-activator

Figure 1. The core this compound/DAF-12 signaling pathway.

Interaction with Insulin/IGF-1 Signaling (IIS)

The IIS pathway is a major regulator of metabolism, growth, and longevity in C. elegans. Under favorable conditions, insulin-like peptides (ILPs) bind to the DAF-2 receptor, activating a kinase cascade that ultimately leads to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor.[5] When IIS is reduced, as in the case of starvation, DAF-16 is dephosphorylated and translocates to the nucleus, where it activates the expression of genes involved in stress resistance, longevity, and dauer formation. The IIS and this compound pathways converge, in part, at the level of DAF-12 regulation.

Interaction with TGF-β Signaling

The TGF-β signaling pathway in C. elegans also plays a crucial role in the dauer decision. The TGF-β ligand DAF-7 is secreted from sensory neurons in the presence of food and signals through the receptors DAF-1 and DAF-4 to inhibit the activity of the DAF-3/SMAD and DAF-5/Sno-Ski transcriptional regulators.[6] This ultimately leads to the suppression of dauer formation. When food is scarce, DAF-7 signaling is reduced, allowing DAF-3 and DAF-5 to promote dauer entry. The TGF-β pathway intersects with the this compound and IIS pathways to fine-tune the developmental decision.

Integrated_Signaling_Pathways cluster_cues Environmental & Internal Cues cluster_TGF TGF-β Pathway cluster_IIS Insulin/IGF-1 Pathway cluster_this compound This compound Pathway Food Food DAF7 DAF-7 (TGF-β) Food->DAF7 ILPs Insulin-like Peptides Food->ILPs NoFood No Food / Starvation This compound High this compound DAF9 DAF-9 This compound->DAF9 DAF1_4 DAF-1/DAF-4 DAF7->DAF1_4 DAF3_5 DAF-3/DAF-5 DAF1_4->DAF3_5 Dauer Dauer Formation DAF3_5->Dauer DAF2 DAF-2 (Insulin Receptor) ILPs->DAF2 AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2 AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 DAF16->Dauer DAF12 DAF-12 DAF9->DAF12 DAF12->Dauer unliganded Reproductive Reproductive Development DAF12->Reproductive liganded

Figure 2. Integration of this compound, IIS, and TGF-β pathways.

Quantitative Data

A quantitative understanding of the this compound signaling pathway is essential for building accurate models and for the development of targeted therapeutics. The following tables summarize key quantitative data from the literature.

Table 1: Ligand-Receptor Interactions and Downstream Effects

ParameterValueGene/ProteinConditionReference
This compound concentration for dauer induction~ 1 µMN/AIn vitro assay[7]
(25S)-Δ7-dafachronic acid EC50 for DAF-12 activation23 nMDAF-12HEK-293 cell transactivation assay[8][9]
(25R)-Δ7-dafachronic acid EC50 for DAF-12 activation33 nMDAF-12HEK-293 cell transactivation assay[8][9]
(25S)-Δ4-dafachronic acid EC50 for DAF-12 activation23 nMDAF-12HEK-293 cell transactivation assay[8][9]
(25R)-Δ4-dafachronic acid EC50 for DAF-12 activation66 nMDAF-12HEK-293 cell transactivation assay[8][9]
Lifespan extension in daf-2 mutantsUp to 2-folddaf-2Standard lifespan assay[10]
Lifespan reduction in dhs-28 and daf-22 mutantsUp to 30%dhs-28, daf-22Standard lifespan assay[3]

Table 2: qRT-PCR Primers for Key this compound Pathway Genes

GeneForward Primer (5' -> 3')Reverse Primer (5' -> 3')Reference
daf-16gacggaaggcttaaactcaatggagacagattgtgacggatcg[11]
mtl-1ggcttgcaagtgtgactgccctcacagcagtacttctcac[11]
sod-3AAAGGAGCTGATGGACACTATTAAGCAAGTTATCCAGGGAACCGAAGTC[12]
ftn-1TGACGCGCACTTGACAAATTATGTAGCGAGCAAATTCATTGATC[5]

Note: Primer sequences should always be validated in silico and in vitro before use.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the this compound signaling pathway in C. elegans.

Dauer Formation Assay

This assay is used to quantify the proportion of a C. elegans population that enters the dauer stage under specific conditions.

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 culture

  • M9 buffer

  • Synthetic this compound or other compounds to be tested

  • Synchronized L1-stage C. elegans

  • 1% Sodium Dodecyl Sulfate (SDS) solution

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM plates.

    • If testing chemical compounds, add the desired concentration of the compound to the molten NGM before pouring the plates, or add a solution of the compound to the surface of solidified plates and allow it to dry.

    • Seed the plates with a small lawn of E. coli OP50. The amount of food can be varied to manipulate the starvation cue.

  • Synchronization of Worms:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch overnight in M9 buffer without food.

  • Dauer Induction:

    • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to each assay plate.

    • Incubate the plates at the desired temperature (e.g., 25°C is often used to enhance dauer formation).

  • Scoring Dauer Larvae:

    • After 48-72 hours, wash the worms off the plates with M9 buffer.

    • To selectively kill non-dauer worms, incubate the worm suspension in 1% SDS for 20-30 minutes. Dauer larvae are resistant to this treatment.

    • Wash the worms with M9 buffer to remove the SDS.

    • Count the number of surviving (dauer) larvae.

    • Calculate the percentage of dauer formation as: (Number of dauer larvae / Initial number of L1 larvae) x 100.

Dauer_Assay_Workflow start Start sync Synchronize C. elegans (Bleaching) start->sync plate_prep Prepare NGM Plates (+/- this compound, +/- Food) start->plate_prep transfer Transfer L1 Larvae to Plates sync->transfer plate_prep->transfer incubate Incubate at 25°C (48-72 hours) transfer->incubate harvest Harvest Worms (M9 Buffer) incubate->harvest sds_treat 1% SDS Treatment (20-30 min) harvest->sds_treat wash Wash with M9 Buffer sds_treat->wash count Count Surviving (Dauer) Larvae wash->count calculate Calculate % Dauer Formation count->calculate end End calculate->end

Figure 3. Experimental workflow for a dauer formation assay.

Lifespan Analysis

This protocol is used to determine the effect of genetic or chemical perturbations on the lifespan of C. elegans.

Materials:

  • NGM plates seeded with E. coli OP50

  • 5-fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny production)

  • M9 buffer

  • Platinum wire worm pick

  • Synchronized L4-stage C. elegans

Procedure:

  • Synchronization and Setup:

    • Obtain a synchronized population of L4 larvae.

    • Transfer a set number of L4 worms (e.g., 30-50) to fresh NGM plates containing FUDR. Prepare multiple replicate plates for each condition.

  • Lifespan Scoring:

    • Starting from day 1 of adulthood, score the worms for survival every 1-2 days.

    • A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

    • Remove dead worms from the plate to avoid confusion in subsequent scoring.

    • Transfer the living worms to fresh plates every 2-4 days to prevent contamination and ensure a consistent food source.

  • Data Analysis:

    • Record the number of dead worms at each time point.

    • Generate survival curves using Kaplan-Meier analysis.

    • Statistical significance between different conditions can be determined using the log-rank test.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression levels of specific genes in the this compound signaling pathway.

Materials:

  • Synchronized populations of C. elegans at the desired developmental stage

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • SYBR Green or other qPCR master mix

  • Gene-specific primers (see Table 2 for examples)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest a pellet of synchronized worms.

    • Homogenize the worms and extract total RNA using TRIzol or a similar method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in a 96-well plate, including a no-template control and a no-reverse-transcriptase control.

    • Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the qPCR plate in a real-time PCR machine.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene of interest and a reference gene (e.g., act-1, pmp-3).

    • Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for DAF-16 Phosphorylation

This protocol can be used to assess the activity of the IIS pathway by measuring the phosphorylation status of DAF-16.

Materials:

  • Synchronized C. elegans populations

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-DAF-16 and anti-total-DAF-16)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Harvest and lyse synchronized worms in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-DAF-16, diluted in blocking buffer) overnight at 4°C. A typical starting dilution is 1:1000.[13]

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[13]

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total DAF-16 or a loading control protein like actin.

Conclusion

The this compound signaling pathway in C. elegans represents a fascinating and complex system for integrating environmental cues to make a critical developmental decision. Its intricate connections with the IIS and TGF-β pathways highlight the conserved nature of these signaling networks in regulating metabolism, development, and longevity. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this pathway and harness its potential for therapeutic intervention in age-related diseases. Further research into the precise molecular mechanisms of this compound biosynthesis, perception, and signal transduction will undoubtedly provide deeper insights into the fundamental principles of animal development and aging.

References

The Dauer Pheromone Daumone: A Technical Guide to its Role in Aging and Longevity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nematode Caenorhabditis elegans, environmental cues dictate a critical developmental decision: to proceed with reproductive growth or to enter a state of suspended animation known as the dauer diapause. This alternative larval stage is characterized by metabolic and morphological adaptations that confer remarkable stress resistance and a significantly extended lifespan[1][2]. Central to this decision is a class of small molecule pheromones, the ascarosides, with daumone (B1248461) (ascr#1) being one of the first to be chemically characterized[3][4]. This technical guide provides an in-depth exploration of this compound, its intricate signaling network, and its profound connection to the regulation of aging and longevity, not only in C. elegans but also with potential implications for mammalian systems.

This compound and the Dauer Pathway: A Molecular Switch for Longevity

Under favorable conditions, C. elegans develops into a reproductive adult. However, when faced with environmental stressors such as high population density, limited food, and high temperatures, the worms secrete a blend of ascarosides, including this compound. These pheromones signal the entry into the non-aging dauer stage[1][5]. The decision to enter dauer is orchestrated by a complex neuroendocrine signaling pathway that integrates these environmental cues.

The this compound Signaling Cascade

The perception of this compound and other ascarosides is mediated by G protein-coupled receptors (GPCRs) located in the cilia of specific chemosensory neurons, such as ASI and ASK[6]. This initial sensory input triggers a cascade of downstream signaling events that ultimately converge on the nuclear hormone receptor DAF-12[7][8][9].

Two major conserved signaling pathways are modulated by this compound perception:

  • TGF-β Signaling: High pheromone concentrations lead to the downregulation of TGF-β ligand expression, which in turn modulates downstream signaling to promote dauer entry[6].

  • Insulin (B600854)/IGF-1 Signaling (IIS): The IIS pathway, a key regulator of aging in many species, is also downregulated in response to dauer-inducing conditions[10][11][12]. This involves reduced expression of insulin-like peptides (ILPs) from sensory neurons[6].

The integration of these signals leads to the inhibition of the cytochrome P450 enzyme DAF-9, which is responsible for the biosynthesis of dafachronic acids, the steroidal ligands for DAF-12[7][13][14]. In the absence of its ligands, DAF-12 partners with the corepressor DIN-1 to regulate the expression of genes that initiate the developmental switch to the dauer stage[7][13].

Daumone_Signaling_Pathway cluster_environment Environmental Cues cluster_sensory_neurons Sensory Neurons (ASI, ASK) cluster_signaling_pathways Signaling Pathways cluster_steroid_hormone_pathway Steroid Hormone Pathway cluster_cellular_response Cellular Response High Pheromone (this compound) High Pheromone (this compound) GPCRs GPCRs (e.g., DAF-37) High Pheromone (this compound)->GPCRs sensed by Low Food Low Food High Temperature High Temperature TGF-beta Signaling TGF-beta Signaling GPCRs->TGF-beta Signaling downregulates Insulin/IGF-1 Signaling (IIS) Insulin/IGF-1 Signaling (IIS) GPCRs->Insulin/IGF-1 Signaling (IIS) downregulates DAF_9 DAF-9 (Cytochrome P450) TGF-beta Signaling->DAF_9 inhibits DAF_2 DAF-2 (Insulin Receptor) Insulin/IGF-1 Signaling (IIS)->DAF_9 inhibits DAF_16 DAF-16 (FOXO) DAF_2->DAF_16 inhibits Dafachronic Acids Dafachronic Acids DAF_9->Dafachronic Acids synthesizes DAF_12 DAF-12 (Nuclear Receptor) Dafachronic Acids->DAF_12 activates Dauer Formation Dauer Formation DAF_12->Dauer Formation prevents DAF_12->Dauer Formation promotes with DIN-1 DIN_1 DIN-1 (Corepressor) DIN_1->DAF_12 binds in absence of ligand Longevity & Stress Resistance Longevity & Stress Resistance Dauer Formation->Longevity & Stress Resistance

Quantitative Effects of this compound on Lifespan and Stress Resistance

The induction of the dauer state by this compound is intrinsically linked to increased longevity. However, studies have shown that ascarosides can also extend the lifespan and enhance stress resistance in adult worms without inducing the dauer state, suggesting a more direct role in aging regulation[10].

Parameter Organism/Strain This compound/Ascaroside Concentration Effect Reference
Lifespan C. elegans (N2)ascr#2, ascr#3Not specifiedLifespan extension[10]
Thermotolerance C. elegans (N2)ascr#2, ascr#3Concentration-dependentIncreased survival at 35°C[10]
Oxidative Stress Resistance C. elegans (N2)AscarosidesNot specifiedMarkedly increased survival[10]
Survival Aged Mice (C57BL/6J)This compound2 mg/kg/day for 5 months48% reduction in risk of death[15][16]
Plasma Insulin Aged Mice (C57BL/6J)This compound2 mg/kg/day for 5 monthsSignificantly reduced[15][16]
Hepatic Inflammation Aged Mice (C57BL/6J)This compound2 and 20 mg/kg/day for 5 weeksSignificantly attenuated[17]
Hepatic Fibrosis Aged Mice (C57BL/6J)This compound2 mg/kg/day for 5 monthsSignificantly attenuated[15][16]

This compound's Mechanism of Action in Aging: Beyond Dauer

The lifespan-extending effects of ascarosides in adult C. elegans appear to be mediated, at least in part, by the sirtuin SIR-2.1, an NAD+-dependent deacetylase[10]. Notably, ascaroside-mediated longevity does not seem to require the canonical insulin signaling pathway components DAF-2 (the insulin/IGF-1 receptor) or DAF-16 (the FOXO transcription factor)[10]. This suggests an alternative mechanism for lifespan regulation by these small molecules.

In mammalian systems, this compound has been investigated as a potential calorie restriction mimetic[15]. Oral administration of this compound to aged mice has been shown to improve survival, reduce hepatic inflammation and fibrosis, and attenuate age-related increases in plasma insulin[15][16]. These effects are associated with the modulation of inflammatory pathways, such as the NF-κB signaling cascade[16][17].

Experimental Protocols

Standard Dauer Formation Assay

This protocol is adapted from established methods for inducing dauer formation using synthetic daumones[1][2].

Dauer_Formation_Assay_Workflow start Synchronize C. elegans (e.g., by bleaching) prepare_plates Prepare NGM agar (B569324) plates with E. coli (OP50) start->prepare_plates collect_l1 Collect L1-staged progeny prepare_plates->collect_l1 resuspend Resuspend L1s in M9 media collect_l1->resuspend treat Treat with synthetic this compound (in DMSO or ethanol (B145695) vehicle) resuspend->treat incubate Incubate at 20-25°C for 48-96 hours treat->incubate score Score for dauer larvae (e.g., SDS resistance, morphology) incubate->score end Analyze and compare to vehicle control score->end

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Synchronized L1-stage C. elegans (e.g., N2 Bristol strain)

  • Synthetic this compound (e.g., this compound 1, 2, or 3)

  • Vehicle (50% aqueous DMSO or ethanol)

  • 96-well plates or small petri dishes

Procedure:

  • Preparation of Worms: Synchronize a population of C. elegans to obtain a large number of L1-stage larvae. This is typically achieved by bleaching gravid adults to isolate eggs, which are then allowed to hatch in M9 buffer without food.

  • Assay Setup: Aliquot a defined number of L1 larvae into the wells of a 96-well plate or onto small NGM plates.

  • Treatment: Add the synthetic this compound, dissolved in a suitable vehicle, to the desired final concentration. A vehicle-only control must be included.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for 2-4 days.

  • Scoring: Count the number of dauer and non-dauer larvae. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and their resistance to 1% SDS.

Lifespan and Stress Resistance Assays

Lifespan Assay:

  • Synchronize C. elegans and grow them to the L4 or young adult stage on NGM plates with E. coli OP50.

  • Transfer the worms to fresh NGM plates containing the desired concentration of this compound and a proliferation inhibitor (e.g., 5-fluoro-2'-deoxyuridine, FUDR) to prevent progeny from confounding the results.

  • Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Transfer the worms to fresh treatment plates every few days to avoid starvation and contamination.

Thermotolerance Assay:

  • Treat young adult worms with this compound as described for the lifespan assay for a defined period.

  • Shift the plates to a high temperature (e.g., 35°C).

  • Score for survival at regular intervals.

Oxidative Stress Assay:

  • Expose this compound-treated and control worms to an oxidative stress-inducing agent, such as paraquat (B189505) or juglone, incorporated into the NGM plates.

  • Monitor survival over time.

Logical Relationship of Environmental Cues, Dauer, and Longevity

Logical_Relationship cluster_cues Environmental State cluster_decision Developmental Decision cluster_outcome Life History Outcome Favorable Favorable Conditions (Abundant Food, Low Density) Decision DAF-12 Activity State Favorable->Decision leads to ligand-bound DAF-12 Unfavorable Unfavorable Conditions (Scarce Food, High Density/Pheromones) Unfavorable->Decision leads to unliganded DAF-12 Reproductive Reproductive Development (Normal Lifespan) Decision->Reproductive promotes Dauer Dauer Diapause (Extended Lifespan & Stress Resistance) Decision->Dauer promotes

Conclusion and Future Directions

This compound and the broader class of ascarosides represent a fascinating example of how chemical communication can regulate fundamental life history traits such as development and aging. The signaling pathways elucidated in C. elegans involve highly conserved components, including insulin/IGF-1 and TGF-β signaling, as well as nuclear hormone receptors. This conservation raises the exciting possibility that this compound or its analogs could have therapeutic potential in mammals. The preliminary findings in mice, demonstrating improved survival and reduced age-associated pathologies, are encouraging and warrant further investigation[15][16].

For drug development professionals, the this compound signaling pathway presents several potential targets for interventions aimed at promoting healthy aging. Understanding the precise molecular interactions between ascarosides and their receptors, as well as the downstream transcriptional networks, will be crucial for the rational design of novel therapeutics. Further research into the mammalian targets of this compound and its effects on age-related diseases is a promising avenue for the development of new anti-aging strategies.

References

Daumone's Role in Inter-organismal Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Daumones, a class of ascaroside pheromones, are pivotal signaling molecules in nematode inter-organismal communication. Secreted by nematodes such as Caenorhabditis elegans, these molecules convey crucial information about population density and environmental conditions, influencing developmental decisions and social behaviors. This technical guide provides an in-depth exploration of the function of daumones, detailing the intricate signaling pathways they activate, the biosynthetic routes for their production, and quantitative analyses of their biological activities. Furthermore, this document furnishes detailed experimental protocols for the study of daumones, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Daumones

Daumones are a family of small molecule pheromones that play a central role in the life cycle of the free-living nematode Caenorhabditis elegans and other related species.[1] Under adverse environmental conditions, such as overcrowding, starvation, or high temperatures, a mixture of these pheromones signals C. elegans to enter a stress-resistant, non-aging developmental stage known as the "dauer" larva.[1][2] This developmental diapause is a survival mechanism that allows the nematode to endure harsh conditions and extend its lifespan.[1] The composition of the daumone (B1248461) mixture is complex and varies with the developmental stage and environmental conditions, allowing for nuanced social signaling.[3] The most well-characterized daumones include ascr#1 (this compound 1), ascr#2 (this compound 2), and ascr#3 (this compound 3), with ascr#3 exhibiting particularly potent dauer-inducing properties.[3] Beyond dauer formation in C. elegans, daumones have been shown to influence hatching in parasitic nematodes like the soybean cyst nematode Heterodera glycines, highlighting their potential as targets for novel anthelmintic drugs.[4]

Signaling Pathways of this compound Perception

The perception of daumones and the subsequent initiation of the dauer developmental program is a complex process involving sensory neurons, G protein-coupled receptors (GPCRs), and the integration of multiple conserved signaling pathways.

Sensory Perception and GPCRs

Daumones are detected by chemosensory neurons in the amphid, a primary sensory organ in C. elegans.[5] Several GPCRs have been identified as receptors for specific daumones. For instance, SRBC-64 and SRBC-66, expressed in the ASK sensory neurons, are required for dauer formation induced by ascr#1, ascr#2, and ascr#3.[6] Another pair of GPCRs, SRG-36 and SRG-37, act as heterodimeric receptors in the ASI neurons, specifically for ascr#5 (C3 ascaroside).[7] The GPCR DAF-37, also expressed in ASI neurons, is a receptor for ascr#2.[7][8] The diversity of GPCRs and their expression in different neurons allows for the specific interpretation of the complex blend of ascarosides present in the environment.

Integration with TGF-β and Insulin (B600854) Signaling

Upon receptor binding, the this compound signal is transduced and integrated with two major conserved signaling pathways: the TGF-β pathway and the insulin/IGF-1 signaling (IIS) pathway.[9][10]

  • TGF-β Pathway: In favorable growth conditions, the TGF-β-like ligand DAF-7 is expressed in the ASI neurons, promoting reproductive growth.[11] The presence of dauer-inducing ascarosides represses the expression of daf-7.[7] This repression leads to the activation of the downstream transcription factors DAF-3 (a Co-SMAD) and DAF-5 (a Sno/Ski-like protein), which promote dauer entry.[11]

  • Insulin/IGF-1 Signaling (IIS) Pathway: The IIS pathway also plays a crucial role in the dauer decision. Under favorable conditions, insulin-like peptides (ILPs) bind to the DAF-2 receptor, an ortholog of the mammalian insulin/IGF-1 receptor, leading to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor.[9] When this compound levels are high, IIS is downregulated, allowing DAF-16 to translocate to the nucleus and activate the expression of genes required for dauer formation.[9] The TGF-β and IIS pathways are interconnected, with evidence suggesting that the TGF-β pathway can regulate longevity through its interaction with the IIS pathway and the modulation of DAF-16 localization.[9][10]

The Role of Dafachronic Acid and the DAF-12 Nuclear Receptor

The TGF-β and IIS pathways converge on the regulation of the biosynthesis of dafachronic acids (DAs), which are steroid hormone ligands for the nuclear hormone receptor DAF-12.[12][13] When environmental conditions are favorable, DAs are synthesized and bind to DAF-12, promoting reproductive development.[13] However, in the presence of high concentrations of daumones, DA biosynthesis is inhibited.[12] The resulting unliganded DAF-12 binds to the co-repressor DIN-1 and promotes the transcriptional program leading to dauer formation.[13] Thus, DAF-12 acts as a central switch, integrating environmental cues to control the developmental fate of the nematode.

Daumone_Signaling_Pathway cluster_environment Environmental Cues cluster_neurons Sensory Neurons (ASI, ASK) cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Regulation This compound This compound (ascr#2, ascr#3, etc.) GPCRs GPCRs (DAF-37, SRBC-64/66, SRG-36/37) This compound->GPCRs binds Food Food Availability TGF_beta TGF-β Pathway (DAF-7 repressed) Food->TGF_beta activates Insulin Insulin/IGF-1 Pathway (DAF-2/DAF-16) Food->Insulin activates GPCRs->TGF_beta inhibits GPCRs->Insulin inhibits DA_synthesis Dafachronic Acid Biosynthesis (DAF-9 inhibited) TGF_beta->DA_synthesis inhibits Insulin->DA_synthesis inhibits DAF12 Unliganded DAF-12 + DIN-1 DA_synthesis->DAF12 leads to Dauer_Genes Dauer Formation Genes DAF12->Dauer_Genes activates Daumone_Biosynthesis_Pathway cluster_peroxisome Peroxisomal β-Oxidation VLCFA Very Long-Chain Fatty Acid (VLCFA) Hydroxylated_VLCFA ω- or (ω-1)-Hydroxylated VLCFA VLCFA->Hydroxylated_VLCFA Hydroxylation Long_Chain_Ascaroside Long-Chain Ascaroside Precursor Hydroxylated_VLCFA->Long_Chain_Ascaroside Ascarylose Ascarylose Sugar Ascarylose->Long_Chain_Ascaroside Glycosylation ACOX1 ACOX-1 Long_Chain_Ascaroside->ACOX1 Chain Shortening Cycle MAOC1 MAOC-1 ACOX1->MAOC1 DHS28 DHS-28 MAOC1->DHS28 DAF22 DAF-22 DHS28->DAF22 DAF22->ACOX1 Iterative Cycles Short_Chain_Ascarosides Short-Chain Ascarosides (Daumones) DAF22->Short_Chain_Ascarosides Modular_Ascarosides Modular Ascarosides Short_Chain_Ascarosides->Modular_Ascarosides Amino_Acids Amino Acid Derivatives Amino_Acids->Modular_Ascarosides Modification Dauer_Assay_Workflow Start Start: Synchronized L1 Larvae Prepare_Plates Prepare 96-well plates with different this compound concentrations Start->Prepare_Plates Add_Larvae Add L1 larvae to each well Prepare_Plates->Add_Larvae Incubate Incubate at 25°C for 48-72h Add_Larvae->Incubate Score_Dauers Score dauer vs. non-dauer larvae (morphology, SDS resistance) Incubate->Score_Dauers Analyze Calculate % Dauer Formation and determine EC50 Score_Dauers->Analyze End End Analyze->End

References

Methodological & Application

Chemical Synthesis of Daumone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of Daumone, a pheromone involved in the dauer diapause of the nematode Caenorhabditis elegans. The methods outlined below are based on published, peer-reviewed chemical literature and are intended to provide researchers with the necessary information to replicate these syntheses. Two primary synthetic strategies are presented: a de novo asymmetric synthesis and a synthesis originating from a chiral pool starting material, L-rhamnose.

Method 1: De Novo Asymmetric Synthesis of this compound

This approach constructs the this compound molecule from achiral starting materials, introducing chirality through asymmetric reactions. Key transformations in this synthesis include a Noyori asymmetric reduction, a palladium-catalyzed glycosylation, an Achmatowicz rearrangement, a diastereoselective epoxidation, and a reductive ring opening.[1]

Summary of Key Reaction Steps and Yields

The following table summarizes the key transformations and reported yields for the de novo asymmetric synthesis of this compound and its analogues.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee %)
1Noyori Asymmetric Reduction2-Acetylfuran (B1664036) (7)(R)-1-(Furan-2-yl)ethan-1-ol (9)RuCl--INVALID-LINK--, HCOOH, Et3N93>96
2Noyori Asymmetric Reduction7-(tert-Butyldimethylsilyloxy)hept-1-yn-3-one (10)(R,Z)-7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol (11)RuCl--INVALID-LINK--, HCOOH, Et3N81>96
3Achmatowicz Rearrangement(R)-1-(Furan-2-yl)ethan-1-ol (9)(R)-6-Methyl-2H-pyran-3(6H)-one derivative (5)NBS, H2O, THFNot specified-
4Palladium-Catalyzed GlycosylationPyranone (5) and Alcohol (11)Glycosylated pyranone (4)Pd2(dba)3, PPh3, CH2Cl2Not specified-
5Epoxidation and Reductive Ring OpeningGlycosylated pyranone (4)Diol intermediate (18)m-CPBA then LiAlH4Not specified-
6aOxidation and Deprotection (Improved Route)bis-Acetate (20)This compound (1)TCCA, TEMPO; then LiOH89 (over 2 steps)-
6bDeprotection and Oxidation (Original Route)Triol (24)This compound (1)TBAF; then TEMPO, NaOCl60 (over 2 steps)-
Experimental Protocols

Step 1: Noyori Asymmetric Reduction of 2-Acetylfuran (7)

  • Objective: To synthesize the chiral alcohol (R)-1-(furan-2-yl)ethan-1-ol (9).

  • Procedure: To a solution of 2-acetylfuran (7) in a 5:2 mixture of formic acid and triethylamine (B128534) is added a catalytic amount of RuCl--INVALID-LINK--. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (R)-1-(furan-2-yl)ethan-1-ol (9).[1]

Step 4: Palladium-Catalyzed Glycosylation

  • Objective: To couple the pyranone (5) and the aglycon alcohol (11) to form the core structure of this compound.

  • Procedure: In a flame-dried flask under an inert atmosphere, the pyranone (5), alcohol (11), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and triphenylphosphine (B44618) (PPh3) are dissolved in anhydrous dichloromethane. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the glycosylated product (4).[1]

Step 6a: Improved Two-Step Synthesis of this compound (1) from bis-Acetate (20)

  • Objective: To convert the advanced intermediate (20) to this compound (1) via oxidation and deprotection.

  • Procedure:

    • Oxidation: To a solution of the bis-acetate (20) and TEMPO in a mixture of acetonitrile (B52724) and water is added trichloroisocyanuric acid (TCCA). The reaction is stirred at room temperature until the oxidation of the primary alcohol to the carboxylic acid (25) is complete. The reaction is quenched and the product is extracted.

    • Deprotection: The crude carboxylic acid (25) is dissolved in a mixture of THF and water, and lithium hydroxide (B78521) (LiOH) is added. The mixture is stirred until the deprotection of the acetate (B1210297) groups is complete. The reaction is then acidified and the product, this compound (1), is extracted, dried, and purified.[1]

Synthesis of this compound Analogues

The de novo asymmetric synthesis is also amenable to the production of various this compound analogues. For example, fluorescent analogues can be synthesized by a peptide coupling reaction between this compound and a fluorescent amine.[1]

AnalogueStarting MaterialsReagents and ConditionsYield (%)
Fluorescent Analogue (31)This compound (1), Green Fluorescent Amine (30)HBTU, Et3N72
Fluorescent Analogue (33)This compound (1), Blue Fluorescent Amine (32)HBTU, Et3N78
Fluorescent Analogue (34)This compound (3), Blue Fluorescent Amine (32)HBTU, Et3N69

Visualizations

de_novo_synthesis cluster_sugar Sugar Moiety Synthesis cluster_aglycon Aglycon Moiety Synthesis 2-Acetylfuran 2-Acetylfuran Furan_Alcohol_9 (R)-1-(Furan-2-yl)ethan-1-ol (9) 2-Acetylfuran->Furan_Alcohol_9 Noyori Reduction Pyranone_5 Pyranone (5) Furan_Alcohol_9->Pyranone_5 Achmatowicz Rearrangement Glycosylated_Pyranone_4 Glycosylated Pyranone (4) Pyranone_5->Glycosylated_Pyranone_4 Ynone_10 Ynone_10 Aglycon_Alcohol_11 (R,Z)-Aglycon Alcohol (11) Ynone_10->Aglycon_Alcohol_11 Noyori Reduction Aglycon_Alcohol_11->Glycosylated_Pyranone_4 Pd-catalyzed Glycosylation Diol_18 Diol Intermediate (18) Glycosylated_Pyranone_4->Diol_18 Epoxidation & Ring Opening Daumone_1 This compound (1) Diol_18->Daumone_1 Oxidation & Deprotection

Caption: De Novo Asymmetric Synthesis Pathway of this compound.

Method 2: Synthesis of this compound from L-Rhamnose

An alternative strategy for the synthesis of this compound utilizes a chiral pool approach, starting from the readily available carbohydrate L-rhamnose. This method leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the final product. A key intermediate in this synthesis is 2,4-di-O-benzyl-3,6-dideoxy-L-arabino-hexopyranose, which is coupled with (2R)-7-octene-2-ol.

Conceptual Workflow

rhamnose_synthesis L-Rhamnose L-Rhamnose Protected_Rhamnose Protected L-Rhamnose L-Rhamnose->Protected_Rhamnose Protection Steps Key_Intermediate 2,4-di-O-benzyl-3,6-dideoxy- L-arabino-hexopyranose Protected_Rhamnose->Key_Intermediate Multi-step Modification Coupled_Product Coupled Intermediate Key_Intermediate->Coupled_Product Coupling_Partner (2R)-7-octene-2-ol Coupling_Partner->Coupled_Product Coupling Reaction This compound This compound Coupled_Product->this compound Final Transformations

Caption: Conceptual Workflow for this compound Synthesis from L-Rhamnose.

Concluding Remarks

The choice of synthetic route for this compound will depend on the specific needs of the research. The de novo asymmetric synthesis offers flexibility in the preparation of analogues by modifying the achiral starting materials. The synthesis from L-rhamnose provides a more traditional chiral pool approach. Both methods culminate in the production of this biologically important signaling molecule, enabling further studies into its role in nematode biology and potential applications in drug development.

References

Application Note: A Protocol for Daumone-Induced C. elegans Dauer Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nematode Caenorhabditis elegans serves as a powerful model organism for studying developmental plasticity, longevity, and stress resistance. Under unfavorable environmental conditions, such as overcrowding, limited food, and high temperatures, C. elegans larvae can enter a developmentally arrested, non-feeding, and stress-resistant stage known as the dauer larva.[1][2][3] This developmental decision is largely mediated by a class of small molecules called ascarosides, which act as pheromones.[4] Daumone (B1248461), a specific ascaroside, is a potent inducer of dauer formation and is frequently used in laboratory settings to study the underlying signaling pathways and to screen for compounds that may modulate these processes.[5][6]

This application note provides a detailed protocol for a this compound-induced dauer formation assay in C. elegans. It includes methodologies for worm synchronization, this compound treatment, and quantitative analysis of dauer formation. Additionally, it presents a summary of the key signaling pathways involved and a template for data presentation.

Key Signaling Pathways in Dauer Formation

The decision to enter the dauer stage is regulated by a complex network of signaling pathways that integrate environmental cues. The primary pathways influenced by this compound are the insulin/IGF-1 signaling (IIS) and the TGF-β signaling pathways. These pathways converge on the regulation of a nuclear hormone receptor, DAF-12.

Dauer_Signaling_Pathway cluster_environment Environmental Cues cluster_neurons Sensory Neurons cluster_pathways Signaling Pathways cluster_tgf TGF-β Pathway cluster_ins Insulin/IGF-1 Pathway cluster_cgmp cGMP Pathway cluster_integration Integration and Decision cluster_outcome Developmental Outcome This compound (Pheromone) This compound (Pheromone) ASI, ASG, ADF Neurons ASI, ASG, ADF Neurons This compound (Pheromone)->ASI, ASG, ADF Neurons DAF-7 (TGF-β) DAF-7 (TGF-β) ASI, ASG, ADF Neurons->DAF-7 (TGF-β) downregulates INS Ligands INS Ligands ASI, ASG, ADF Neurons->INS Ligands downregulates DAF-1/DAF-4 (Receptors) DAF-1/DAF-4 (Receptors) DAF-7 (TGF-β)->DAF-1/DAF-4 (Receptors) DAF-8/DAF-14 (SMADs) DAF-8/DAF-14 (SMADs) DAF-1/DAF-4 (Receptors)->DAF-8/DAF-14 (SMADs) DAF-3 (Co-SMAD) DAF-3 (Co-SMAD) DAF-8/DAF-14 (SMADs)->DAF-3 (Co-SMAD) DAF-2 (Receptor) DAF-2 (Receptor) INS Ligands->DAF-2 (Receptor) AGE-1 (PI3K) AGE-1 (PI3K) DAF-2 (Receptor)->AGE-1 (PI3K) PDK-1 PDK-1 AGE-1 (PI3K)->PDK-1 AKT-1/AKT-2 AKT-1/AKT-2 PDK-1->AKT-1/AKT-2 DAF-16 (FOXO) DAF-16 (FOXO) AKT-1/AKT-2->DAF-16 (FOXO) Dauer Formation Dauer Formation DAF-16 (FOXO)->Dauer Formation DAF-11 (Guanylyl Cyclase) DAF-11 (Guanylyl Cyclase) DAF-11 (Guanylyl Cyclase)->DAF-7 (TGF-β) DAF-21 (HSP90) DAF-21 (HSP90) DAF-11 (Guanylyl Cyclase)->DAF-21 (HSP90) DAF-10 (IFT-A) DAF-10 (IFT-A) DAF-21 (HSP90)->DAF-10 (IFT-A) DAF-5 (Sno/Ski) DAF-5 (Sno/Ski) DAF-3 (Co-SMAD)->DAF-5 (Sno/Ski) DAF-12 (NHR) DAF-12 (NHR) DAF-5 (Sno/Ski)->DAF-12 (NHR) DAF-12 (NHR)->Dauer Formation Reproductive Growth Reproductive Growth DAF-12 (NHR)->Reproductive Growth DAF-9 (CYP450) DAF-9 (CYP450) DAF-9 (CYP450)->DAF-12 (NHR) ligand synthesis

Caption: this compound signaling pathway in C. elegans.

Experimental Protocol

This protocol outlines the steps for conducting a this compound-induced dauer formation assay. The overall workflow is depicted in the diagram below.

Experimental_Workflow Start Start Worm Synchronization (Bleaching) Worm Synchronization (Bleaching) Start->Worm Synchronization (Bleaching) Egg Hatching (L1 Arrest) Egg Hatching (L1 Arrest) Worm Synchronization (Bleaching)->Egg Hatching (L1 Arrest) Plating L1s on Assay Plates Plating L1s on Assay Plates Egg Hatching (L1 Arrest)->Plating L1s on Assay Plates Incubation Incubation Plating L1s on Assay Plates->Incubation Dauer Scoring Dauer Scoring Incubation->Dauer Scoring Data Analysis Data Analysis Dauer Scoring->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the dauer assay.

Materials
  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • M9 Buffer

  • Bleaching solution (Sodium hypochlorite (B82951) and 1M NaOH)

  • Synthetic this compound (e.g., ascaroside C7, this compound #1)

  • Ethanol (B145695) (for dissolving this compound)

  • Incubator set to 25°C

  • Dissecting microscope

Methodology

1. Worm Synchronization

To obtain a population of age-synchronized worms, a bleaching protocol is used to isolate eggs from gravid adults.

  • Wash gravid adult worms from several confluent NGM plates using M9 buffer.

  • Pellet the worms by centrifugation and remove the supernatant.

  • Resuspend the worm pellet in bleaching solution and vortex for 3-5 minutes until the adult worms are dissolved, leaving the eggs.

  • Quickly pellet the eggs by centrifugation, and wash the egg pellet three times with M9 buffer to remove all traces of the bleaching solution.

  • Resuspend the final egg pellet in M9 buffer and allow them to hatch overnight at 20°C with gentle shaking. This will result in a synchronized population of L1 larvae, as they will arrest at this stage in the absence of food.

2. Preparation of Assay Plates

  • Prepare NGM agar plates.

  • Once the agar has cooled but is still molten, add the desired concentration of this compound (dissolved in ethanol). Ensure the final concentration of ethanol is minimal to avoid toxicity. A control plate with only ethanol should be included.

  • Spot the plates with a small amount of heat-killed E. coli OP50. Using heat-killed bacteria prevents the food signal from interfering with the this compound-induced dauer formation.[7]

3. This compound Treatment and Incubation

  • Count the synchronized L1 larvae and dilute to the desired concentration in M9 buffer.

  • Plate a specific number of L1 larvae (e.g., 100-200) onto each this compound-containing and control plate.

  • Allow the liquid to absorb into the agar.

  • Incubate the plates at 25°C for 72-84 hours.[7] The higher temperature enhances the dauer-inducing effect of the pheromone.[3][8]

4. Scoring Dauer and Non-Dauer Larvae

After the incubation period, larvae will have developed into either dauer larvae or non-dauer stages (L4 larvae or young adults).

  • Dauer larvae can be identified by their characteristic morphology: they are thin, dark, and often found on the walls of the plate.[9] They are also resistant to treatment with 1% sodium dodecyl sulfate (B86663) (SDS) for 15-20 minutes, which can be used as a selection method.[9][10]

  • Non-dauer larvae will have a thicker body and will be actively feeding on the bacterial lawn.

  • Count the number of dauer and non-dauer larvae on each plate under a dissecting microscope.

  • Calculate the percentage of dauer formation for each condition: Percentage of Dauer Formation = (Number of Dauer Larvae / Total Number of Larvae) x 100

Data Presentation

Quantitative data from the this compound-induced dauer formation assay should be summarized in a clear and structured table to allow for easy comparison between different experimental conditions.

Treatment Condition This compound Concentration (µM) Replicate 1 (% Dauer) Replicate 2 (% Dauer) Replicate 3 (% Dauer) Mean (% Dauer) ± SD
Vehicle Control (Ethanol)02.11.82.52.1 ± 0.4
This compound185.388.186.586.6 ± 1.4
Compound X + this compound145.242.847.145.0 ± 2.2
Compound Y + this compound184.987.285.585.9 ± 1.2

Conclusion

The this compound-induced dauer formation assay is a robust and reproducible method for studying the genetic and molecular mechanisms that regulate developmental plasticity in C. elegans. This protocol provides a standardized framework for conducting these experiments, which can be adapted for various applications, including the screening of novel therapeutic compounds that may modulate pathways related to aging and metabolic diseases.

References

Application Notes and Protocols: Fluorescently Labeled Daumone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluorescently labeled daumone (B1248461) analogs in research, with a focus on studying nematode biology, particularly in Caenorhabditis elegans. Detailed protocols for key experiments are provided, along with data summaries and visualizations of relevant signaling pathways.

Introduction

This compound is a pheromone that plays a crucial role in the life cycle of the nematode Caenorhabditis elegans, primarily by inducing entry into the dauer larval stage, a stress-resistant, alternative developmental state. Fluorescently labeled analogs of this compound are powerful tools for studying the molecular mechanisms underlying dauer formation, sensory neuron function, and developmental plasticity. These probes allow for the direct visualization of pheromone uptake, localization, and interaction with its biological targets.

Data Presentation

Table 1: Synthesis Yields of Fluorescently Labeled this compound Analogs
Compound NumberThis compound BackboneFluorescent MoietyYield (%)Reference
31 This compound 1Green Fluorescent Amine72[1]
33 This compound 1Blue Fluorescent Amine78[1]
34 This compound 3Blue Fluorescent Amine69[1]
Table 2: Dauer-Inducing Activity of this compound Analogs and Related Ascarosides
CompoundConcentration (µM)Temperature (°C)% Dauer Formation (Relative to Control)EC50 (nM)Reference
This compound 11.023Lower than this compound 3-[1]
This compound 31.023100 (Positive Control)-[1]
Fluorescent Analog 31 1.023Less active than this compound 3-[1]
Fluorescent Analog 33 1.023Slightly more active than this compound 1-[1]
Fluorescent Analog 34 1.023Similar to this compound 3-[1]
Ascaroside C6-20-510[2]
Ascaroside C6-25-110[2]
Ascaroside C9-20-3,900[2]
Ascaroside C9-25-700[2]
Ascaroside C7-20-74,000[2]
Ascaroside C7-25-33,000[2]
Ascaroside C3-20-320[2]
Ascaroside C3-25-240[2]

Signaling Pathways

The decision to enter the dauer stage is a complex process regulated by multiple signaling pathways that integrate environmental cues, including the presence of this compound. Key pathways involved are the insulin/IGF-1 signaling (IIS) pathway, the TGF-β pathway, and steroid hormone signaling through the nuclear receptor DAF-12. While the direct link between this compound perception and dopamine (B1211576) signaling is an area of active research, dopamine is known to modulate various behaviors in C. elegans and likely plays a role in the overall physiological response to environmental stressors.

Daumone_Signaling_Pathway cluster_environment Environment cluster_sensory_neurons Sensory Neurons (e.g., ASK, ASI, ADL) cluster_signaling_cascades Intracellular Signaling cluster_dopamine Dopaminergic Modulation cluster_output Developmental Outcome This compound This compound Pheromone GPCRs G-Protein Coupled Receptors (GPCRs) This compound->GPCRs binds Food Food Availability Insulin_Signaling Insulin/IGF-1 Signaling (DAF-2) Food->Insulin_Signaling activates TGFb_Signaling TGF-β Signaling (DAF-7) Food->TGFb_Signaling activates GPCRs->Insulin_Signaling inhibits GPCRs->TGFb_Signaling inhibits Dopamine_Signaling Dopamine Signaling GPCRs->Dopamine_Signaling modulates? DAF_16 DAF-16/FOXO Insulin_Signaling->DAF_16 inhibits DAF_3_5 DAF-3/DAF-5/SMADs TGFb_Signaling->DAF_3_5 inhibits DAF_9 DAF-9/CYP450 DAF_16->DAF_9 inhibits Dauer_Formation Dauer Formation DAF_16->Dauer_Formation promotes DAF_3_5->DAF_9 inhibits DAF_3_5->Dauer_Formation promotes Dafachronic_Acid Dafachronic Acid DAF_9->Dafachronic_Acid synthesizes DAF_12 DAF-12/NHR Dafachronic_Acid->DAF_12 activates DAF_12->Dauer_Formation inhibits Reproductive_Development Reproductive Development DAF_12->Reproductive_Development promotes Dopamine_Signaling->Dauer_Formation influences?

Caption: this compound signaling pathway in C. elegans.

Experimental Protocols

Protocol 1: Dauer Formation Assay Using Fluorescent this compound Analogs

This protocol is adapted from the method described by O'Doherty and colleagues.[1]

Objective: To quantify the dauer-inducing activity of fluorescently labeled this compound analogs.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • M9 buffer

  • Synchronized L1 stage C. elegans (wild-type N2 strain)

  • Stock solutions of fluorescent this compound analogs in DMSO or ethanol

  • 96-well microtiter plates

  • Incubator at 23°C

  • Dissecting microscope

Procedure:

  • Preparation of Worms: Grow synchronized L1 stage C. elegans by standard methods.

  • Assay Setup:

    • In a 96-well plate, add 190 µL of M9 buffer to each well.

    • Add 10 µL of the desired concentration of the fluorescent this compound analog solution to the wells. A final concentration of 1.0 µM is a good starting point for screening.[1] Include a solvent-only control (e.g., 50% DMSO or ethanol) and a positive control (e.g., 1.0 µM this compound 3).

    • Add approximately 200-300 synchronized L1 worms to each well.

  • Incubation: Incubate the plate at 23°C for 20 minutes.[1]

  • Washing:

    • After incubation, transfer the contents of each well to a microfuge tube.

    • Pellet the worms by gentle centrifugation (e.g., 800 x g for 1 minute).

    • Carefully remove the supernatant and wash the worms with 1 mL of fresh M9 buffer.

    • Repeat the centrifugation and washing step two more times to remove excess compound.

  • Plating and Scoring:

    • After the final wash, resuspend the worm pellet in a small volume of M9 buffer and transfer them to fresh NGM plates seeded with a small spot of E. coli OP50.

    • Incubate the plates at 23°C for 72 hours.[1]

    • After 72 hours, score the percentage of dauer larvae under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS.

Dauer_Assay_Workflow A Synchronize C. elegans to L1 stage B Prepare assay plate: 190µL M9 + 10µL compound A->B C Add ~200-300 L1 worms per well B->C D Incubate at 23°C for 20 minutes C->D E Wash worms 3x with M9 buffer D->E F Transfer worms to NGM plates with food E->F G Incubate at 23°C for 72 hours F->G H Score % of dauer larvae G->H

Caption: Workflow for the dauer formation assay.

Protocol 2: Live-Cell Imaging of Fluorescent this compound Analog Uptake and Localization

This protocol provides a general framework for imaging the uptake and localization of fluorescent this compound analogs in C. elegans sensory neurons.

Objective: To visualize the distribution of fluorescent this compound analogs in live C. elegans.

Materials:

  • C. elegans expressing a fluorescent marker in sensory neurons of interest (e.g., ASK, ASI, ADL).

  • Fluorescently labeled this compound analog.

  • M9 buffer.

  • Levamisole or other anesthetic.

  • Microscope slides and coverslips.

  • Agarose (B213101) pads (2-5%).

  • Confocal or spinning disk fluorescence microscope equipped with appropriate laser lines and filters for the specific fluorophore.

Procedure:

  • Worm Preparation:

    • Grow and synchronize worms to the desired developmental stage (e.g., L1 or young adult).

    • Incubate the worms with the fluorescent this compound analog in M9 buffer for a specified time (e.g., 30 minutes to 4 hours). The optimal concentration and incubation time should be determined empirically.

    • Wash the worms thoroughly with M9 buffer to remove unincorporated probe as described in Protocol 1.

  • Mounting for Microscopy:

    • Prepare a 2-5% agarose pad on a microscope slide.

    • Anesthetize the worms by incubating them in M9 buffer containing an anesthetic (e.g., 10 mM levamisole) for 10-15 minutes.

    • Pipette a small drop of the anesthetized worm suspension onto the agarose pad.

    • Gently place a coverslip over the drop. Wick away excess liquid to immobilize the worms.

  • Image Acquisition:

    • Immediately transfer the slide to the microscope stage.

    • Locate the sensory neurons of interest using the genetically encoded fluorescent marker.

    • Acquire images in the channel corresponding to the fluorescent this compound analog to observe its localization.

    • Acquire z-stacks to reconstruct the 3D distribution of the fluorescent signal.

    • Time-lapse imaging can be performed to track the dynamics of uptake and transport.

Imaging_Workflow A Incubate worms with fluorescent this compound analog B Wash worms to remove excess probe A->B C Anesthetize worms B->C D Mount worms on agarose pad C->D E Acquire images using fluorescence microscopy D->E F Analyze image data for localization and intensity E->F

Caption: Workflow for live-cell imaging.

Protocol 3: Receptor-Ligand Binding Assay (Conceptual Framework)

This protocol outlines a conceptual framework for a competitive binding assay to identify potential receptors for this compound using a fluorescently labeled analog.

Objective: To assess the binding of fluorescent this compound analogs to their putative receptors.

Materials:

  • Membrane protein extracts from C. elegans (or a specific cell line expressing a candidate receptor).

  • Fluorescently labeled this compound analog.

  • Unlabeled this compound or other potential competitors.

  • Binding buffer (composition to be optimized, e.g., PBS with a small amount of non-ionic detergent).

  • 96-well black microtiter plates (for fluorescence measurements).

  • Plate reader capable of measuring fluorescence intensity or fluorescence polarization.

Procedure:

  • Assay Setup:

    • To the wells of a 96-well plate, add a fixed amount of the membrane protein extract.

    • Add a fixed concentration of the fluorescent this compound analog. The concentration should be in the range of the expected Kd (dissociation constant), which may need to be determined in preliminary saturation binding experiments.

    • Add increasing concentrations of the unlabeled competitor (e.g., this compound).

    • Bring the total volume in each well to a fixed amount with binding buffer.

    • Include controls for non-specific binding (e.g., a high concentration of unlabeled ligand) and total binding (no competitor).

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (to be determined empirically).

  • Measurement:

    • Measure the fluorescence intensity or fluorescence polarization in each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence signal as a function of the competitor concentration.

    • Fit the data to a competitive binding curve to determine the IC50 (half-maximal inhibitory concentration) of the competitor.

    • The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Logic A Prepare reaction mixture: Membrane extract + Fluorescent analog B Add increasing concentrations of unlabeled competitor A->B C Incubate to reach equilibrium B->C D Measure fluorescence (Intensity or Polarization) C->D E Plot fluorescence vs. competitor concentration D->E F Calculate IC50 and Ki E->F

Caption: Logical flow of a competitive binding assay.

Conclusion

Fluorescently labeled this compound analogs are invaluable tools for dissecting the complex signaling pathways that govern nematode development and behavior. The protocols and data presented here provide a foundation for researchers to utilize these probes in their own investigations, paving the way for new discoveries in the fields of neurobiology, developmental biology, and drug discovery. The continued development and application of such chemical probes will undoubtedly deepen our understanding of the intricate molecular conversations that shape the lives of these organisms.

References

Application Notes and Protocols for Studying Aging and Inflammation in Mice Using Daumone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daumone (B1248461), a pheromone produced by the nematode Caenorhabditis elegans, has emerged as a promising compound for studying the molecular mechanisms of aging and inflammation.[1][2] In C. elegans, this compound induces entry into the dauer larval stage, a state of suspended development and extended lifespan, particularly under conditions of energy scarcity.[1][3] Research in mammalian models, specifically mice, suggests that this compound may act as a calorie restriction mimetic, offering anti-aging and anti-inflammatory benefits.[1][4][5] Chronic inflammation is a key driver of aging and age-related diseases, and this compound has been shown to modulate this process, primarily through the suppression of the NF-κB signaling pathway.[1][3][6]

These application notes provide a comprehensive overview of the use of this compound in murine models of aging and inflammation, including detailed experimental protocols and a summary of key findings.

Data Presentation: Effects of this compound on Age-Related and Inflammatory Markers in Mice

The following tables summarize the quantitative data from studies investigating the effects of this compound on various physiological and molecular markers in aged mice.

Table 1: Long-Term (5 months) this compound Administration in 24-Month-Old Mice

ParameterControl (Old Mice)This compound-Treated (2 mg/kg/day)Young Mice (10 weeks)Reference
Survival -48% reduction in risk of death-[1][3][4][5]
Liver Weight IncreasedSignificantly lessenedLower[3]
Plasma ALT IncreasedSignificantly lessenedLower[3]
Plasma Insulin IncreasedSignificantly reducedLower[1][3][4][5]
Plasma Triglycerides IncreasedSignificantly lessenedLower[3]
Plasma Free Fatty Acids Increased-Lower[3]
Plasma Total Cholesterol Increased-Lower[3]
HDL Cholesterol -Increased-[3]
Lipid Peroxides IncreasedSignificantly lessenedLower[3]
Hepatic SA-β-gal Activity Significantly increasedEffectively reducedBarely detectable[3]
Macrophage Infiltration (F4/80 staining) Markedly increasedEffectively reducedLower[3]
Hepatic Emr1 (F4/80) mRNA Significantly increasedReducedLower[3]

Table 2: Short-Term (5 weeks) this compound Administration in 24-Month-Old Mice

ParameterControl (Old Mice)This compound-Treated (2 mg/kg/day)This compound-Treated (20 mg/kg/day)Young MiceReference
Body Weight Increased vs. YoungNo significant changeNo significant changeLower[7]
Liver Weight Increased vs. YoungNo significant changeNo significant changeLower[7]
Plasma ALT Increased vs. YoungNo significant changeNo significant changeLower[7]
Plasma Free Fatty Acids Increased vs. YoungEffectively decreasedEffectively decreasedLower[7]
Plasma Total Cholesterol Increased vs. Young--Lower[7]
Hepatic Macrophage Infiltration (F4/80 staining) Accelerated vs. Young-Effectively reducedLower[8][9]
Hepatic Icam1 mRNA Significantly increasedEffectively reducedEffectively reducedLower[9]
Hepatic Tnf mRNA Significantly increasedEffectively reducedEffectively reducedLower[9]
Hepatic Ccl2 mRNA Significantly increasedNo significant changeNo significant changeLower[9]
Hepatic Nos2 mRNA Significantly increasedNo significant changeNo significant changeLower[9]

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Male C57BL/6J mice are a commonly used strain for aging studies.[1][2][3][4][5][6][7][8]

  • Age: For aging studies, mice are typically aged to 24 months.[1][2][3][4][5][6][7][8] Young control mice are generally around 9-10 weeks old.[3][7]

  • Housing: Mice should be housed in a temperature- and light-controlled environment with a reverse light cycle. To minimize stress, provide enrichment such as tunnels and bedding material. For certain experiments, single housing may be necessary.

  • Diet and Water: Standard chow and water should be provided ad libitum, unless the experimental design involves dietary restrictions.

This compound Administration
  • Preparation: this compound is synthesized as previously reported.[7] For oral administration, it can be dissolved in drinking water.

  • Dosage:

    • Long-term studies: 2 mg/kg/day.[1][3][4][5]

    • Short-term studies: 2 or 20 mg/kg/day.[2][6][7][8]

  • Route of Administration: Oral gavage is a precise method for ensuring accurate dosing.[3][7] Alternatively, this compound can be administered in the drinking water.[7]

  • Duration of Treatment:

    • Long-term: 5 months.[1][3][4][5]

    • Short-term: 5 weeks.[2][6][7][8]

Assessment of Aging and Inflammation
  • Survival Analysis: Monitor mice daily and record mortality to determine the effect of this compound on lifespan.[3]

  • Metabolic Analysis:

    • Collect blood samples to measure plasma levels of insulin, triglycerides, free fatty acids, cholesterol (total and HDL), and alanine (B10760859) aminotransferase (ALT).[3][7]

    • Monitor body weight and food intake regularly.[3][7]

  • Histological Analysis:

    • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: To assess cellular senescence in liver tissue, perform SA-β-gal staining on cryosections.[3]

    • Macrophage Infiltration: Use immunohistochemistry with an anti-F4/80 antibody to detect and quantify macrophage infiltration in liver sections.[3][9]

    • Fibrosis: Masson's trichrome staining can be used to visualize and quantify collagen deposition in the liver as a marker of fibrosis.[3]

  • Gene Expression Analysis:

    • Isolate total RNA from liver tissue.

    • Perform real-time quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of inflammatory markers such as Emr1 (F4/80), Ccl2, Icam1, Tnf, and Nos2, as well as genes involved in the NF-κB pathway like Rela and Nfkbia.[1][3][4][5][9]

  • Protein Analysis:

    • Perform Western blotting on liver tissue lysates to determine the phosphorylation status of proteins in the NF-κB pathway, such as IκBα and NF-κB p65.[1][6][7]

In Vitro Studies (Optional)
  • Cell Line: HepG2 cells can be used to study the direct effects of this compound on the NF-κB pathway in hepatocytes.[2][6][7][8]

  • Treatment: Treat HepG2 cells with this compound at various concentrations, followed by stimulation with an inflammatory agent like tumor necrosis factor-α (TNF-α).[2][6][7][8]

  • Analysis: Assess the phosphorylation of NF-κB p65 and IκBα via Western blotting.[7][8]

Visualizations

Signaling Pathway

Daumone_NFkB_Pathway cluster_aging Aging/Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation pIkBa p-IκBα IkBa_NFkB->pIkBa Degradation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Inflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Inflam_Genes This compound This compound This compound->IKK Inhibition of Phosphorylation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animals Aged Mice (24-month-old C57BL/6J) Grouping Randomly assign to Control and this compound groups Animals->Grouping Dosing Oral Administration of this compound (e.g., 2 mg/kg/day for 5 months) Grouping->Dosing Survival Survival Monitoring Dosing->Survival Sampling Blood and Tissue (Liver) Collection Dosing->Sampling Biochem Biochemical Assays (Plasma markers) Sampling->Biochem Histo Histology (SA-β-gal, F4/80, etc.) Sampling->Histo MolBio Molecular Biology (qRT-PCR, Western Blot) Sampling->MolBio

References

Quantitative Analysis of Daumone in Biological Samples Using LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Daumone, a key pheromone in Caenorhabditis elegans that regulates developmental arrest and longevity, in various biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound, a member of the ascaroside family of signaling molecules, plays a crucial role in the life cycle of the nematode C. elegans. Under unfavorable environmental conditions, this compound signaling induces entry into the stress-resistant "dauer" larval stage. This pathway is of significant interest to researchers studying aging, development, and metabolic regulation. Accurate and sensitive quantification of this compound in biological matrices such as C. elegans tissues, culture media, and plasma from preclinical studies is essential for elucidating its physiological functions and for the development of novel therapeutics targeting related pathways. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of this compound.

This compound Signaling Pathway

The canonical pathway for this compound-induced dauer formation in C. elegans involves the insulin/IGF-1 signaling (IIS) pathway. Key protein players in this pathway include the DAF-2 insulin-like receptor and the DAF-16/FOXO transcription factor. Under favorable conditions, the binding of insulin-like peptides to the DAF-2 receptor activates a kinase cascade that ultimately leads to the phosphorylation and cytoplasmic sequestration of DAF-16, thereby preventing the expression of dauer-promoting genes. When this compound is present, it is sensed by chemosensory neurons, leading to a downstream signaling cascade that inhibits the DAF-2 pathway. This results in the dephosphorylation and nuclear translocation of DAF-16, which then initiates the transcription of genes required for entry into the dauer stage.

Daumone_Signaling_Pathway cluster_conditions Environmental Cues cluster_receptors Receptor Level cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Favorable Favorable Conditions (Low this compound) DAF2 DAF-2 Receptor (Insulin/IGF-1 Receptor) Favorable->DAF2 Activates Unfavorable Unfavorable Conditions (High this compound) Unfavorable->DAF2 Inhibits Kinase_Cascade Kinase Cascade (e.g., AGE-1/PI3K, PDK-1, AKT-1/2) DAF2->Kinase_Cascade Activates DAF16_P Phosphorylated DAF-16 (Inactive) Kinase_Cascade->DAF16_P Phosphorylates DAF16 DAF-16/FOXO (Active) DAF16_P->DAF16 Dephosphorylates (under DAF-2 inhibition) Reproductive_Growth Reproductive Growth DAF16_P->Reproductive_Growth Promotes Dauer_Formation Dauer Formation DAF16->Dauer_Formation Promotes

Figure 1: this compound Signaling Pathway in C. elegans.

Experimental Protocols

Sample Preparation

1.1. Extraction of this compound from C. elegans Liquid Culture

This protocol is adapted from methods for ascaroside extraction from worm culture medium.

Materials:

  • Liquid culture of C. elegans

  • Centrifuge and centrifuge tubes

  • Lyophilizer

  • Ethanol (B145695) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Grow C. elegans in liquid S-complete medium with a food source like E. coli OP50 until the desired population density is reached.

  • Pellet the worms by centrifugation at approximately 1,000 x g for 5 minutes.

  • Carefully collect the supernatant (spent medium) and transfer it to a new container.

  • Flash-freeze the supernatant in liquid nitrogen and lyophilize until completely dry.

  • Extract the dried material with ethanol by vortexing vigorously.

  • Centrifuge to pellet any insoluble material and transfer the ethanol extract to a clean tube.

  • Evaporate the ethanol extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

1.2. Extraction of this compound from Plasma Samples

This protocol is suitable for the analysis of this compound in plasma from preclinical animal studies.

Materials:

  • Plasma samples

  • Acetonitrile (LC-MS grade) containing internal standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., methaqualone at a concentration of 100 ng/mL).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

2.1. Liquid Chromatography Conditions

The chromatographic separation is critical for resolving this compound from other endogenous components in the sample matrix.

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 291.2131.115025
291.2113.115030
Methaqualone (IS) 251.1233.115020

Note: Collision energies should be optimized for the specific instrument being used.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

Daumone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (C. elegans culture or Plasma) Extraction Extraction of this compound Sample_Collection->Extraction Protein_Precipitation Protein Precipitation (for Plasma) Extraction->Protein_Precipitation If Plasma Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Protein_Precipitation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Figure 2: Experimental Workflow for this compound Quantification.

Data Presentation and Method Validation

For accurate quantification, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The internal standard is added to all standards and samples at a constant concentration. The peak area ratio of this compound to the internal standard is plotted against the concentration of the this compound standards. A linear regression analysis is then used to determine the concentration of this compound in the unknown samples.

Table 2: Example Calibration Curve Data

Standard Concentration (ng/mL)This compound Peak AreaIS Peak AreaPeak Area Ratio (this compound/IS)
15,234105,6780.050
526,170104,9870.249
1051,987106,1230.490
50258,934105,3452.458
100521,456104,8904.971
5002,605,789105,11124.791

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quant. Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Consistent across different sources of matrix
Stability Analyte stable under various storage and processing conditions

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for method validation, will enable researchers to obtain reliable and reproducible data. This will facilitate a deeper understanding of the role of this compound in various biological processes and aid in the development of new therapeutic strategies.

Application Notes and Protocols: In Vivo Imaging of Daumone Uptake and Distribution in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daumone is a key ascaroside pheromone in the nematode Caenorhabditis elegans, playing a crucial role in regulating entry into the dauer diapause, a stress-resistant larval stage. Understanding the in vivo uptake, distribution, and mechanism of action of this compound is essential for elucidating the signaling pathways that govern developmental decisions and for the potential development of novel anthelmintics. This document provides detailed application notes and protocols for the in vivo imaging of this compound uptake and distribution in C. elegans using fluorescently labeled this compound analogs.

Data Presentation

The following tables summarize quantitative data regarding the biological activity and observed in vivo retention of fluorescent this compound analogs.

Table 1: Dauer-Inducing Activity of Fluorescent this compound Analogs

CompoundConcentration (µM)Dauer Formation (%)
This compound (ascr#1)1.0> 90%
Fluorescent Analog 33 (Blue)1.0~95%
Fluorescent Analog 34 (Green)1.0~85%
Solvent Control-< 5%

Data adapted from studies on the biological activity of synthetic this compound analogs. The blue fluorescent analog (33) shows slightly higher activity than this compound, while the green analog (34) is slightly less active, yet both are potent inducers of dauer formation.[1][2]

Table 2: In Vivo Retention of Fluorescent this compound Analogs

Fluorescent AnalogIncubation TimeObservation PeriodRetention
Analog 33 (Blue)1 hour> 24 hoursYes
Analog 34 (Green)1 hour> 24 hoursYes

Time-course imaging studies have demonstrated that fluorescent this compound analogs are taken up by C. elegans and are retained within the organism for over 24 hours after washing away the excess compound.[1]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in this compound signaling and the experimental approach to studying its uptake, the following diagrams are provided.

Daumone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Sensory Neuron) This compound This compound GPCR GPCR (e.g., SRG-36/37) This compound->GPCR Binding Internalization Internalization/ Trafficking This compound->Internalization Uptake G_Protein G-Protein Signaling GPCR->G_Protein Activation Downstream Downstream Signaling (TGF-β, Insulin/IGF-1) G_Protein->Downstream Nucleus Nucleus Downstream->Nucleus Localization Localization Gene_Expression Gene Expression (Dauer Formation) Nucleus->Gene_Expression

This compound Signaling Pathway

Experimental_Workflow Start Start Synthesis Synthesis of Fluorescent This compound Analogs Start->Synthesis Worm_Prep C. elegans Culture and Synchronization Start->Worm_Prep Treatment Treatment with Fluorescent this compound Synthesis->Treatment Worm_Prep->Treatment Washing Washing to Remove Excess Compound Treatment->Washing Immobilization Immobilization of Worms for Imaging Washing->Immobilization Imaging In Vivo Fluorescence Microscopy Immobilization->Imaging Analysis Image Analysis and Quantification Imaging->Analysis End End Analysis->End

Experimental Workflow

Experimental Protocols

I. Synthesis of Fluorescent this compound Analogs

This protocol describes the synthesis of fluorescent amides of this compound via a peptide coupling reaction.[1]

Materials:

  • This compound (ascr#1)

  • Fluorescent amines (e.g., blue and green fluorescent amines)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous solvent (e.g., DMF or CH2Cl2)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add the fluorescent amine to the solution.

  • Add HBTU and triethylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Purify the fluorescent this compound analog using column chromatography.

  • Confirm the structure and purity of the product by NMR and mass spectrometry.

II. In Vivo Imaging of Fluorescent this compound Uptake

This protocol outlines the procedure for treating C. elegans with fluorescent this compound analogs and imaging their uptake and distribution.

Materials:

  • Synchronized L1 or L2 stage C. elegans

  • Fluorescent this compound analog stock solution (in a suitable solvent like DMSO)

  • M9 buffer

  • NGM (Nematode Growth Medium) plates

  • OP50 E. coli

  • Levamisole (B84282) or sodium azide (B81097) for immobilization

  • Microscope slides and coverslips

  • 2% agarose (B213101) pads

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets.

Procedure:

a. Worm Preparation:

  • Grow and synchronize C. elegans to the L1 or L2 larval stage using standard methods.

  • Wash the worms off the NGM plates with M9 buffer to remove bacteria.

  • Centrifuge the worms at a low speed and resuspend them in fresh M9 buffer. Repeat this wash step three times.

b. Treatment with Fluorescent this compound:

  • Prepare a working solution of the fluorescent this compound analog in M9 buffer. The final concentration should be determined empirically, but a starting point of 1 µM can be used based on dauer induction assays.[1]

  • Incubate the synchronized worms in the fluorescent this compound solution for a defined period (e.g., 1 hour). The incubation can be performed in a microfuge tube with gentle rocking.

c. Washing:

  • After incubation, pellet the worms by gentle centrifugation.

  • Remove the supernatant containing the fluorescent this compound.

  • Resuspend the worms in fresh M9 buffer.

  • Repeat the washing steps at least three times to ensure the removal of all extracellular fluorescent compounds.

d. Immobilization and Imaging:

  • Prepare a 2% agarose pad on a microscope slide.

  • Pipette a small volume of the washed worms onto the agarose pad.

  • Add a drop of an anesthetic (e.g., 10 mM levamisole or 5 mM sodium azide) to immobilize the worms.

  • Carefully place a coverslip over the worms.

  • Image the worms using a fluorescence microscope. Use appropriate excitation and emission wavelengths for the specific fluorophore.

  • Acquire images of different focal planes (Z-stacks) to capture the three-dimensional distribution of the fluorescent signal. Time-lapse imaging can be performed to observe the dynamics of uptake and distribution over time.

e. Image Analysis and Quantification:

  • Use image analysis software (e.g., ImageJ/Fiji) to analyze the acquired images.

  • Identify and outline the anatomical structures of interest, such as the pharynx, intestine, and sensory neurons (e.g., amphid neurons).

  • Measure the fluorescence intensity within these regions of interest.

  • Quantify the number and percentage of worms showing fluorescence in specific tissues.

  • Normalize the fluorescence intensity to the background to allow for comparison between different samples and experiments.

References

Application Notes and Protocols for Genetic Screens to Identify Components of the Daumone Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The daumone (B1248461) pathway is a critical signaling network in the nematode Caenorhabditis elegans that governs the entry into and exit from the dauer diapause, a stress-resistant larval stage. This developmental decision is orchestrated by a complex interplay of environmental cues, including the concentration of this compound, a dauer-inducing pheromone, food availability, and temperature.[1] The this compound pheromone itself is not a single molecule but a blend of ascarosides, which are small molecule signals.[2] The core signaling pathways that integrate these cues are the conserved Transforming Growth Factor-β (TGF-β) and insulin (B600854)/IGF-1 signaling (IIS) pathways.[3][4] Understanding the components of the this compound pathway is crucial not only for developmental biology but also has implications for research into aging, metabolism, and stress resistance.

Genetic screens in C. elegans have been instrumental in dissecting this pathway, allowing for the identification of key genes and their functions.[1][5] Both forward and reverse genetic approaches have been employed to uncover the molecular players involved in this compound perception, signal transduction, and developmental regulation. These screens have identified a cohort of "dauer formation" (daf) genes, which are categorized as either dauer-constitutive (daf-c), where mutants form dauers irrespective of environmental conditions, or dauer-defective (daf-d), where mutants are unable to form dauers.[5][6]

These application notes provide a comprehensive overview of the methodologies used in genetic screens to identify components of the this compound pathway. Detailed protocols for forward and reverse genetic screens, along with data presentation and visualization of the key signaling pathways and experimental workflows, are included to aid researchers in designing and executing their own investigations into this fascinating biological process.

Signaling Pathways

The decision to enter the dauer stage is primarily controlled by the integration of signals from the TGF-β and insulin signaling pathways. These pathways act in parallel to regulate the activity of the nuclear hormone receptor DAF-12, a key downstream effector.

TGF-β Signaling Pathway

The TGF-β pathway in C. elegans dauer formation is initiated by the DAF-7 ligand, a TGF-β superfamily member. Under favorable conditions, DAF-7 is expressed and signals through the type I and type II receptors, DAF-1 and DAF-4, respectively. This leads to the phosphorylation and activation of the SMAD proteins DAF-8 and DAF-14. The activated SMAD complex then inhibits the function of the downstream transcription factors DAF-3 and DAF-5, promoting reproductive growth. Under unfavorable conditions, DAF-7 expression is reduced, leading to the activation of DAF-3 and DAF-5, which in turn promotes entry into the dauer stage.

TGF_beta_Pathway cluster_conditions Environmental Cues cluster_receptors Receptor Complex cluster_smads SMAD Cascade cluster_output Developmental Outcome Favorable Favorable Conditions DAF7 DAF-7 (TGF-β) Favorable->DAF7 Upregulates Unfavorable Unfavorable Conditions Unfavorable->DAF7 Downregulates DAF1_DAF4 DAF-1 / DAF-4 Receptors DAF7->DAF1_DAF4 Binds DAF8_DAF14 DAF-8 / DAF-14 (pSMADs) DAF1_DAF4->DAF8_DAF14 Activates DAF3_DAF5 DAF-3 / DAF-5 (Co-SMAD/Sno/Ski) DAF8_DAF14->DAF3_DAF5 Inhibits Reproductive Reproductive Development DAF8_DAF14->Reproductive Promotes Dauer Dauer Formation DAF3_DAF5->Dauer Promotes

TGF-β signaling pathway in dauer formation.
Insulin Signaling Pathway

The insulin signaling pathway in C. elegans is initiated by insulin-like peptides (ILPs) that bind to the DAF-2 receptor, a homolog of the mammalian insulin/IGF-1 receptor. Under favorable conditions, binding of ILPs to DAF-2 activates a kinase cascade involving AGE-1 (PI3K), PDK-1, and AKT-1/2. This cascade leads to the phosphorylation and subsequent cytoplasmic retention of the FOXO transcription factor DAF-16. When DAF-16 is sequestered in the cytoplasm, reproductive development proceeds. Under unfavorable conditions, reduced insulin signaling leads to the dephosphorylation and nuclear translocation of DAF-16, which then activates the transcription of genes that promote dauer formation.[7]

Insulin signaling pathway in dauer formation.

Data Presentation

The following tables summarize quantitative data from genetic screens aimed at identifying components of the this compound pathway.

Table 1: Results of a Forward Genetic Screen for Pheromone Response-Defective Dauer (phd) Mutants

This table presents data from a screen designed to isolate mutants that are defective in their response to dauer-inducing pheromones.[1]

StrainVisible Phenotype(s)Dye-Filling Defectstr-3p::gfp Expression IndexProportion of Dauers Formed on ascr#2 (600 nM)
Wild Type (N2)Wild TypeNone0 ± 00.7 ± 0.1
phd-1(ky501)UncNone0.8 ± 0.10.1 ± 0.0
phd-2(ky502)UncNone0.9 ± 0.10.0 ± 0.0
phd-3(ky503)DpyNone0.7 ± 0.10.2 ± 0.1
phd-4(ky504)WTNone0.6 ± 0.10.3 ± 0.1
qui-1(ky505)WTNone0.5 ± 0.10.4 ± 0.1
maco-1(ky506)UncNone0.8 ± 0.10.1 ± 0.0
che-12(ky507)DyfFull0.9 ± 0.10.0 ± 0.0
ttbk-1(ky508)UncNone0.7 ± 0.10.2 ± 0.1
  • Dye-Filling Defect: Indicates defects in the structure of chemosensory neurons. "None" indicates no defect, while "Full" indicates a complete lack of dye uptake.

  • str-3p::gfp Expression Index: A measure of the expression of a GFP reporter under the control of the str-3 promoter, which is normally downregulated by pheromones. An index of 0 indicates complete downregulation, while 1 indicates no downregulation.

  • Proportion of Dauers Formed: The fraction of animals that formed dauers in the presence of 600 nM ascr#2.

Table 2: Results of a Genome-wide RNAi Screen for Genes Affecting Longevity

This table presents a selection of genes identified in a large-scale RNAi screen that, when knocked down, result in an extended lifespan in C. elegans.[8][9] Many of these genes are components of the insulin signaling pathway and also play a role in dauer formation.

GeneHuman OrthologMean Lifespan Extension (%)Putative Function/Pathway
daf-2INSR, IGF1R102Insulin/IGF-1 receptor
age-1PIK3CA, PIK3CB, PIK3CD75Phosphoinositide 3-kinase
akt-1AKT1, AKT2, AKT320Serine/threonine-protein kinase
pdk-1PDPK1153-phosphoinositide-dependent protein kinase 1
let-363MTOR30Target of rapamycin (B549165) (TOR) kinase
rsks-1RPS6KB125Ribosomal protein S6 kinase
ife-2EIF4E20Eukaryotic translation initiation factor 4E

Experimental Protocols

Forward Genetic Screen for Dauer-Constitutive (Daf-c) or Dauer-Defective (Daf-d) Mutants

This protocol outlines a general strategy for a forward genetic screen to identify new genes involved in the this compound pathway.

1. Mutagenesis

  • Objective: To induce random mutations in the C. elegans genome.

  • Reagents:

  • Procedure:

    • Synchronize a population of wild-type (N2) worms to the L4 larval stage.

    • Collect the L4 worms and wash them with M9 buffer to remove bacteria.

    • Resuspend the worms in M9 buffer and add EMS to a final concentration of 50 mM.

    • Incubate the worms with EMS for 4 hours at 20°C with gentle rotation.

    • Wash the worms extensively with M9 buffer to remove all traces of EMS.

    • Plate the mutagenized P0 worms onto NGM plates seeded with E. coli OP50 and allow them to lay eggs.

2. Screening for F2 Mutants

  • Objective: To identify F2 progeny exhibiting either a Daf-c or Daf-d phenotype.

  • Procedure:

    • Allow the P0 worms to lay eggs for a few hours and then remove them from the plates.

    • Allow the F1 progeny to grow to adulthood and self-fertilize.

    • Screen the F2 generation for the desired phenotype:

      • For Daf-c mutants: Screen for the presence of dauer larvae under well-fed conditions at 25°C.

      • For Daf-d mutants: Screen for the absence of dauer larvae under conditions that normally induce dauer formation (e.g., starvation, high temperature, or exposure to this compound).

    • Isolate individual F2 worms exhibiting the mutant phenotype to separate plates to establish a homozygous line.

3. Backcrossing and Mapping

  • Objective: To remove background mutations and map the causative mutation.

  • Procedure:

    • Backcross the mutant strain to the original wild-type (N2) strain multiple times (typically 4-6 times) to remove unlinked mutations.

    • Map the mutation to a specific chromosome and region using standard genetic mapping techniques (e.g., SNP mapping).

4. Identification of the Causal Mutation

  • Objective: To identify the specific gene and mutation responsible for the phenotype.

  • Procedure:

    • Perform whole-genome sequencing of the mutant strain.

    • Compare the sequence to the reference genome to identify all mutations within the mapped region.

    • Identify the causative mutation by analyzing the nature of the mutations (e.g., nonsense, missense in a conserved domain) and by performing rescue experiments with a wild-type copy of the candidate gene.

Reverse Genetic Screen using RNA Interference (RNAi)

This protocol describes a general method for a targeted screen of a collection of genes for their role in dauer formation using RNAi by feeding.

1. Preparation of RNAi Plates

  • Objective: To prepare NGM plates containing bacteria expressing double-stranded RNA (dsRNA) corresponding to the target genes.

  • Materials:

  • Procedure:

    • Inoculate individual clones from the RNAi library into liquid culture with ampicillin and grow overnight.

    • Seed the NGM-IPTG-ampicillin plates with the bacterial cultures.

    • Allow the bacteria to grow and be induced by IPTG to produce dsRNA.

2. RNAi Screening

  • Objective: To assess the effect of knocking down specific genes on dauer formation.

  • Procedure:

    • Synchronize a population of worms (e.g., a sensitized background to enhance the phenotype) to the L1 stage.

    • Place the L1 larvae onto the prepared RNAi plates.

    • Incubate the plates under conditions that are semi-permissive for dauer formation (this will vary depending on the specific question being asked).

    • Score the plates for the percentage of animals that enter the dauer stage.

    • Compare the results to a control RNAi (e.g., an empty vector) to identify genes whose knockdown significantly alters the frequency of dauer formation.

Visualizations

Experimental Workflow for a Forward Genetic Screen

Forward_Genetic_Screen P0 P0 Generation (Wild-Type) Mutagenesis EMS Mutagenesis P0->Mutagenesis F1 F1 Generation (Heterozygous) Mutagenesis->F1 SelfFertilization Self-Fertilization F1->SelfFertilization F2 F2 Generation (Homozygous Mutants Appear) SelfFertilization->F2 Screening Phenotypic Screening (Daf-c or Daf-d) F2->Screening Isolation Isolate Mutant Lines Screening->Isolation Isolate Phenotype Backcrossing Backcrossing to Wild-Type Isolation->Backcrossing Mapping Genetic Mapping Backcrossing->Mapping Sequencing Whole-Genome Sequencing Mapping->Sequencing Identification Identify Causative Mutation Sequencing->Identification

Workflow of a forward genetic screen.
Logical Relationship of Genetic Screen Types

Genetic_Screens Genetics Genetic Approach Forward Forward Genetics (Phenotype to Gene) Genetics->Forward Reverse Reverse Genetics (Gene to Phenotype) Genetics->Reverse Forward_Desc Start with a phenotype (e.g., Daf-c) and identify the responsible gene. Forward->Forward_Desc Reverse_Desc Start with a known gene and analyze the phenotype of its mutant (e.g., via RNAi). Reverse->Reverse_Desc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthetic Daumone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of synthetic Daumone (B1248461).

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is consistently low. What are the most critical steps to focus on for optimization?

A1: The key steps in the de novo asymmetric synthesis of this compound that significantly impact overall yield are the diastereoselective palladium-catalyzed glycosylation and the Noyori asymmetric hydrogenation of the precursor ketones.[1] Inefficient stereocontrol in these steps can lead to a mixture of isomers that are difficult to separate and result in a lower yield of the desired product. Additionally, the final oxidation and deprotection steps are critical for achieving a high yield of the final this compound product.

Q2: I'm having trouble with the stereoselectivity of the palladium-catalyzed glycosylation. What factors influence the anomeric ratio?

A2: The stereochemical outcome of palladium-catalyzed glycosylation is highly dependent on the choice of ligand. For instance, using a complex of palladium acetate (B1210297) with 2-di(tert-butyl)phosphinobiphenyl as the catalyst typically favors the formation of β-glycosides, while using a trimethyl phosphite (B83602) ligand tends to produce the α-anomer as the major product.[2][3] The choice of solvent and reaction temperature can also influence the stereoselectivity. It is crucial to ensure anhydrous reaction conditions, as moisture can deactivate the catalyst and lead to poor yields and selectivity.

Q3: What are the common side reactions during the final deprotection of acetate groups with lithium hydroxide (B78521) (LiOH)?

A3: The saponification of acetate esters with LiOH is generally a high-yielding reaction. However, potential side reactions can include incomplete hydrolysis if the reaction time is too short or the temperature is too low. If other sensitive functional groups are present in the molecule, they might be susceptible to hydrolysis or other base-catalyzed reactions. It is important to monitor the reaction progress by TLC to ensure complete conversion of the starting material and to avoid prolonged exposure to basic conditions that might degrade the product.

Q4: Are there alternative methods for the oxidation of the primary alcohol to a carboxylic acid besides TCCA/TEMPO?

A4: While the trichloroisocyanuric acid (TCCA)/TEMPO system is efficient for the oxidation of primary alcohols to carboxylic acids under mild conditions, other methods can be employed.[4][5][6] These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Jones oxidation. However, the TCCA/TEMPO method is often preferred due to its mild reaction conditions and the absence of heavy metals, which simplifies purification.

Q5: How can I purify the final this compound product effectively?

A5: High-performance liquid chromatography (HPLC) is a suitable method for the purification of synthetic this compound.[7] A reversed-phase C18 column is commonly used with a gradient of acetonitrile (B52724) in water, often with a small amount of formic acid to improve peak shape.[8] The purity of the collected fractions should be assessed by analytical HPLC before combining them. Lyophilization of the pure fractions will yield the final product.

Troubleshooting Guides

Issue 1: Low Yield in the Noyori Asymmetric Hydrogenation of Ketone Precursors
Symptom Possible Cause Solution
Low conversion of starting materialInactive catalystEnsure the catalyst is handled under an inert atmosphere. Prepare the catalyst in situ from commercially available precursors if necessary.[9]
Insufficient hydrogen pressureIncrease the hydrogen pressure according to established protocols for Noyori hydrogenations.[9]
Poor quality of solvent or reagentsUse anhydrous solvents and high-purity reagents.
Poor enantioselectivityIncorrect choice of BINAP ligandEnsure the correct enantiomer of the BINAP ligand is used for the desired product stereochemistry. The (R)- and (S)-BINAP ligands will produce opposite enantiomers.[9]
Suboptimal reaction temperatureOptimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[10]
Formation of multiple side productsSubstrate decompositionReduce the reaction temperature or reaction time.
Side reactions with functional groupsEnsure that other functional groups in the molecule are compatible with the reaction conditions.
Issue 2: Poor Yield or Stereoselectivity in the Palladium-Catalyzed Glycosylation
Symptom Possible Cause Solution
No or low yield of the glycosylated productDeactivated catalystEnsure strictly anhydrous conditions, as moisture can deactivate the palladium catalyst. Use molecular sieves to remove any residual water.[11]
Incorrect ligand-to-metal ratioOptimize the ligand-to-palladium ratio.
Low reactivity of the glycosyl donor or acceptorUse a more reactive glycosyl donor or consider modifying the protecting groups on the acceptor to enhance its nucleophilicity.[11]
Incorrect anomeric ratio (low stereoselectivity)Inappropriate ligandThe choice of phosphine (B1218219) ligand is critical for controlling stereoselectivity. Experiment with different ligands to favor the desired anomer.[2][3]
Suboptimal temperatureVary the reaction temperature. Lower temperatures can sometimes improve stereoselectivity.[12]
Formation of homocoupled productsIncorrect reaction conditionsAdjust the reaction conditions, such as solvent and temperature, to disfavor homocoupling of the glycosyl donor.
Issue 3: Incomplete TCCA/TEMPO Oxidation
Symptom Possible Cause Solution
Starting material remains after the reactionInsufficient oxidantEnsure the correct stoichiometry of TCCA is used.[13][14]
Inactive TEMPO catalystUse fresh, high-quality TEMPO.
Formation of the aldehyde instead of the carboxylic acidInsufficient reaction time or oxidantAllow the reaction to proceed for a longer duration or use a slight excess of TCCA.[13][14]
Reaction conditions not optimizedThe reaction is typically carried out at room temperature in a mixture of acetone (B3395972) and water.[4] Ensure proper solvent ratios and temperature.
Complex mixture of productsOver-oxidation or side reactionsMonitor the reaction closely by TLC to avoid over-oxidation. The mild conditions of this reaction usually minimize side products.[4]

Quantitative Data Summary

The following table summarizes the reported yields for the improved two-step synthesis of this compound 1 from the bis-acetate precursor.[1]

Step Reaction Reagents Yield (%)
1Oxidation of primary alcohol to carboxylic acidTrichloroisocyanuric acid (TCCA), TEMPO93
2Deprotection of acetate groupsLithium hydroxide (LiOH)96
Overall Two-step conversion 89

Experimental Protocols

Protocol 1: TCCA/TEMPO Oxidation of the Primary Alcohol

This protocol is adapted from an improved synthesis of this compound 1.[1]

  • Preparation: In a round-bottom flask, dissolve the bis-acetate protected alcohol intermediate in a mixture of acetone and water.

  • Catalyst Addition: Add a catalytic amount of TEMPO (approx. 1-5 mol%) to the solution.

  • Oxidant Addition: Slowly add trichloroisocyanuric acid (TCCA) (approx. 1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by column chromatography.

Protocol 2: LiOH-mediated Deprotection of Acetate Groups

This protocol describes the final step in the synthesis of this compound 1.[1]

  • Dissolution: Dissolve the acetyl-protected this compound precursor in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Base Addition: Cool the solution to 0°C in an ice bath and add a solution of lithium hydroxide (LiOH) (typically 1.5-2.0 equivalents) in water dropwise.

  • Reaction: Stir the reaction mixture at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching and Acidification: Carefully quench the reaction by adding a cooled dilute aqueous solution of HCl to neutralize the excess LiOH and protonate the carboxylate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final this compound product can be further purified by HPLC.

Visualizations

Daumone_Synthesis_Workflow cluster_start Starting Materials cluster_main_reactions Key Synthetic Steps cluster_end Final Product Ketone_Precursors Ketone Precursors Noyori Noyori Asymmetric Hydrogenation Ketone_Precursors->Noyori Pd_Glycosylation Palladium-Catalyzed Glycosylation Noyori->Pd_Glycosylation Rearrangement Achmatowicz Rearrangement, Epoxidation, Ring Opening Pd_Glycosylation->Rearrangement Oxidation TCCA/TEMPO Oxidation Rearrangement->Oxidation Deprotection LiOH Deprotection Oxidation->Deprotection Purification HPLC Purification Deprotection->Purification This compound Synthetic this compound Purification->this compound

Caption: A simplified workflow for the de novo asymmetric synthesis of this compound.

Daumone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus This compound This compound (Pheromone) GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to TGF_beta_pathway DAF-7/TGF-β Pathway GPCR->TGF_beta_pathway Activates Insulin_pathway DAF-2/Insulin-like Signaling Pathway GPCR->Insulin_pathway Modulates DAF1_DAF4 DAF-1/DAF-4 Receptor Complex TGF_beta_pathway->DAF1_DAF4 DAF8_DAF14 DAF-8/DAF-14 (R-SMADs) DAF1_DAF4->DAF8_DAF14 Phosphorylates DAF3_DAF5 DAF-3/DAF-5 (Co-SMAD/Sno/Ski) DAF8_DAF14->DAF3_DAF5 Inhibits Dauer_Formation Dauer Formation DAF3_DAF5->Dauer_Formation Promotes DAF16 DAF-16/FOXO Transcription Factor Insulin_pathway->DAF16 Regulates nuclear localization of DAF16->Dauer_Formation Regulates

Caption: this compound signaling pathway in C. elegans leading to dauer formation.

References

Best practices for Daumone stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of Daumone?

A1: For optimal long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container.[1][2] To prevent degradation from light exposure, it is crucial to use an amber vial or ensure the container is protected from light.[1][3]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] These aliquots should be stored at -20°C or -80°C.[3] Before sealing the vials for storage, purging the headspace with an inert gas like argon or nitrogen can further protect against oxidation.[1][3]

Q3: What are the primary factors that can cause this compound to degrade?

A3: this compound's structure, which includes a glycosidic bond and a carboxylic acid functional group, makes it susceptible to specific degradation pathways.[4] The primary factors include:

  • pH: The glycosidic bond in this compound is prone to acid-catalyzed hydrolysis.[5][6] Therefore, acidic conditions should be avoided during solution preparation and in experimental buffers.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV and visible light can induce photochemical degradation.[1][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[1][3]

  • Moisture: Water can facilitate the hydrolysis of the glycosidic bond.[1]

Q4: My this compound solution has changed color. What does this signify?

A4: A change in the color of your this compound solution is a common indicator of chemical degradation.[3] This could be due to one or more of the factors listed in Q3. It is recommended to discard the solution and prepare a fresh one from a solid stock stored under appropriate conditions.

Q5: Can the type of storage container affect the stability of my this compound solution?

A5: Yes, the material of the storage container can influence the stability of your compound. For long-term storage, amber glass vials are preferred to protect against light and to prevent leaching of contaminants that can occur with some plastics.[3] If using plastic tubes, ensure they are made of an inert material like polypropylene (B1209903).[3]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound stability in your experiments.

Observed Problem Potential Cause Recommended Solution
Reduced or inconsistent biological activity in assays Compound degradation due to improper storage or handling.Prepare fresh solutions from a properly stored solid stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Instability in the aqueous assay buffer (e.g., acidic pH).Check the pH of your assay buffer. If acidic, consider using a different buffer system to maintain a neutral or slightly basic pH.
Adsorption of the compound to plasticware.Use low-binding microplates or glass inserts for your assays.
Appearance of new peaks in HPLC/LC-MS analysis over time Chemical degradation of this compound.Identify the degradation products to understand the degradation pathway. Implement mitigation strategies such as adjusting the pH of solutions, adding antioxidants, or protecting from light.[7]
Precipitate forms in the stock solution upon storage Poor solubility in the chosen solvent or degradation to an insoluble product.Prepare a more dilute stock solution. If solubility is an issue, consider a different solvent system. Analyze the precipitate to determine if it is the parent compound or a degradation product.[7]
Loss of compound activity in a cell-based assay Degradation in the culture medium.Assess the stability of this compound in your specific culture medium over the time course of your experiment.
Adsorption to plasticware.Use low-binding plates to minimize loss of compound.[7]

Stability of this compound Under Various Conditions

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on its chemical structure and general principles for similar molecules.

Condition Parameter Expected Impact on Stability Recommendation
Temperature SolidStable at -20°C for extended periods.For long-term storage, maintain at -20°C or lower.[1][2]
SolutionDegradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for prolonged periods.[3]
pH Aqueous SolutionSusceptible to hydrolysis under acidic conditions. More stable at neutral to slightly alkaline pH.Maintain aqueous solutions at a pH above 6. Use appropriate buffers for experiments.[5]
Light Solid & SolutionCan undergo photodegradation upon exposure to UV or visible light.Store in amber vials or protect from light by wrapping containers in foil.[1][3]
Oxygen Solid & SolutionProne to oxidation.Purge the headspace of storage vials with an inert gas (argon or nitrogen) before sealing.[1][3]
Humidity/Moisture SolidHygroscopic nature can lead to hydrolysis.Store in a desiccator or a dry environment. Ensure vials are tightly sealed.
SolutionWater is a reactant in hydrolysis.Use anhydrous solvents for preparing stock solutions. Minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol for Preliminary Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent or buffer under defined storage conditions.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer of interest

  • HPLC or LC-MS system

  • C18 analytical column

  • Incubators or temperature-controlled chambers

  • Amber glass vials or low-binding polypropylene tubes

Procedure:

  • Solution Preparation:

    • Prepare a fresh stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the aqueous buffer to be tested.

  • Incubation:

    • Aliquot the final solution into multiple vials for each condition to be tested (e.g., 4°C, 25°C, 37°C).

    • Include a control sample to be analyzed immediately (T=0).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Analysis:

    • Analyze the samples immediately by HPLC or LC-MS.

    • Use a suitable method to separate this compound from potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Monitor for the appearance and increase of new peaks, which indicate degradation products.

Visualizations

Daumone_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to TGF_beta_pathway TGF-β Pathway GPCR->TGF_beta_pathway Affects DAF_2_IGF1R_pathway daf-2/IGF1R Pathway GPCR->DAF_2_IGF1R_pathway Affects DAF_7 daf-7/TGF-β Transcription TGF_beta_pathway->DAF_7 Reduces DAF_16 DAF-16/FOXO Nuclear Localization DAF_2_IGF1R_pathway->DAF_16 Increases Dauer_Formation Dauer Formation DAF_7->Dauer_Formation Promotes DAF_16->Dauer_Formation Promotes

Caption: this compound signaling pathway in C. elegans.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10mM in DMSO) Prep_Working Prepare Working Solution (e.g., 100µM in Buffer) Prep_Stock->Prep_Working T0 T=0 (Immediate Analysis) Prep_Working->T0 T_Conditions Incubate Aliquots (e.g., 4°C, 25°C, 37°C) Prep_Working->T_Conditions Sampling Sample at Time Points (0, 2, 4, 8, 24h) T_Conditions->Sampling HPLC_MS HPLC / LC-MS Analysis Sampling->HPLC_MS Data Quantify Peak Area (% Remaining) HPLC_MS->Data

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Solution Is the this compound solution freshly prepared from a properly stored stock? Start->Check_Solution Check_Storage Review storage conditions: - Temp ≤ -20°C? - Protected from light? - Minimal freeze-thaw? Start->Check_Storage If problem persists Check_Buffer Is the assay buffer pH neutral or slightly basic? Check_Solution->Check_Buffer Yes Sol_Fresh Prepare fresh solution Check_Solution->Sol_Fresh No Check_Storage->Check_Solution Yes Sol_Storage Optimize storage protocol Check_Storage->Sol_Storage No Check_Plates Are you using low-binding plates? Check_Buffer->Check_Plates Yes Sol_Buffer Adjust buffer pH Check_Buffer->Sol_Buffer No Sol_Plates Switch to low-binding plates Check_Plates->Sol_Plates No Sol_OK Problem likely resolved Check_Plates->Sol_OK Yes Sol_Fresh->Check_Buffer Sol_Buffer->Check_Plates Sol_Plates->Sol_OK

Caption: Troubleshooting decision tree for this compound stability.

References

Strategies to improve the bioactivity of Daumone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments involving daumone (B1248461) analogs.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most effective strategies to improve the bioactivity of this compound analogs?

Improving the bioactivity of this compound analogs involves several medicinal chemistry and biological strategies:

  • Structure-Activity Relationship (SAR)-Guided Modifications:

    • Side Chain Unsaturation: Introducing a terminal unsaturation in the olefinic side chain has been shown to be a key factor in improving dauer-inducing activity.[1]

    • Carboxylic Acid Terminus Modification: The carboxylic acid group can be modified into esters or amides without losing, and in some cases, improving bioactivity. This also provides an opportunity to attach fluorescent probes for visualization studies.[1]

    • Side Chain Length and Branching: The length and branching of the fatty acid-like side chain are critical. Slight modifications can dramatically influence binding to the G protein-coupled receptors (GPCRs) that control dauer formation.[2][3]

  • Improving Physicochemical Properties:

    • Solubility and Stability: The inherent properties of this compound analogs can be improved to enhance their bioavailability in assays. Strategies include the formation of molecular complexes with proteins or lipids, or derivatization into more soluble prodrugs.[4] Liposomal formulations can also be used to solubilize and improve the stability of hydrophobic compounds.

  • Target Engagement and Mechanism of Action Studies:

    • Fluorescent Labeling: Synthesizing fluorescently labeled this compound analogs allows for the visualization of their uptake and localization within C. elegans, providing insights into their mechanism of action and potential sites of interaction.[1]

    • Target Deconvolution: Identifying the specific molecular targets of bioactive analogs is crucial. Techniques such as affinity chromatography, where an analog is immobilized to pull down its binding partners, can be employed to identify receptors and other interacting proteins.

FAQ 2: What are the known components of the this compound signaling pathway in C. elegans?

This compound and other ascarosides are sensed by a variety of G protein-coupled receptors (GPCRs) expressed in chemosensory neurons in the head of the worm. The signal is then transduced through conserved signaling pathways, ultimately converging on the nuclear hormone receptor DAF-12, which acts as a key regulator of the dauer decision.

  • Receptors: Several GPCRs have been identified as ascaroside receptors, often acting in combination to detect the complex mixture of pheromones. These include:

    • SRBC-64 and SRBC-66: Involved in the perception of ascr#1, ascr#2, and ascr#3.[5]

    • SRG-36 and SRG-37: Appear to be specific for ascr#5.[3]

    • DAF-37 and DAF-38: DAF-37 is specific for ascr#2, while DAF-38 seems to have a broader role in perceiving multiple ascarosides.[2]

  • Downstream Signaling: The perception of ascarosides by GPCRs modulates several downstream signaling pathways, including:

    • TGF-β signaling

    • Insulin/IGF-1 signaling

  • Central Regulator:

    • DAF-12: This nuclear hormone receptor is the central integration point for signals controlling the dauer decision.[6][7] In unfavorable conditions (high this compound concentration), DAF-12 is unliganded and binds to the co-repressor DIN-1 to initiate the dauer developmental program. In favorable conditions, DAF-12 is activated by dafachronic acids, leading to reproductive development.[7][8]

FAQ 3: Are there established methods for identifying the molecular targets of novel this compound analogs?

Yes, several target deconvolution strategies can be adapted to identify the molecular targets of new this compound analogs. These methods are crucial for understanding the mechanism of action and for rational drug design.

  • Affinity-Based Methods:

    • Affinity Chromatography: This is a widely used technique where a bioactive this compound analog is chemically modified with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a lysate of C. elegans proteins. The target protein(s) that bind to the analog are captured and can be identified by mass spectrometry.

    • Photoaffinity Labeling: This method involves synthesizing an analog with a photoreactive group. Upon exposure to UV light, the analog will form a covalent bond with its target protein, allowing for its identification.

  • Genetic and Genomic Approaches:

    • Genetic Screens: Performing genetic screens in C. elegans for mutants that are resistant or hypersensitive to a specific this compound analog can help identify genes that are part of the signaling or metabolic pathway of the compound.

    • RNAi Screens: A more targeted approach where a library of RNAi clones is used to systematically knock down gene expression to identify genes that, when silenced, alter the worm's response to the this compound analog.

II. Troubleshooting Guides

Guide 1: this compound Analog Synthesis and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low yield of final product Incomplete reaction; side reactions; difficult purification.Optimize reaction conditions (temperature, time, catalyst). Use high-purity starting materials. For purification, consider alternative chromatography techniques (e.g., HPLC) if flash chromatography is insufficient.
Difficulty in purification Product has similar polarity to byproducts (e.g., methyl benzoate (B1203000) from deprotection steps).Use HPLC for better separation. Alternatively, explore different protecting group strategies that yield more easily separable byproducts.
Product instability Degradation of the ascaroside linkage or side chain.Store purified compounds under inert gas at low temperatures. Avoid repeated freeze-thaw cycles. For sensitive compounds, consider using them immediately after purification.
Inconsistent bioactivity of synthesized batches Presence of impurities that may have agonistic or antagonistic effects.Ensure high purity of the final compound using NMR and high-resolution mass spectrometry. Test each new batch for bioactivity against a known standard.
Guide 2: C. elegans Dauer Assay
Problem Possible Cause(s) Suggested Solution(s)
High variability in dauer formation between replicates Inconsistent number of eggs plated; uneven distribution of this compound analog on the plate; slight variations in temperature or humidity.Carefully synchronize worm populations before the assay. Ensure the this compound analog solution is thoroughly mixed and evenly spread on the assay plates. Maintain consistent incubator conditions.
High percentage of dauer formation in control plates Overcrowding of worms; insufficient food source (bacteria); high temperature.Plate a lower density of eggs. Ensure a sufficient and evenly spread lawn of E. coli OP50. Maintain the recommended incubation temperature (e.g., 25°C).[9]
Low or no dauer formation in experimental plates Inactive this compound analog; incorrect concentration; degradation of the compound.Verify the structure and purity of the analog. Perform a dose-response curve to determine the optimal concentration. Use freshly prepared solutions of the analog.
Difficulty in distinguishing dauer larvae from other larval stages Inexperience in identifying dauer morphology (thin, constricted pharynx, dark intestine).Use a dissecting microscope with good lighting. Treat a subset of worms with 1% SDS for 15-20 minutes; only dauer larvae will survive. This can be used to confirm visual scoring.

III. Data Presentation

Table 1: Structure-Activity Relationships of this compound and Analogs in Dauer Formation Assay
Compound/AnalogModificationBioactivity (Dauer Induction)Quantitative Data (if available)Reference
This compound (ascr#1)Natural pheromoneActive-[4]
ascr#2Natural pheromonePotent inducerEC50 ~0.1 µM[5]
ascr#3 (this compound 3)Natural pheromonePotent inducerEC50 ~0.2 µM[1][5]
ascr#5Natural pheromoneActive-[3]
C-2 deoxy-daumoneRemoval of hydroxyl at C-2Reduced activity-[1]
C-3 hydroxy-daumoneAddition of hydroxyl at C-3Reduced activity-[1]
Esterified this compound (e.g., compound 23)Carboxylic acid converted to an esterTolerated, activeActive at 1.0 µM[1]
Amide-linked fluorescent this compound (e.g., compound 34)Carboxylic acid converted to an amide with a fluorescent tagTolerated, activeActive at 1.0 µM[1]

IV. Experimental Protocols

Detailed Protocol for C. elegans Dauer Formation Assay

This protocol is for a quantitative dauer formation assay to measure the potency of this compound analogs.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans (N2 strain)

  • This compound analog stock solution (in a suitable solvent, e.g., ethanol)

  • M9 buffer

  • Incubator at 25°C

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM plates.

    • Spot 50 µL of a saturated E. coli OP50 culture in the center of each plate and allow it to dry, creating a bacterial lawn.

    • Prepare serial dilutions of the this compound analog in M9 buffer.

    • Pipette 200 µL of each analog dilution (or solvent control) onto the surface of the bacterial lawn. Spread evenly and let it absorb into the agar.

  • Worm Synchronization:

    • Wash gravid adult worms from a stock plate with M9 buffer.

    • Treat with a bleach/NaOH solution to dissolve the adults and release the eggs.

    • Wash the eggs several times with M9 buffer.

    • Allow the eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

  • Dauer Induction:

    • Count the number of L1 larvae in the synchronized population.

    • Pipette approximately 100-200 L1 larvae onto each assay plate.

    • Incubate the plates at 25°C for 60-72 hours.

  • Scoring:

    • After incubation, count the total number of worms and the number of dauer larvae on each plate under a dissecting microscope.

    • Dauer larvae can be identified by their thin, dark appearance, constricted pharynx, and resistance to gentle prodding.

    • For confirmation, wash the worms off a plate with M9 buffer and treat them with 1% SDS for 15-20 minutes. Only dauer larvae will survive.

    • Calculate the percentage of dauer formation for each concentration of the this compound analog.

  • Data Analysis:

    • Plot the percentage of dauer formation against the log of the this compound analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that induces 50% dauer formation).

V. Visualizations

This compound Signaling Pathway

Daumone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analogs GPCRs GPCRs (DAF-37, DAF-38, SRBC-64/66, etc.) This compound->GPCRs Binds to TGF_beta TGF-β Pathway GPCRs->TGF_beta Modulates Insulin_IGF1 Insulin/IGF-1 Pathway GPCRs->Insulin_IGF1 Modulates DAF_12_DIN_1 DAF-12 / DIN-1 Complex TGF_beta->DAF_12_DIN_1 Regulates Insulin_IGF1->DAF_12_DIN_1 Regulates Dauer_Genes Dauer Formation Genes DAF_12_DIN_1->Dauer_Genes Activates Transcription Dauer_Formation Dauer Formation Dauer_Genes->Dauer_Formation Leads to

Caption: this compound signaling pathway in C. elegans.

Experimental Workflow for this compound Analog Bioactivity

Experimental_Workflow start Start synthesis Analog Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization stock_prep Prepare Stock Solutions characterization->stock_prep add_analog Add Analog Dilutions to Plates stock_prep->add_analog assay_plates Prepare NGM Assay Plates with E. coli assay_plates->add_analog add_worms Add L1 Worms to Plates add_analog->add_worms sync_worms Synchronize C. elegans (L1 stage) sync_worms->add_worms incubation Incubate at 25°C for 60-72h add_worms->incubation scoring Score Dauer vs. Non-Dauer Larvae incubation->scoring data_analysis Data Analysis (EC50 determination) scoring->data_analysis end End data_analysis->end

Caption: Workflow for this compound analog bioactivity assay.

References

Technical Support Center: Controlling for Temperature and Population Density in C. elegans Dauer Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C. elegans dauer assays. The following information will help you control for the critical variables of temperature and population density to ensure the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for inducing dauer formation in wild-type (N2) C. elegans?

A1: While dauer formation is moderately induced as the growth temperature increases from 15°C to 25°C, a temperature of 27°C is highly effective for inducing dauer formation in wild-type animals, often independent of pheromone concentration.[1][2][3] Many temperature-sensitive dauer-constitutive (Daf-c) mutants will also form dauers at a restrictive temperature of 25°C.[4][5]

Q2: How does population density influence dauer formation?

A2: High population density is a primary trigger for dauer formation.[6] Worms constitutively secrete a dauer-inducing pheromone, a mix of ascarosides, which accumulates at high population densities.[6] This chemical signal informs the worms about the population size, and when a certain threshold is reached, it promotes entry into the dauer stage.

Q3: How can I ensure a consistent population density across my experimental plates?

A3: The key to controlling population density is to start with a synchronized population of L1 larvae and then to accurately seed a known number of these larvae onto your assay plates. This is typically achieved by performing a bleach synchronization of gravid adult worms to harvest eggs, hatching the eggs in M9 buffer to obtain a population of arrested L1s, and then counting the concentration of L1s in your solution before plating.[1][7][8]

Q4: What are the major signaling pathways that regulate dauer formation?

A4: Dauer entry is primarily regulated by four conserved signaling pathways: the insulin/IGF-1 signaling (IIS) pathway, the transforming growth factor-β (TGF-β) pathway, a cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, and a nuclear hormone receptor pathway involving the DAF-12 receptor.[2]

Troubleshooting Guides

Issue 1: High variability in dauer formation at elevated temperatures.

Possible Cause:

  • Inconsistent temperature control: Small fluctuations in incubator temperature can lead to significant differences in the percentage of dauer formation.

  • Plate drying: At higher temperatures (25°C - 27°C), agar (B569324) plates can dry out, affecting the food source and the worms' environment.

  • Genetic background: The genetic background of your wild-type or mutant strain can influence its temperature sensitivity for dauer formation.

Solutions:

Solution Description
Incubator Calibration and Monitoring Regularly calibrate your incubators and use a calibrated thermometer to monitor the internal temperature. Avoid opening the incubator door frequently.
Plate Hydration Ensure NGM plates are poured to a consistent thickness. For longer experiments at high temperatures, consider placing a pan of water in the incubator to increase humidity and reduce plate drying.
Strain Verification Always use a well-characterized reference strain (e.g., N2) as a control. If using mutant strains, ensure they have been properly outcrossed and their genotype confirmed.
Issue 2: Inconsistent dauer formation due to variable population density.

Possible Cause:

  • Inaccurate worm counting: Estimating worm numbers by eye or from a small drop of liquid can be highly inaccurate.

  • Uneven distribution of larvae on plates: Pipetting a drop of L1 solution onto the center of the plate can lead to a high density in the middle and low density at the edges.

  • Clumping of L1s: L1 larvae can clump together in solution, leading to inaccurate dilutions and plating.

Solutions:

Solution Description
Accurate L1 Quantification After synchronization, thoroughly mix the L1 suspension. Take multiple small aliquots (e.g., 5-10 µL), place them on a slide, and count the number of worms under a dissecting microscope. Average the counts to get a reliable concentration.
Even Seeding of Plates After pipetting the desired volume of L1 solution onto the NGM plate, gently swirl the plate to spread the liquid over the entire surface of the bacterial lawn. Allow the liquid to be absorbed completely before moving the plates.
Preventing L1 Clumping Before taking an aliquot for counting or plating, gently vortex or pipette the L1 suspension up and down to ensure a homogenous mixture.

Experimental Protocols

Protocol 1: Synchronization of C. elegans for Dauer Assays

This protocol is essential for obtaining a population of age-synchronized L1 larvae, which is the first step in controlling population density.

Materials:

  • Plates with a large population of gravid adult worms

  • M9 buffer

  • Bleach solution (2.5 mL 1M NaOH, 4 mL 5% Sodium Hypochlorite, 3.5 mL sterile water)

  • 15 mL conical tubes

  • Tabletop centrifuge

Procedure:

  • Wash gravid adult worms off NGM plates using M9 buffer and collect them in a 15 mL conical tube.

  • Centrifuge at 1500 rpm for 2 minutes to pellet the worms.

  • Aspirate the supernatant, leaving the worm pellet.

  • Add 4 mL of M9 buffer and resuspend the pellet.

  • Add 1 mL of bleach solution to the tube, vortex for 4 minutes.

  • Immediately fill the tube to 15 mL with M9 buffer to stop the bleaching reaction.

  • Centrifuge at 1500 rpm for 2 minutes to pellet the eggs.

  • Carefully aspirate the supernatant.

  • Wash the egg pellet three times with M9 buffer.

  • After the final wash, resuspend the eggs in M9 buffer and transfer to an unseeded NGM plate.

  • Allow the eggs to hatch overnight at 20°C. The resulting arrested L1 larvae are now synchronized.

Protocol 2: Quantitative Control of Population Density on NGM Plates

Materials:

  • Synchronized L1 larvae in M9 buffer

  • NGM plates seeded with E. coli OP50

  • Dissecting microscope

  • Microscope slide

  • Pipettes

Procedure:

  • Collect the synchronized L1 larvae from the unseeded plate by washing with a known volume of M9 buffer (e.g., 5 mL).

  • Ensure the L1s are evenly suspended by gently vortexing.

  • Take three separate 10 µL drops of the L1 suspension and place them on a microscope slide.

  • Count the number of worms in each drop under a dissecting microscope.

  • Calculate the average number of worms per 10 µL and determine the concentration of worms per mL.

  • Based on the calculated concentration, dilute the L1 suspension with M9 buffer to achieve the desired density for your experiment (e.g., 100 worms per 50 µL).

  • Pipette the calculated volume of the diluted L1 suspension onto the center of a seeded NGM plate.

  • Gently tilt and rotate the plate to spread the liquid evenly across the bacterial lawn.

  • Allow the liquid to dry completely before placing the plates in the incubator at the desired temperature.

Protocol 3: High-Temperature Dauer Induction Assay

Materials:

  • Synchronized L1 larvae at a controlled density on seeded NGM plates

  • Incubator set to 25°C or 27°C

Procedure:

  • Prepare plates with a controlled number of synchronized L1 larvae as described in Protocol 2.

  • Place the plates in an incubator set to the desired high temperature (25°C for many Daf-c mutants, 27°C for wild-type).[3][5]

  • Incubate the plates for 48-72 hours.

  • After incubation, count the number of dauer and non-dauer larvae on each plate. Dauers can be identified by their characteristic morphology (thin, dark, and constricted pharynx) and resistance to 1% SDS.

Signaling Pathway Diagrams

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAF_7 DAF-7 (TGF-β ligand) DAF_4 DAF-4 (Type II Receptor) DAF_7->DAF_4 binds DAF_1 DAF-1 (Type I Receptor) DAF_8 DAF-8 (R-SMAD) DAF_1->DAF_8 phosphorylates DAF_14 DAF-14 (R-SMAD) DAF_1->DAF_14 phosphorylates DAF_4->DAF_1 recruits & activates DAF_3 DAF-3 (Co-SMAD) DAF_8->DAF_3 inhibit DAF_14->DAF_3 inhibit DAF_5 DAF-5 (Sno/Ski-like) DAF_3->DAF_5 activates Dauer_Formation Dauer Formation DAF_5->Dauer_Formation promotes

Caption: The TGF-β signaling pathway in C. elegans dauer formation.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_like_peptides Insulin-like Peptides DAF_2 DAF-2 (Insulin Receptor) Insulin_like_peptides->DAF_2 binds AGE_1 AGE-1 (PI3K) DAF_2->AGE_1 activates PIP3 PIP3 AGE_1->PIP3 produces PDK_1 PDK-1 PIP3->PDK_1 activates AKT_1_2 AKT-1/2 PDK_1->AKT_1_2 activates DAF_16 DAF-16 (FOXO) AKT_1_2->DAF_16 phosphorylates (inhibits) DAF_16_nucleus DAF-16 DAF_16->DAF_16_nucleus translocates when unphosphorylated Dauer_Formation Dauer Formation DAF_16_nucleus->Dauer_Formation promotes

Caption: The Insulin/IGF-1 signaling pathway in C. elegans dauer formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered in experiments involving daumone (B1248461) and its analogs. It includes frequently asked questions, detailed experimental protocols, and structured data to aid in the accurate interpretation of results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to misinterpretation of this compound-related data.

Question 1: Why am I seeing high variability in dauer formation rates between replicates of the same experiment?

Answer: High variability in dauer formation assays is a common issue that can stem from several factors:

  • Inconsistent Pheromone Concentration: this compound is a small molecule that can adhere to plastics. Ensure thorough vortexing of stock solutions before use and minimize the exposure time of the solution in plasticware.

  • Fluctuations in Environmental Conditions: The decision to enter the dauer stage is highly sensitive to environmental cues like temperature, food availability, and population density.[1][2] Even minor temperature variations across an incubator can affect results. Use a calibrated incubator and ensure plates are not overcrowded.

  • Worm Synchronization: An asynchronous population of worms will respond differently to this compound, as the dauer decision is made during the L1 and L2 larval stages.[3] Employ a consistent and effective synchronization method, such as bleaching gravid adults to collect a cohort of eggs.

  • Food Source Inconsistency: The amount and quality of the bacterial food source (e.g., E. coli OP50) can influence the worms' decision to enter dauer.[3] Prepare the bacterial lawn consistently for all plates in an experiment.

Question 2: My synthetic this compound is not inducing dauer formation at concentrations reported in the literature. Is the compound inactive?

Answer: This could be due to several reasons, not necessarily indicating an inactive compound:

  • This compound Analog Potency: Different this compound analogs possess varied biological activities. For instance, this compound 3 has been shown to have superior dauer-inducing properties compared to this compound 1.[4] Early studies with isolated this compound 1 may have contained more potent impurities.[4] Verify the specific analog you are using and its expected potency.

  • Solvent and Preparation: Daumones are typically dissolved in solvents like DMSO or ethanol.[4] Ensure the final solvent concentration in your assay medium is low and consistent across all treatments, as high concentrations can be toxic or affect worm development. Prepare fresh dilutions of this compound for each experiment, as the stability of this compound in aqueous solutions over long periods can be a concern.

  • Incorrect Scoring of Dauer Larvae: Dauer larvae have distinct morphological features, such as a constricted pharynx and the presence of dauer alae.[3] However, visual identification can be subjective.[2] Confirm dauer larvae by treating a sample of the population with a 1% SDS solution; only dauer larvae will survive this treatment.[4]

Question 3: I observe a decrease in dauer formation at very high concentrations of this compound. Is this a normal dose-response relationship?

Answer: Yes, this is a documented phenomenon. While this compound induces dauer formation, excessively high concentrations can have non-specific effects or even be less effective. Studies have shown that for some daumones, the effective concentration range for inducing dauer formation can be narrow, and concentrations above this range may not increase, and could even decrease, the response.[4] This is not necessarily due to general toxicity, as worms may still exhibit normal behavior at these higher concentrations.[4] It is crucial to perform a full dose-response curve to identify the optimal concentration for your specific this compound analog and experimental conditions.

Question 4: Can this compound affect other behaviors or pathways besides dauer formation?

Answer: Absolutely. This compound is part of a complex chemical language used by C. elegans. While renowned for its role in dauer induction, this compound and other ascarosides can influence a range of behaviors, including sensory perception and avoidance.[5] Furthermore, this compound has been shown to impact signaling pathways related to aging and metabolism, such as decreased mTOR and TGF-β1 signaling, in both C. elegans and even in mammalian systems.[6] When interpreting data, consider the possibility of pleiotropic effects beyond the canonical dauer pathway.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for easy reference and comparison.

Table 1: Effective Concentrations of this compound Analogs for Dauer Induction in C. elegans

This compound AnalogEffective Concentration RangeNotes
This compound 1 High µM to near-lethal dosesSignificantly less potent than other analogs.[4]
This compound 2 Not specified in provided resultsOne of the three major daumones.[7]
This compound 3 ~1 µMShown to be a highly effective inducer of dauer formation.[4]

Table 2: Troubleshooting Checklist for this compound Assays

IssuePotential CauseRecommended Solution
Low/No Dauer Formation Inactive this compound analog; incorrect concentration; improper this compound preparation; insensitive worm strain.Verify analog potency; perform dose-response curve; prepare fresh solutions; use a wild-type N2 strain as a positive control.
High Control Dauer Rate Starvation; high temperature; plate overcrowding.Ensure sufficient food; maintain stable temperature (e.g., 23°C); control initial number of worms per plate.
High Replicate Variability Inconsistent environmental conditions; asynchronous worm population; inconsistent scoring.Standardize incubator conditions; use tightly synchronized worms; confirm dauer with 1% SDS treatment.
Unexpected Phenotypes Off-target effects of this compound; solvent toxicity.Test a range of concentrations; include a solvent-only control group.

Key Experimental Protocols

Protocol 1: Quantitative Dauer Formation Assay

This protocol provides a standardized method for assessing the dauer-inducing activity of this compound compounds.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans

  • This compound stock solution (in DMSO or ethanol)

  • M9 buffer

  • 1% SDS solution (for verification)

Methodology:

  • Preparation: Prepare NGM plates seeded with a standardized lawn of E. coli OP50. Allow the lawn to grow for 24 hours at room temperature.

  • Synchronization: Obtain a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the collected eggs to hatch in M9 buffer without food for 24 hours.

  • Treatment: Aliquot a specific number of synchronized L1 worms (e.g., 200-300) into a 96-well plate containing M9 media.[4]

  • This compound Addition: Add the desired concentration of this compound solution to each well. Include a solvent-only control. The final volume should be consistent across all wells (e.g., 200 µL).[4]

  • Incubation: Incubate the plate at a constant temperature (e.g., 23°C) for a short duration (e.g., 4 hours) to allow for pheromone exposure.[4]

  • Plating: Transfer the contents of each well to a prepared NGM plate.

  • Growth: Incubate the plates for 52-72 hours at 23°C to allow worms to develop.[4]

  • Scoring: Count the total number of worms and the number of dauer larvae on each plate. Dauer larvae are morphologically distinct (thinner, darker, and radially constricted).

  • Verification (Optional but Recommended): To confirm the dauer phenotype, wash the worms off a plate with M9 buffer and treat them with a 1% SDS solution for 15-20 minutes. Only dauer larvae will survive. Count the surviving worms.[4]

  • Data Analysis: Calculate the percentage of dauer formation for each condition: (Number of Dauer Larvae / Total Number of Worms) x 100.

Signaling Pathways and Workflows

This compound Signaling Pathway in C. elegans

The following diagram illustrates the simplified signaling pathway initiated by this compound, leading to the developmental decision of entering the dauer stage. This process involves nuclear hormone receptors and is integrated with other signaling pathways like the insulin/IGF-1 pathway.

Daumone_Signaling cluster_env Environmental Cues cluster_cell C. elegans Cell This compound This compound (Pheromone) DAF_12 DAF-12 (Nuclear Receptor) This compound->DAF_12 Binds/Activates Starvation Starvation DAF_2 DAF-2 (Insulin Receptor) Starvation->DAF_2 Inhibits Crowding Crowding Crowding->DAF_12 Influences DAF_16 DAF-16/FOXO DAF_2->DAF_16 Inhibits Dauer_Genes Dauer Execution Genes DAF_16->Dauer_Genes Promotes DAF_12->Dauer_Genes Promotes Reproductive_Development Reproductive Development DAF_12->Reproductive_Development Promotes (in favorable conditions) Dauer_Formation Dauer Formation Dauer_Genes->Dauer_Formation

Caption: Simplified this compound signaling pathway in C. elegans.

Experimental Workflow for a Dauer Formation Assay

This diagram outlines the key steps in performing a quantitative dauer formation assay, from worm synchronization to data analysis.

Dauer_Assay_Workflow start Start sync Synchronize Worms (Bleaching) start->sync hatch Hatch Eggs to L1 in M9 Buffer sync->hatch treat Expose L1 Worms to this compound & Controls in 96-well Plate hatch->treat plate Transfer Worms to Seeded NGM Plates treat->plate incubate Incubate at 23°C for 52-72 hours plate->incubate score Score Phenotypes (Total vs. Dauer Larvae) incubate->score verify Verify Dauer with 1% SDS Treatment score->verify analyze Calculate % Dauer Formation & Analyze Data verify->analyze end End analyze->end Troubleshooting_Logic start Low/No Dauer Formation Observed q_control Is dauer formation also low in positive control (e.g., this compound 3)? start->q_control q_solvent Is there high mortality in the solvent control? q_control->q_solvent Yes sol_assay Issue is with the assay setup. Check worm synchronization, incubation temp, food levels, and scoring method. q_control->sol_assay No sol_compound Issue is likely with the experimental this compound compound. Check potency, concentration, and perform dose-response. q_solvent->sol_compound No sol_solvent Solvent concentration is toxic. Reduce final solvent % in assay. q_solvent->sol_solvent Yes sol_complex Complex issue. Re-evaluate protocol from start. Check worm strain and reagent quality. sol_compound->sol_complex

References

Technical Support Center: Standardization of Protocols for Daumone Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with daumones. Our goal is to promote reproducibility and standardization of daumone (B1248461) research across different laboratories.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during this compound-related experiments.

QuestionAnswer
Why am I observing high variability in my dauer formation assays? Variability in dauer formation assays can stem from several factors. Key parameters to control include: 1. Temperature: Higher temperatures generally induce more dauer formation. Wild-type larvae will enter dauer at higher rates at 25°C compared to lower temperatures when exposed to pheromones.[1][2] Some mutants are even more sensitive to slight temperature fluctuations.[2] Ensure your incubator maintains a stable and uniform temperature. 2. Food Availability: The ratio of pheromone to the bacterial food source is critical.[2] Inconsistent amounts of E. coli OP50 on your assay plates can lead to variable results. Prepare heat-killed OP50 and apply a consistent volume to each plate. 3. Pheromone Concentration: Ensure accurate and consistent dilution of your synthetic this compound stock. If using crude pheromone extract, its potency can vary between batches. It is advisable to test the potency of each new batch. 4. Worm Synchronization: An asynchronous population of worms will respond differently to this compound. Always start your assay with a synchronized population of eggs or L1 larvae.
My wild-type (N2) worms are not forming dauers in the presence of synthetic this compound. There are several potential reasons for this: 1. Incorrect this compound Analog: Not all synthetic daumones have the same potency. This compound 3 is a more effective inducer of dauer formation in C. elegans compared to this compound 1.[3] Verify that you are using a potent this compound analog. 2. Sub-threshold Concentration: The concentration of this compound may be too low to induce dauer formation. Refer to the quantitative data table below for effective concentration ranges. 3. Experimental Conditions: Ensure that other environmental cues are not overriding the this compound signal. For instance, an overabundance of food can inhibit dauer formation even in the presence of pheromone. 4. Worm Strain Health: Ensure your N2 strain is healthy and has not accumulated any suppressor mutations. It is good practice to periodically thaw a fresh stock of the strain.
How can I confirm that the larvae I'm observing are true dauers? Dauer larvae have distinct morphological and physiological characteristics. A common method for confirmation is the SDS resistance test . Dauer larvae possess a specialized cuticle that makes them resistant to treatment with 1% SDS for 30 minutes, while non-dauer worms will be dissolved.[3] Visually, dauers are thinner, darker, and radially constricted compared to non-dauer larvae.
What is the best larval stage to start a dauer formation assay? For the highest penetrance of dauer formation, it is recommended to expose worms to this compound starting from the egg or early L1 stage.[3] The decision to enter the dauer pathway is made during the L1 and L2d stages.[1]
My this compound extraction yields are consistently low. Low yields can be due to several factors: 1. Insufficient Worm Culture Scale: A large population of worms is required for a good yield of crude pheromone. 2. Inefficient Extraction Method: Ensure you are using an appropriate solvent and that the extraction procedure allows for sufficient contact time between the solvent and the worm culture medium. 3. Degradation of Daumones: Daumones are fatty acid-like molecules and can be prone to degradation. Store extracts at -20°C or below.[2]
I am having trouble quantifying daumones using mass spectrometry. 1. Sample Purity: Ensure your this compound extract is sufficiently pure. Contaminants from the culture medium can interfere with mass spectrometry analysis. 2. Ionization Efficiency: Daumones can be challenging to ionize. Experiment with different ionization sources (e.g., ESI, APCI) and solvent systems to optimize ionization. 3. Internal Standards: The use of a labeled internal standard is crucial for accurate quantification and to correct for matrix effects and variations in instrument response.

Quantitative Data Summary

The following table summarizes the effective concentrations of different daumones for inducing dauer formation in C. elegans.

This compound AnalogOrganismAssay ConditionEffective ConcentrationOutcomeReference
This compound 3C. elegansLiquid-based assay, 23°C1 µMSignificant dauer formation[3]
This compound 3H. glycinesIn vitro hatch assay< 1 µMHatch stimulation[3]
This compound 1C. elegansLiquid-based assay, 23°C1 µMLess effective than this compound 3[3]
O-2545 (CB receptor agonist)C. elegans (daf-2(e1368))Semi-permissive temperature (23.6°C)10 µM and 25 µMSignificant dauer formation[4]

Experimental Protocols

Protocol 1: Standard Dauer Formation Assay Using Synthetic Daumones

This protocol is adapted from established methods for quantitative assessment of pheromone-induced dauer formation.[3][5][6]

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synthetic this compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • M9 buffer

  • Synchronized C. elegans eggs or L1 larvae

  • 1% SDS solution (for dauer confirmation)

  • Incubator set to the desired temperature (e.g., 25°C)

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM agar plates.

    • Inoculate the plates with a lawn of heat-killed E. coli OP50. Allow the lawn to dry completely.

    • Prepare serial dilutions of the synthetic this compound stock solution in M9 buffer.

    • Pipette the desired volume of the this compound solution onto the center of the bacterial lawn. Allow the solution to absorb into the agar.

  • Worm Synchronization and Plating:

    • Prepare a synchronized population of C. elegans eggs or L1 larvae using standard bleaching methods.

    • Wash the synchronized worms with M9 buffer.

    • Count the number of worms and dilute to the desired concentration.

    • Pipette a known number of worms (e.g., 100-200) onto each assay plate.

  • Incubation:

    • Incubate the plates at the desired temperature (e.g., 25°C) for 72-84 hours.[6]

  • Scoring Dauer and Non-Dauer Larvae:

    • After incubation, count the number of dauer and non-dauer larvae on each plate under a dissecting microscope.

    • To confirm dauer status, flood the plates with 1% SDS solution and count the surviving worms after 30 minutes.

  • Data Analysis:

    • Calculate the percentage of dauer formation for each this compound concentration: (% Dauer) = (Number of Dauer Larvae / Total Number of Worms) * 100.

Protocol 2: Crude this compound Extraction

This protocol outlines a general method for extracting crude dauer pheromone from liquid culture.

Materials:

  • Large-scale liquid culture of C. elegans grown to starvation

  • Centrifuge and centrifuge tubes

  • Organic solvent (e.g., ethyl acetate)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Harvesting Culture Medium:

    • Grow a large population of C. elegans in liquid culture until the food source is depleted and worms have entered the dauer stage.

    • Pellet the worms by centrifugation.

    • Carefully collect the supernatant (spent culture medium), which contains the secreted daumones.

  • Solvent Extraction:

    • Transfer the spent medium to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

    • Shake vigorously to extract the daumones into the organic phase.

    • Allow the phases to separate and collect the organic layer.

    • Repeat the extraction process two more times to maximize yield.

  • Concentration:

    • Combine the organic extracts.

    • Remove the solvent using a rotary evaporator under reduced pressure.

  • Storage:

    • Resuspend the dried extract in a small volume of a suitable solvent (e.g., ethanol).

    • Store the crude this compound extract in glass vials at -20°C or below.

Protocol 3: this compound Quantification by Mass Spectrometry (Conceptual Outline)

Accurate quantification of daumones typically requires specialized equipment and expertise. This is a conceptual outline of the steps involved.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an appropriate ionization source (e.g., ESI)

Procedure:

  • Sample Preparation:

    • Purify the crude this compound extract using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances.

    • Spike the purified sample with a known concentration of a heavy isotope-labeled internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC system for separation of the different this compound components.

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • The mass spectrometer is operated in a targeted mode (e.g., Multiple Reaction Monitoring - MRM) to specifically detect and quantify the daumones and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.

  • Data Analysis:

    • Generate a standard curve using known concentrations of synthetic daumones.

    • Quantify the amount of each this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualizations

This compound Signaling Pathway

Daumone_Signaling_Pathway cluster_environment Environmental Cues cluster_neurons Sensory Neurons (e.g., ASI, ASK) cluster_signaling Intracellular Signaling Cascades cluster_downstream Downstream Effectors This compound (Pheromone) This compound (Pheromone) GPCRs GPCRs (e.g., SRBC-64/66, SRG-36/37) This compound (Pheromone)->GPCRs sensed by Low Food Low Food TGF_beta TGF-β Pathway (DAF-7) Low Food->TGF_beta downregulate High Temperature High Temperature Insulin_IGF Insulin/IGF-1 Pathway (DAF-2) High Temperature->Insulin_IGF downregulate Guanylyl_Cyclase Guanylyl Cyclase (DAF-11) GPCRs->Guanylyl_Cyclase inhibit cGMP cGMP Guanylyl_Cyclase->cGMP produces cGMP->TGF_beta positively regulates cGMP->Insulin_IGF positively regulates DAF_3_5 DAF-3/DAF-5 (SMAD/SNO-SKI) TGF_beta->DAF_3_5 inhibits DAF_16 DAF-16 (FOXO) Insulin_IGF->DAF_16 inhibits DAF_12 DAF-12 (Nuclear Hormone Receptor) DAF_3_5->DAF_12 regulates DAF_16->DAF_12 regulates Dauer_Formation Dauer Formation DAF_12->Dauer_Formation promotes

Caption: this compound signaling pathway in C. elegans.

Experimental Workflow: Dauer Formation Assay

Dauer_Assay_Workflow start Start prep_plates Prepare NGM Assay Plates with Heat-Killed OP50 start->prep_plates add_this compound Add Synthetic this compound (or Control) prep_plates->add_this compound plate_worms Plate Synchronized Worms on Assay Plates add_this compound->plate_worms sync_worms Synchronize Worms (Egg or L1 Stage) sync_worms->plate_worms incubate Incubate at 25°C for 72-84 hours plate_worms->incubate score Score Dauer vs. Non-Dauer Larvae incubate->score confirm Confirm with 1% SDS Treatment (Optional) score->confirm analyze Calculate % Dauer Formation score->analyze direct confirm->analyze end End analyze->end

Caption: Standard experimental workflow for a dauer formation assay.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Daumone and Other Ascarosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of daumone (B1248461) (ascr#1) with other members of the ascaroside family of signaling molecules. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in nematology, chemical biology, and drug development.

Ascarosides are a class of small molecules that play a crucial role in the life cycle of the nematode Caenorhabditis elegans and other related species.[1] These molecules, derived from the dideoxysugar ascarylose, regulate a wide array of developmental and behavioral processes, including entry into the stress-resistant dauer larval stage, mating, and social aggregation.[2][3] this compound, also known as ascr#1, was the first of these pheromones to be chemically identified and was initially recognized for its role in inducing the dauer stage, a non-aging state of suspended development.[2][4] Subsequent research has revealed a large and structurally diverse family of ascarosides, many of which exhibit distinct and often more potent bioactivities than this compound.[5][6]

Comparative Bioactivity: Dauer Induction

One of the most well-studied functions of ascarosides is the induction of the dauer larval stage, a key survival strategy for nematodes facing unfavorable environmental conditions such as overcrowding and starvation.[4][7] While this compound (ascr#1) was the first molecule identified with this activity, it is not the most potent. Several other ascarosides have been shown to be significantly more effective at inducing dauer formation.

AscarosideRelative Potency in Dauer Induction (Approximate)Key Findings
This compound (ascr#1) 1xThe first identified dauer-inducing pheromone.[2][4] Requires near-lethal doses to induce dauer effects when used as a pure synthetic compound, suggesting that early studies with isolated this compound may have been influenced by the presence of other more potent ascarosides.[8]
ascr#2 ~100xSignificantly more potent than this compound in inducing dauer formation.[5][6] Also acts as a male attractant.[3][6]
ascr#3 ~100xExhibits high potency in dauer induction, comparable to ascr#2.[5][6] It also functions as a potent male attractant at low concentrations and a hermaphrodite repellent at higher concentrations.[3][6]
ascr#5 Highly PotentDescribed as one of the most potent dauer-inducing ascarosides.[5][6][7]

Diverse Bioactivities Beyond Dauer Induction

The biological roles of ascarosides extend far beyond the regulation of dauer formation. These molecules mediate a complex chemical language that governs various social behaviors. The bioactivity is highly dependent on the chemical structure of the ascaroside, with even minor modifications leading to significant changes in function.[9] Furthermore, many ascarosides exhibit synergistic effects, where their combined activity is greater than the sum of their individual effects.[3]

Ascaroside(s)Biological ActivityTarget SexConcentration Dependence
ascr#2, ascr#3, ascr#4 Male AttractionMalesEffective at low (picomolar to nanomolar) concentrations.[3]
ascr#3 RepulsionHermaphroditesOccurs at higher, dauer-inducing concentrations.[3]
ascr#8 Male AttractionMalesA strong male-specific attractant that acts synergistically with ascr#2 and ascr#3.[6]
icas#3, icas#9 AggregationMales and HermaphroditesAttracts both sexes at high concentrations, but only hermaphrodites at lower, physiological concentrations.[3]
ascr#2, ascr#3, ascr#5 Olfactory PlasticityN/ARestores olfactory plasticity in daf-22 mutants, which are deficient in ascaroside biosynthesis.[3]

Signaling Pathways of Ascarosides

Ascarosides exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) located on the cilia of chemosensory neurons in the head of C. elegans.[2][3] This initial binding event triggers intracellular signaling cascades that ultimately lead to changes in gene expression and behavior. The two major downstream pathways involved in ascaroside signaling are the Transforming Growth Factor-beta (TGF-β) and the insulin/IGF-1 signaling pathways.[3][7]

Ascaroside_Signaling_Pathway cluster_environment External Environment cluster_neuron Chemosensory Neuron cluster_downstream Downstream Signaling Pathways cluster_response Biological Response Ascarosides Ascarosides (e.g., this compound, ascr#2, ascr#3) GPCR G-protein Coupled Receptors (e.g., DAF-37, SRBC-64/66, SRG-36/37) Ascarosides->GPCR Binding G_protein G-proteins GPCR->G_protein Activation Signal_Transduction Signal Transduction Cascades G_protein->Signal_Transduction TGF_beta TGF-β Pathway (e.g., daf-7) Signal_Transduction->TGF_beta Insulin_IGF1 Insulin/IGF-1 Pathway (e.g., daf-2, daf-16) Signal_Transduction->Insulin_IGF1 Dauer_Formation Dauer Formation TGF_beta->Dauer_Formation Mating_Behavior Mating Behavior TGF_beta->Mating_Behavior Other_Behaviors Other Behaviors (Aggregation, Repulsion) TGF_beta->Other_Behaviors Insulin_IGF1->Dauer_Formation Insulin_IGF1->Mating_Behavior Insulin_IGF1->Other_Behaviors

Caption: Generalized Ascaroside Signaling Pathway.

The perception of ascarosides by specific GPCRs initiates a cascade of events that modulate the activity of these key developmental pathways, leading to the appropriate physiological or behavioral response. For instance, the binding of ascr#2 to the DAF-37 GPCR in ASI neurons represses the expression of the TGF-β ligand DAF-7, which in turn promotes entry into the dauer stage.[7]

Experimental Protocols

The study of ascaroside bioactivity relies on a set of well-established bioassays. Below are outlines of the key experimental protocols used to generate the comparative data presented in this guide.

Dauer Formation Assay

This assay is used to quantify the dauer-inducing activity of a given ascaroside or a mixture of ascarosides.

Dauer_Formation_Assay_Workflow start Start sync_worms Synchronize C. elegans culture to obtain L1 larvae start->sync_worms prepare_plates Prepare NGM plates containing the test ascaroside(s) at varying concentrations sync_worms->prepare_plates plate_worms Plate a known number of synchronized L1 larvae onto the prepared plates prepare_plates->plate_worms incubation Incubate plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours) plate_worms->incubation score_dauer Score the percentage of dauer larvae versus non-dauer larvae under a microscope incubation->score_dauer analyze_data Analyze the data to determine the dose-response relationship and calculate EC50 values score_dauer->analyze_data end End analyze_data->end

Caption: Workflow for the Dauer Formation Assay.

Methodology:

  • Synchronization of C. elegans Culture: A population of gravid adult hermaphrodites is treated with a bleach solution to isolate eggs. These eggs are then allowed to hatch in M9 buffer without food, resulting in a synchronized population of L1 larvae.

  • Preparation of Assay Plates: NGM (Nematode Growth Medium) agar (B569324) plates are prepared. The ascaroside to be tested, dissolved in a suitable solvent (e.g., ethanol), is added to the molten agar before pouring the plates, or spread on the surface of solidified plates. A range of concentrations is typically tested, along with a solvent-only control. A lawn of E. coli OP50 is usually added as a food source.

  • Plating of Larvae: A defined number of synchronized L1 larvae (e.g., 100-200) are pipetted onto each assay plate.

  • Incubation: The plates are incubated at a constant temperature, often 25°C, which is a condition that promotes dauer formation in the presence of pheromones. The incubation period is typically 48 to 72 hours.

  • Scoring: After incubation, the number of dauer larvae and the total number of worms on each plate are counted under a dissecting microscope. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and their resistance to 1% SDS.

  • Data Analysis: The percentage of dauer larvae is calculated for each ascaroside concentration. This data is then used to generate a dose-response curve, from which the EC50 value (the concentration that induces a 50% response) can be determined.

Chemoattraction and Repulsion Assays

These assays are used to assess the ability of ascarosides to attract or repel nematodes.

Methodology:

  • Plate Preparation: A standard NGM agar plate is used. Two points are marked on the agar surface at opposite ends of the plate.

  • Application of Test Compound and Control: A small volume of the test ascaroside solution is spotted on one marked point, and an equal volume of the solvent control is spotted on the opposite point. A chemoattractant or repellent of known activity may also be used as a positive control.

  • Introduction of Worms: A population of well-fed, young adult worms is washed and placed at the center of the plate, equidistant from the test and control spots.

  • Incubation: The plate is incubated for a specific period (e.g., 1-2 hours) to allow the worms to move towards their preferred location.

  • Scoring: The number of worms in the area of the test spot and the control spot are counted.

  • Data Analysis: A chemotaxis index is calculated, typically as (number of worms at the test spot - number of worms at the control spot) / (total number of worms). A positive index indicates attraction, while a negative index indicates repulsion.

References

Daumone as a caloric restriction mimetic compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caloric restriction (CR) is a well-established intervention for extending lifespan and promoting health in various organisms. However, its practical application in humans is challenging. This has spurred the development of caloric restriction mimetics (CRMs), compounds that mimic the beneficial effects of CR without reducing calorie intake. This guide provides a comparative overview of daumone (B1248461), a pheromone from Caenorhabditis elegans, and other prominent CRMs, including resveratrol, rapamycin (B549165), and metformin (B114582), with a focus on experimental data and underlying mechanisms.

Comparative Efficacy of Caloric Restriction Mimetics

While direct head-to-head comparative studies of this compound against other CRMs are limited, existing research provides valuable insights into their individual effects. The following tables summarize key findings from studies on mice, a common model organism in aging research. It is important to note that direct comparisons of percentage improvements should be interpreted with caution due to variations in experimental design, including mouse strain, age at intervention, and duration of treatment.

CompoundDosageDurationLifespan/SurvivalKey Metabolic and Health ImprovementsReference
This compound 2 mg/kg/day5 months (started at 24 months of age)Reduced risk of death by 48%Decreased plasma insulin (B600854), reduced hepatic hypertrophy, inflammation, oxidative stress, and fibrosis.[1][2][1][2]
Resveratrol Not specified (in high-calorie diet)From middle ageIncreased survival in mice on a high-calorie diet.[3] No significant lifespan extension in mice on a standard diet.[4]Improved insulin sensitivity, increased mitochondrial number, and improved motor function in mice on a high-calorie diet.[3][3][4]
Rapamycin Not specifiedStarted at 20 months of ageExtended lifespan in mice.Known to inhibit the mTOR pathway, a key regulator of cell growth and metabolism.[5][5]
Metformin 100 mg/kg in drinking waterFrom 20 months of ageIncreased mean lifespan by 37.8% and maximum lifespan by 10.3%.Slowed age-related decline in estrous function.[6]

Table 1: Comparison of the Effects of this compound and Other Caloric Restriction Mimetics on Lifespan and Healthspan in Mice.

Signaling Pathways of Caloric Restriction Mimetics

The beneficial effects of CR and CRMs are mediated through complex signaling networks that regulate cellular metabolism, stress resistance, and longevity. The primary pathways implicated include AMP-activated protein kinase (AMPK), mechanistic target of rapamycin (mTOR), and Sirtuins.

This compound Signaling Pathway

The precise molecular targets of this compound in mammals are still under investigation. However, studies suggest that its anti-inflammatory effects are mediated through the suppression of the NF-κB signaling pathway.[1][7] this compound has been shown to inhibit the phosphorylation of IκBα, which prevents the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[1][7]

Daumone_Signaling cluster_NFkB This compound This compound GPCR GPCR (Putative) This compound->GPCR IKK IKK GPCR->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation (Blocked) Inflammation Inflammation Nucleus->Inflammation Pro-inflammatory Gene Expression (Reduced)

This compound's proposed anti-inflammatory signaling pathway.
Resveratrol Signaling Pathway

Resveratrol is a polyphenol that has been shown to activate AMPK and Sirtuin 1 (SIRT1).[8][9] Activation of AMPK can be achieved through the inhibition of phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP) levels.[1] This, in turn, activates pathways that converge on AMPK. Activated AMPK increases the NAD+/NADH ratio, which further activates SIRT1, a key regulator of metabolic and stress responses.

Resveratrol_Signaling Resveratrol Resveratrol PDEs PDEs Resveratrol->PDEs Inhibition cAMP cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac AMPK AMPK PKA_Epac->AMPK Activation NAD NAD+ AMPK->NAD Increases NAD+/NADH ratio Metabolic_Benefits Metabolic Benefits AMPK->Metabolic_Benefits SIRT1 SIRT1 NAD->SIRT1 Activation SIRT1->Metabolic_Benefits

Resveratrol's signaling pathway via AMPK and SIRT1.
Metformin Signaling Pathway

Metformin, a widely used anti-diabetic drug, primarily acts by activating AMPK.[10][11] This activation is thought to occur through the inhibition of mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio. Activated AMPK then phosphorylates downstream targets to regulate glucose and lipid metabolism. Metformin has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.[12][13]

Metformin_Signaling Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition AMP_ATP AMP/ATP Ratio Mitochondria->AMP_ATP Increases AMPK AMPK AMP_ATP->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Metabolic_Benefits Metabolic Benefits AMPK->Metabolic_Benefits

Metformin's signaling pathway via AMPK and mTOR.
Rapamycin Signaling Pathway

Rapamycin is a potent and specific inhibitor of the mTOR complex 1 (mTORC1).[5][14] By inhibiting mTORC1, rapamycin mimics a state of nutrient scarcity, leading to the activation of cellular processes associated with longevity, such as autophagy, and the suppression of processes like protein synthesis and cell growth.

Rapamycin_Signaling cluster_complex Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 Inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibition Cell_Growth Cell Growth mTORC1->Cell_Growth Inhibition Autophagy Autophagy mTORC1->Autophagy Activation

Rapamycin's signaling pathway via mTORC1 inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of CRMs. Below are representative protocols for key assays used in aging research.

C. elegans Lifespan Assay

This protocol outlines a standard method for assessing the effect of a compound on the lifespan of the nematode C. elegans.

C_elegans_Lifespan_Workflow Start Start Sync Synchronize C. elegans Population (e.g., bleaching) Start->Sync Transfer_L4 Transfer L4 Larvae to NGM Plates with E. coli OP50 Sync->Transfer_L4 Add_Compound Add Test Compound (e.g., this compound) and FUDR to Plates Transfer_L4->Add_Compound Incubate Incubate at 20°C Add_Compound->Incubate Score Score Live/Dead Worms Every 1-2 Days Incubate->Score Score->Incubate Repeat until all worms are dead Analyze Generate Survival Curves and Perform Statistical Analysis Score->Analyze End End Analyze->End

Workflow for a C. elegans lifespan assay.

Detailed Methodology:

  • Synchronization of C. elegans Population: A synchronized population of L1 larvae is obtained by treating gravid adult worms with a bleach solution to isolate eggs, which are then allowed to hatch in M9 buffer.[15][16]

  • Plating and Growth: Synchronized L1 larvae are transferred to Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source and allowed to develop to the L4 larval stage at 20°C.[15][17]

  • Compound and FUDR Treatment: L4 larvae are transferred to fresh NGM plates containing the test compound (e.g., this compound) at the desired concentration. 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to prevent progeny production, which can interfere with lifespan scoring.[15][17]

  • Lifespan Scoring: Starting from day 1 of adulthood, worms are examined daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[18]

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.[18]

Measurement of Hepatic Inflammation in Mice

This protocol describes a general workflow for assessing liver inflammation in mice treated with a potential CRM.

Hepatic_Inflammation_Workflow Start Start Treatment Treat Mice with Test Compound (e.g., this compound) Start->Treatment Sacrifice Sacrifice Mice and Collect Liver Tissue Treatment->Sacrifice Histology Histological Analysis (H&E Staining) Sacrifice->Histology Gene_Expression Gene Expression Analysis (qRT-PCR for pro-inflammatory cytokines) Sacrifice->Gene_Expression Protein_Analysis Protein Analysis (Western Blot for NF-κB pathway proteins) Sacrifice->Protein_Analysis Analyze Quantify and Analyze Data Histology->Analyze Gene_Expression->Analyze Protein_Analysis->Analyze End End Analyze->End

Workflow for measuring hepatic inflammation in mice.

Detailed Methodology:

  • Animal Treatment: Mice are administered the test compound (e.g., this compound) or a vehicle control for a specified duration. For example, 24-month-old male C57BL/6J mice can be treated with 2 mg/kg/day of this compound orally for 5 months.[1]

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and liver tissues are collected. A portion of the liver is fixed in formalin for histological analysis, and the remaining tissue is snap-frozen in liquid nitrogen for molecular analysis.

  • Histological Analysis: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess the overall liver architecture and identify inflammatory cell infiltrates.

  • Gene Expression Analysis: Total RNA is extracted from the frozen liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-inflammatory cytokine genes, such as TNF-α, IL-6, and IL-1β.

  • Protein Analysis: Protein lysates are prepared from the frozen liver tissue, and Western blotting is performed to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB (p65) and IκBα.

Conclusion

This compound shows promise as a caloric restriction mimetic, with demonstrated effects on survival and age-related pathologies in mice. While its mechanism appears to involve the NF-κB pathway, further research is needed to fully elucidate its molecular targets and to conduct direct comparative studies with other well-established CRMs like resveratrol, rapamycin, and metformin. The provided experimental protocols offer a standardized framework for future investigations to rigorously evaluate and compare the efficacy of these and other novel CRM candidates. Such studies are essential for advancing the development of safe and effective interventions to promote healthy aging.

References

Crosstalk Between Daumone Signaling and the Insulin Pathway in C. elegans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the nematode Caenorhabditis elegans, the decision to continue reproductive development or to enter a stress-resistant diapause state known as the dauer larva is a critical survival strategy. This developmental choice is orchestrated by a complex interplay of signaling pathways, prominently featuring the daumone (B1248461) pheromone signaling pathway and the conserved insulin (B600854)/IGF-1 signaling (IIS) pathway. Understanding the crosstalk between these two pathways offers profound insights into aging, metabolism, and developmental plasticity, with potential implications for drug development. This guide provides a comparative analysis of these two pathways, supported by experimental data and detailed methodologies.

Overview of this compound and Insulin Signaling Pathways

The this compound signaling pathway is initiated by a blend of ascaroside pheromones, collectively known as this compound, which signal high population density and limited food resources[1]. This pathway ultimately converges on the nuclear hormone receptor DAF-12. The insulin/IGF-1 signaling (IIS) pathway, homologous to the mammalian insulin and IGF-1 signaling pathways, responds to nutrient availability. A key effector of the IIS pathway is the DAF-2 receptor, which, when activated, initiates a phosphorylation cascade that ultimately inhibits the FOXO transcription factor DAF-16[2]. Reduced IIS, indicative of low nutrient levels, leads to the activation of DAF-16. Both pathways play a crucial role in the regulation of dauer formation, longevity, and stress resistance.

Comparative Analysis of Phenotypic Outcomes

Both the this compound signaling and the insulin pathway significantly impact key life history traits in C. elegans. While both can induce dauer formation, the genetic and environmental contexts of their action, as well as their quantitative effects on lifespan and stress resistance, show both overlap and divergence.

Dauer Formation

This compound acts as a direct environmental cue to induce dauer formation, with its effectiveness being dose-dependent. In contrast, mutations in the insulin pathway, such as loss-of-function mutations in daf-2, lead to constitutive dauer formation (Daf-c phenotype), particularly at elevated temperatures, even in the absence of this compound[3].

ConditionGenotypeTemperature (°C)Dauer Formation (%)Reference
Control (Ethanol)Wild-type (N2)25~0%[4]
This compound-1 (1 µM)Wild-type (N2)25Variable, can be low[1]
This compound-3 (1 µM)Wild-type (N2)25High (~80-100%)[1]
No this compounddaf-2(e1370)25~100%[3]
No this compounddaf-2(e1368)22~38%[5]

Table 1: Comparison of Dauer Formation Induced by this compound and daf-2 Mutations. This table summarizes the percentage of dauer formation under different conditions, highlighting the potent effect of specific this compound components and strong daf-2 alleles.

Lifespan Regulation

Reduced insulin signaling is well-established to dramatically extend lifespan in C. elegans and other organisms[6]. This lifespan extension is largely dependent on the activity of DAF-16. The effect of this compound on adult lifespan is less direct. While the dauer larva itself is extremely long-lived, the impact of transient exposure to this compound during development on adult lifespan is an area of ongoing research. Some studies suggest that pheromone signaling can influence adult lifespan.

Genotype/TreatmentMean Lifespan Extension vs. Wild-typeDAF-16 DependenceReference
daf-2(e1370)~100% or moreYes[6]
daf-2(m41)~90%Yes[7]
This compound exposureModest, variableLikely DAF-16 dependent[8]

Table 2: Comparison of Lifespan Extension. This table shows the significant lifespan extension conferred by daf-2 mutations and the more nuanced effect of this compound.

Stress Resistance

A hallmark of both reduced insulin signaling and the dauer state is enhanced resistance to a variety of stressors. daf-2 mutants exhibit increased resistance to heat, oxidative stress, and pathogens[9][10][11]. The dauer larva, induced by this compound, is also highly resistant to these and other environmental insults.

Genotype/ConditionStress Resistance PhenotypeReference
daf-2 mutantsIncreased resistance to heat, oxidative stress, and pathogens[9][10][11]
Dauer larvae (this compound-induced)High resistance to heat, oxidative stress, desiccation, and chemical stressors[3]

Table 3: Comparison of Stress Resistance. Both reduced insulin signaling and this compound-induced dauer formation lead to a robust enhancement of stress resistance.

Molecular Crosstalk and Signaling Pathways

The this compound and insulin pathways are not independent but engage in a complex crosstalk, primarily converging on the key transcription factors DAF-12 and DAF-16.

Daumone_Insulin_Crosstalk cluster_environment Environmental Cues cluster_daumone_pathway This compound Signaling cluster_insulin_pathway Insulin/IGF-1 Signaling cluster_output Cellular Outcomes This compound This compound (Pheromones) GPCRs GPCRs (e.g., SRG-36/37) This compound->GPCRs Food Food Availability DAF_2 DAF-2 (Insulin/IGF-1 Receptor) Food->DAF_2 High food inhibits DAF-16 activation G_proteins G-proteins GPCRs->G_proteins DAF_12 DAF-12 (Nuclear Receptor) G_proteins->DAF_12 Regulation of DA ligand synthesis AKT_SGK AKT-1/2, SGK-1 DAF_12->AKT_SGK Transcriptional regulation DAF_16 DAF-16 (FOXO) DAF_12->DAF_16 Transcriptional co-regulation Dauer Dauer Formation DAF_12->Dauer Lifespan Lifespan Extension DAF_12->Lifespan AGE_1 AGE-1 (PI3K) DAF_2->AGE_1 AGE_1->AKT_SGK AKT_SGK->DAF_16 Phosphorylation (Cytoplasmic retention) DAF_16->DAF_12 Regulation of DA ligand synthesis DAF_16->Dauer DAF_16->Lifespan Stress_Resistance Stress Resistance DAF_16->Stress_Resistance

Figure 1: Crosstalk between this compound and Insulin Signaling Pathways.

Convergence on DAF-16 and DAF-12
  • DAF-12 regulates IIS components: DAF-12 has been shown to directly regulate the transcription of key components of the insulin signaling pathway, including akt-1, akt-2, and pdk-1. This suggests that the this compound pathway can modulate the sensitivity of the insulin signaling cascade.

  • DAF-16 influences dafachronic acid synthesis: The insulin pathway, through DAF-16, can regulate the expression of genes involved in the biosynthesis of dafachronic acids (DAs), the ligands that activate DAF-12. This creates a feedback loop where the insulin pathway can influence the activity of the this compound pathway's downstream effector.

  • Co-regulation of target genes: DAF-12 and DAF-16 can co-regulate a set of downstream target genes, integrating signals from both pathways to fine-tune the developmental and metabolic response.

Upstream Components of this compound Signaling

The perception of this compound is mediated by G-protein coupled receptors (GPCRs) expressed in chemosensory neurons. While the complete repertoire of this compound receptors is still under investigation, GPCRs such as SRG-36 and SRG-37 have been implicated in sensing specific ascarosides[12]. Activation of these GPCRs initiates an intracellular signaling cascade that likely involves heterotrimeric G-proteins, which then modulates the activity of downstream effectors that control dafachronic acid biosynthesis and, consequently, DAF-12 activity.

Experimental Protocols

Quantitative Dauer Formation Assay with Synthetic this compound

This protocol allows for the precise quantification of dauer formation in response to specific concentrations of synthetic this compound components.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans

  • Synthetic this compound (e.g., ascr#5) dissolved in ethanol (B145695)

  • M9 buffer

Procedure:

  • Prepare NGM plates and seed with a lawn of E. coli OP50.

  • Add the desired concentration of synthetic this compound (or ethanol as a control) to the surface of the bacterial lawn and allow it to dry.

  • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to each plate.

  • Incubate the plates at the desired temperature (e.g., 25°C).

  • After 48-72 hours, score the number of dauer and non-dauer larvae. Dauer larvae are identifiable by their thin, dark appearance, resistance to 1% SDS, and lack of pharyngeal pumping.

  • Calculate the percentage of dauer formation for each condition.

Figure 2: Workflow for Quantitative Dauer Formation Assay.

Lifespan Analysis

This protocol is used to determine the effect of genetic mutations or chemical treatments on the lifespan of C. elegans.

Materials:

  • NGM agar plates

  • E. coli OP50 culture

  • Synchronized L4-stage or young adult C. elegans

  • Fluorodeoxyuridine (FUdR) to prevent progeny production (optional)

  • Platinum wire worm pick

Procedure:

  • Prepare NGM plates seeded with E. coli OP50. If using FUdR, add it to the media.

  • Transfer a cohort of synchronized L4 or young adult worms to the plates.

  • Incubate at a constant temperature (e.g., 20°C).

  • Every 1-2 days, transfer the worms to fresh plates to separate them from their progeny (if not using FUdR).

  • At each transfer, score the number of living and dead worms. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Construct a survival curve and calculate the mean and maximum lifespan.

Stress Resistance Assays

Thermotolerance Assay:

  • Culture synchronized young adult worms under standard conditions.

  • Shift the plates to a high temperature (e.g., 35°C or 37°C).

  • Score survival at regular time intervals.

Oxidative Stress Assay:

  • Prepare NGM plates containing an oxidative stress-inducing agent (e.g., paraquat (B189505) or juglone).

  • Transfer synchronized young adult worms to the plates.

  • Score survival over time.

Alternative and Complementary Pathways

While the this compound and insulin pathways are major regulators of the dauer decision, other signaling pathways also play important roles and exhibit crosstalk with them.

  • TGF-β Signaling: The DBL-1/TGF-β pathway acts in parallel to the insulin pathway to regulate body size and other developmental processes. There is evidence of interaction between the TGF-β and insulin pathways in regulating dauer formation and longevity.

  • Serotonin and Dopamine Signaling: These neurotransmitter pathways can modulate feeding behavior and sensory perception, which can indirectly influence the dauer decision by altering the worm's assessment of its nutritional status.

  • TOR Pathway: The Target of Rapamycin (TOR) pathway is another key nutrient-sensing pathway that interacts with the insulin pathway to regulate growth and lifespan.

Conclusion

The crosstalk between the this compound and insulin signaling pathways in C. elegans provides a powerful model for understanding how organisms integrate environmental and internal cues to make profound developmental decisions. The convergence of these pathways on the transcription factors DAF-12 and DAF-16 highlights a sophisticated regulatory network that controls not only the entry into a diapause state but also longevity and stress resistance. For drug development professionals, targeting components of this network could offer novel strategies for modulating metabolism and aging-related processes. Further research into the precise molecular mechanisms of this crosstalk will undoubtedly uncover new therapeutic targets and deepen our understanding of these fundamental biological processes.

References

Efficacy of Daumone compared to its synthetic analogs in longevity studies

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand and modulate the aging process, researchers have identified key molecular players that influence lifespan. Among these, daumone (B1248461) and its related compounds have emerged as significant regulators of longevity, primarily through their influence on evolutionarily conserved signaling pathways. This guide provides a comprehensive comparison of the efficacy of naturally occurring this compound and other synthetic molecules that target similar pathways in the model organism Caenorhabditis elegans and in mice, supported by experimental data and detailed methodologies.

Comparative Efficacy in Lifespan Extension

The lifespan-extending effects of this compound and its analogs are most extensively studied in the nematode C. elegans. This compound, also known as ascr#1, is a naturally occurring ascaroside that acts as a pheromone to induce the long-lived dauer larva stage. Its effects, and those of related synthetic compounds, are often mediated through the nuclear hormone receptor DAF-12 and the insulin/IGF-1 signaling pathway.

CompoundModel OrganismConcentration/DoseMean Lifespan Extension (%)Key Findings
This compound (ascr#1) C. elegansNot specified in lifespan studiesInduces long-lived dauer stageThe foundational ascaroside for understanding dauer-induced longevity.[1][2][3]
ascr#2 C. elegans400 nM17%Demonstrates concentration-dependent lifespan extension.[4]
ascr#3 C. elegans400 nM21%Shows a more potent lifespan-extending effect compared to ascr#2 at the same concentration.[4]
Δ⁷-Dafachronic Acid C. elegans (daf-9 mutant)250 nMShortened lifespan of long-lived mutantActs as a pro-aging signal in the context of the dauer pathway by ligating DAF-12.[5]
Mitophagy-Inducing Coumarin (MIC) C. elegansNot specifiedRobustly increases lifespanA synthetic molecule that extends lifespan by inhibiting DAF-12 activation and inducing mitophagy.[6]
This compound Mouse (C57BL/6J)2 mg/kg/dayReduced risk of death by 48%Improves survival in aged mice, suggesting a conserved anti-aging mechanism.[3]

Signaling Pathways and Experimental Workflows

The longevity effects of this compound and its analogs are primarily mediated through the DAF-12 and insulin/IGF-1 signaling pathways in C. elegans. The interplay between these pathways is crucial for determining the lifespan of the organism.

daumone_signaling_pathway cluster_environmental_cues Environmental Cues cluster_signaling_pathways Signaling Pathways cluster_cellular_outcomes Cellular Outcomes Ascarosides (this compound, etc.) Ascarosides (this compound, etc.) DAF-12 (Nuclear Hormone Receptor) DAF-12 (Nuclear Hormone Receptor) Ascarosides (this compound, etc.)->DAF-12 (Nuclear Hormone Receptor) modulates Lifespan Extension Lifespan Extension DAF-12 (Nuclear Hormone Receptor)->Lifespan Extension Dauer Formation Dauer Formation DAF-12 (Nuclear Hormone Receptor)->Dauer Formation Insulin/IGF-1 Signaling (DAF-2) Insulin/IGF-1 Signaling (DAF-2) DAF-16/FOXO DAF-16/FOXO Insulin/IGF-1 Signaling (DAF-2)->DAF-16/FOXO inhibits DAF-16/FOXO->Lifespan Extension promotes

This compound Signaling Pathway

A typical experimental workflow for assessing the effect of these compounds on the lifespan of C. elegans involves several key steps, from worm synchronization to data analysis.

C. elegans Lifespan Assay Workflow

Detailed Experimental Protocols

The following protocol is a generalized representation of a standard C. elegans lifespan assay used to evaluate the effects of exogenous compounds.

1. C. elegans Strain and Maintenance:

  • Strain: Wild-type C. elegans (N2 Bristol strain) is commonly used.

  • Maintenance: Worms are maintained at 20°C on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.[7][8]

2. Synchronization of Worms:

  • To obtain a population of age-synchronized worms, gravid adult worms are treated with a bleach solution to isolate eggs.

  • The eggs are allowed to hatch overnight in M9 buffer, resulting in a synchronized population of L1 larvae.[8]

  • These L1 larvae are then transferred to seeded NGM plates and grown to the L4 larval stage.

3. Compound Administration:

  • The compound of interest (e.g., ascaroside, dafachronic acid, MIC) is dissolved in a suitable solvent (e.g., ethanol, DMSO). The final concentration of the solvent in the media should be kept low (typically <0.5%) to avoid toxicity.[7][8]

  • The compound is added to the NGM agar (B569324) just before pouring the plates or applied topically to the surface of the seeded plates.

  • Control plates contain the vehicle (solvent) alone.

4. Lifespan Assay:

  • Synchronized L4 larvae are transferred to the experimental and control plates (typically 30-50 worms per plate, with multiple replicates).

  • Worms are transferred to fresh plates every 1-2 days during their reproductive period to separate them from their progeny.

  • Survival is scored daily by gently prodding the worms with a platinum wire. Worms that do not respond are scored as dead.[7]

  • Worms that crawl off the agar, have internal hatching ("bagging"), or rupture are censored from the analysis.

5. Data Analysis:

  • The survival data is used to generate Kaplan-Meier survival curves.

  • Statistical significance between the survival of treated and control groups is typically determined using the log-rank test.[4]

Logical Relationships in DAF-12 Mediated Longevity

The nuclear hormone receptor DAF-12 acts as a critical decision point in longevity pathways. Its activity is modulated by ligands such as dafachronic acid, and its downstream effects are context-dependent.

daf12_logical_relationship cluster_dauer_pathway Dauer Pathway Context cluster_germline_pathway Germline-less Pathway Context DAF-12 Ligand (e.g., Dafachronic Acid) DAF-12 Ligand (e.g., Dafachronic Acid) DAF-12 (Liganded) DAF-12 (Liganded) DAF-12 Ligand (e.g., Dafachronic Acid)->DAF-12 (Liganded) binds to DAF-12 (Unliganded) DAF-12 (Unliganded) Increased Lifespan Increased Lifespan DAF-12 (Unliganded)->Increased Lifespan Normal Lifespan Normal Lifespan DAF-12 (Liganded)->Normal Lifespan Increased Lifespan Increased Lifespan DAF-12 (Liganded)->Increased Lifespan Lifespan Lifespan Increased Lifespan->Lifespan Normal Lifespan->Lifespan Increased Lifespan ->Lifespan

DAF-12 Ligand-Dependent Longevity

Conclusion

The study of this compound and its analogs has provided invaluable insights into the molecular mechanisms of aging. While direct comparative studies of this compound versus its specific synthetic analogs are limited, the broader investigation of ascarosides and other synthetic molecules that modulate the DAF-12 and insulin/IGF-1 pathways reveals a conserved strategy for lifespan extension. The data presented here highlights the potential for developing novel therapeutic interventions that target these pathways to promote healthy aging. Further research into the structure-activity relationships of these compounds will be crucial for designing more potent and specific longevity-promoting agents.

References

A Comparative Metabolomic Analysis of Daumone-Treated Versus Control Caenorhabditis elegans**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of Caenorhabditis elegans treated with Daumone (B1248461) versus untreated control animals. This compound, the dauer pheromone of C. elegans, induces entry into the dauer stage, a long-lived, stress-resistant larval form. Understanding the metabolic shifts associated with this compound treatment is crucial for elucidating the mechanisms of longevity and stress resistance, with potential applications in drug development. This document summarizes key metabolic changes inferred from transcriptomic data, details relevant experimental protocols, and visualizes the involved signaling pathways.

Key Metabolic Changes: this compound-Treated vs. Control C. elegans

Metabolic PathwayGene Expression Change in this compound-Treated AnimalsInferred Metabolite Level ChangeBiological Significance
Glycolysis Downregulation of glycolytic enzymesDecreased Glucose-6-phosphate, Fructose-1,6-bisphosphate, PyruvateReduced carbohydrate catabolism, conserving glucose stores.
Tricarboxylic Acid (TCA) Cycle Downregulation of enzymes downstream of isocitrateDecreased α-ketoglutarate, Succinate, Fumarate, Malate (B86768)Reduced energy production from carbohydrates.
Fatty Acid β-Oxidation Upregulation of acyl-CoA synthetases and dehydrogenasesIncreased Acetyl-CoA (from fatty acids)Mobilization of stored fats as the primary energy source.
Glyoxylate (B1226380) Cycle Upregulation of isocitrate lyase and malate synthaseIncreased Glyoxylate, Malate (from glyoxylate cycle)Enables the synthesis of carbohydrates from fatty acids, crucial for long-term survival without food intake.
Gluconeogenesis Upregulation of key gluconeogenic enzymesIncreased Glucose-6-phosphate (from non-carbohydrate precursors)Maintenance of essential glucose levels for vital processes.

Experimental Protocols

This compound-Induced Dauer Formation Assay

This protocol describes a standardized method for inducing dauer formation in C. elegans using synthetic this compound.[3]

  • Preparation of this compound Plates:

    • Prepare Nematode Growth Medium (NGM) agar (B569324) plates.

    • After the agar has cooled to approximately 55°C, add a solution of synthetic this compound (typically a mixture of this compound 1, 2, and 3) to a final concentration effective for inducing dauer formation in the specific C. elegans strain being used.

    • Pour the this compound-containing NGM into petri plates and allow them to solidify.

    • Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.

  • Synchronization and Treatment of C. elegans :

    • Synchronize a population of C. elegans to the L1 larval stage using standard bleaching methods.

    • Transfer a defined number of synchronized L1 larvae to the this compound-containing plates and to control NGM plates (without this compound).

    • Incubate the plates at a constant temperature (e.g., 25°C).

  • Dauer Larva Identification and Collection:

    • After a specific incubation period (e.g., 48-72 hours), identify dauer larvae based on their characteristic morphology (thin body, dark intestine, and resistance to 1% SDS).

    • Collect both this compound-treated (dauer) and control (non-dauer) worms for subsequent metabolomic analysis.

Metabolomics Sample Preparation and Analysis

This protocol outlines a general workflow for the extraction and analysis of metabolites from C. elegans.[4][5][6]

  • Sample Collection and Quenching:

    • Wash the collected worms from the plates with M9 buffer to remove bacteria.

    • Rapidly quench metabolic activity by flash-freezing the worm pellets in liquid nitrogen.

  • Metabolite Extraction:

    • Homogenize the frozen worm pellets using a bead beater or sonicator in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Centrifuge the homogenate to separate the polar (aqueous) and non-polar (organic) phases from the protein pellet.

  • Metabolite Analysis by Mass Spectrometry (MS):

    • Analyze the polar and non-polar extracts separately using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For polar metabolites, employ Hydrophilic Interaction Liquid Chromatography (HILIC).

    • For non-polar metabolites (lipids), use Reversed-Phase Liquid Chromatography.

    • Identify and quantify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a library of known standards.

Visualizing the Molecular Landscape

To better understand the processes involved in this compound-induced metabolic reprogramming, the following diagrams illustrate the experimental workflow and the key signaling pathways that regulate this transition.

Experimental_Workflow cluster_Preparation Plate Preparation cluster_Worm_Culture C. elegans Culture cluster_Analysis Metabolomic Analysis Daumone_Plates This compound-Containing NGM Plates Incubate Incubate at 25°C Daumone_Plates->Incubate Control_Plates Control NGM Plates Control_Plates->Incubate Sync Synchronize Worms (L1 Stage) Sync->Daumone_Plates Transfer L1s Sync->Control_Plates Transfer L1s Collect Collect Worms Incubate->Collect Extract Metabolite Extraction Collect->Extract LCMS LC-MS Analysis Extract->LCMS Data Data Analysis & Comparison LCMS->Data

Figure 1. Experimental workflow for comparative metabolomics.

Metabolic_Shift Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (Downregulated) TCA TCA Cycle Pyruvate->TCA (Downregulated) Energy Energy (ATP) TCA->Energy Fatty_Acids Stored Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA Fatty Acid β-Oxidation (Upregulated) Acetyl_CoA->TCA (Shift in source) Glyoxylate Glyoxylate Cycle Acetyl_CoA->Glyoxylate (Upregulated) Carbohydrates Carbohydrates (for maintenance) Glyoxylate->Carbohydrates Gluconeogenesis (Upregulated) IIS_Pathway cluster_nucleus This compound This compound Present DAF2 DAF-2 (Insulin/IGF-1 Receptor) This compound->DAF2 Inhibits Signaling AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT1_2 AKT-1/2 AGE1->AKT1_2 DAF16 DAF-16 (FOXO) AKT1_2->DAF16 Inhibits Nuclear Entry DAF16_n DAF-16 (Active) DAF16->DAF16_n Translocates to Nucleus Nucleus Nucleus Metabolism Metabolic Shift Genes (e.g., fat metabolism) Stress Stress Resistance & Longevity Genes DAF16_n->Metabolism Activates Transcription DAF16_n->Stress Activates Transcription TGFb_Pathway cluster_nucleus This compound This compound Present DAF7 DAF-7 (TGF-β) This compound->DAF7 Inhibits Secretion DAF1_4 DAF-1/DAF-4 Receptors DAF7->DAF1_4 DAF8_14 DAF-8/DAF-14 (SMADs) DAF1_4->DAF8_14 Phosphorylates DAF3 DAF-3 (SMAD) DAF8_14->DAF3 Inhibits DAF3_n DAF-3 (Active) DAF3->DAF3_n Translocates to Nucleus Nucleus Nucleus Dauer_Genes Dauer Formation & Metabolic Genes DAF3_n->Dauer_Genes Regulates Transcription

References

Unraveling Longevity: A Comparative Analysis of Daumone and Other Pro-Longevity Interventions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of Daumone, a pheromone produced by the nematode Caenorhabditis elegans, reveals its distinct and overlapping mechanisms of action in promoting longevity compared to other well-established life-extending interventions. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, offering insights into the signaling pathways, experimental data, and methodologies underpinning these effects.

This compound, known to induce the long-lived "dauer" larval stage in C. elegans, is emerging as a potential calorie restriction mimetic with anti-inflammatory properties. Its mechanism converges on key longevity pathways, including the Insulin (B600854)/IGF-1 Signaling (IIS) and mTOR pathways, offering a unique profile in contrast to interventions like rapamycin, metformin, and resveratrol.

Comparative Analysis of Longevity-Promoting Interventions

The following table summarizes the quantitative effects of this compound and other prominent longevity interventions on lifespan, primarily in the model organism C. elegans, unless otherwise specified.

InterventionModel OrganismMean Lifespan Extension (%)Key Molecular Pathway(s)Reference(s)
This compound Mus musculus (mice)Reduced risk of death by 48% (survival, not lifespan)Putative Calorie Restriction Mimetic, Reduced Insulin, Anti-inflammatory (NF-κB inhibition)[1][2]
C. elegansInduces long-lived dauer stageInsulin/IGF-1 Signaling (DAF-16 nuclear localization), likely mTOR inhibition[3][4]
Calorie Restriction (CR) C. elegans (eat-2 mutants)13% - >50%IIS (DAF-16 independent in some contexts), mTOR, AMPK, Sirtuins[4][5][6]
Various species30% - 200%Conserved nutrient-sensing pathways[7]
Rapamycin C. elegans8% - 50% (up to 116% in one case)mTORC1 Inhibition[3][[“]]
Mus musculus (mice)~15-18%mTORC1 Inhibition[[“]]
Metformin C. elegans~18% - 40%AMPK activation, alters microbial metabolism[4][[“]]
Resveratrol C. elegans3.4% - >20%Sirtuin (SIR-2.1) activation, AMPK activation[10]
Insulin/IGF-1 Signaling Mutants
daf-2 loss-of-functionC. elegans~100% (can be higher)Decreased IIS, DAF-16/FOXO activation[11]
age-1 loss-of-functionC. elegans40% - 65% (up to 10-fold in null mutants)Decreased IIS, DAF-16/FOXO activation[3][10][12]
mTOR Pathway Mutants
rsks-1 (S6K) loss-of-functionC. elegans12% - 47%Decreased mTORC1 signaling[[“]][13]
Sirtuin Overexpression
sir-2.1 overexpressionC. elegans15% - 50% (some controversy exists)Deacetylation of various proteins, interaction with IIS and AMPK[14][15]

Signaling Pathways in Longevity

The mechanisms of these interventions converge on a few highly conserved signaling pathways that regulate growth, metabolism, and stress resistance.

This compound's Mechanism of Action

This compound appears to exert its pro-longevity effects, at least in part, by mimicking a state of low nutrient availability. In C. elegans, this leads to the nuclear translocation of the DAF-16/FOXO transcription factor, a key event in the Insulin/IGF-1 signaling pathway that promotes stress resistance and longevity[3][4]. Furthermore, studies in mice suggest this compound acts as a calorie restriction mimetic, reducing plasma insulin levels and exhibiting anti-inflammatory effects through the inhibition of the NF-κB pathway[1][2]. There is also evidence to suggest that this compound's effects are consistent with decreased mTOR signaling[1].

Daumone_Pathway This compound This compound GPCR GPCR (putative) This compound->GPCR Binds to DAF_16_N DAF-16/FOXO (Nucleus) This compound->DAF_16_N Promotes Nuclear Localization mTOR_Pathway mTOR Signaling This compound->mTOR_Pathway Inhibits (putative) NF_kB NF-κB Signaling This compound->NF_kB Inhibits IIS_Pathway Insulin/IGF-1 Signaling GPCR->IIS_Pathway Inhibits DAF_16 DAF-16/FOXO (Cytoplasm) IIS_Pathway->DAF_16 Sequesters in Cytoplasm DAF_16->DAF_16_N Longevity Longevity & Stress Resistance DAF_16_N->Longevity Activates Target Genes mTOR_Pathway->Longevity Inhibition Promotes Inflammation Inflammation NF_kB->Inflammation Promotes

This compound Signaling Pathway
Other Key Longevity Pathways

The following diagrams illustrate the core mechanisms of other major longevity-promoting interventions.

IIS_Pathway Insulin_IGF1 Insulin/IGF-1 DAF2_AGE1 DAF-2 / AGE-1 (Receptor / PI3K) Insulin_IGF1->DAF2_AGE1 Activates AKT AKT/SGK DAF2_AGE1->AKT Activates DAF16 DAF-16/FOXO (Cytoplasm) AKT->DAF16 Phosphorylates & Inhibits Nuclear Entry DAF16_N DAF-16/FOXO (Nucleus) DAF16->DAF16_N Translocation (when unphosphorylated) Longevity Longevity & Stress Resistance DAF16_N->Longevity Activates Target Genes

Insulin/IGF-1 Signaling Pathway

mTOR_Pathway Nutrients_GF Nutrients & Growth Factors mTORC1 mTORC1 Nutrients_GF->mTORC1 Activates S6K S6K (RSKS-1) mTORC1->S6K Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Longevity Longevity mTORC1->Longevity Inhibition Promotes Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

mTOR Signaling Pathway

AMPK_Sirtuin_Pathways Low_Energy Low Energy State (High AMP:ATP) AMPK AMPK (AAK-2) Low_Energy->AMPK Activates NAD Increased NAD+ AMPK->NAD Increases mTORC1 mTORC1 AMPK->mTORC1 Inhibits DAF16 DAF-16/FOXO AMPK->DAF16 Activates Sirtuins Sirtuins (SIR-2.1) Sirtuins->DAF16 Activates NAD->Sirtuins Activates Longevity Longevity mTORC1->Longevity Inhibition Promotes DAF16->Longevity Promotes Metformin Metformin Metformin->AMPK Activates Resveratrol Resveratrol Resveratrol->Sirtuins Activates Lifespan_Workflow Start Start: Synchronized L1 Larvae Plating Plate onto NGM plates with E. coli OP50 Start->Plating FUdR Add FUdR at L4 stage to prevent progeny Plating->FUdR Treatment Transfer to experimental plates (e.g., with this compound) FUdR->Treatment Scoring Score for survival daily (movement in response to touch) Treatment->Scoring Transfer Transfer to fresh plates every 2-3 days Scoring->Transfer During reproductive period Data_Analysis Generate survival curves and perform statistical analysis (Log-rank test) Scoring->Data_Analysis Record dead/censored worms Transfer->Scoring End End Data_Analysis->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Daumone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of Daumone. As a bioactive lipid molecule utilized in research, particularly in studies involving Caenorhabditis elegans, adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. These procedures are specifically designed for researchers, scientists, and drug development professionals. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific local and federal regulations, as these guidelines are intended to supplement, not replace, institutional protocols.

This compound: Chemical and Physical Properties

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes its key chemical and physical data.

PropertyDataCitation(s)
IUPAC Name (6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid[1][2]
Molecular Formula C₁₃H₂₄O₆[1][2]
Molecular Weight 276.33 g/mol [1][2]
Chemical Class Fatty Acyl Glycoside; Monocarboxylic Acid[1]
Synonyms ascr#1, Ascaroside C7, this compound-1[1][2]
CAS Number 690991-47-0[1][2]

Experimental Protocol: Step-by-Step Disposal Procedures

Step 1: Waste Classification and Segregation
  • Classify as Hazardous Chemical Waste : Due to its biological activity and lack of comprehensive toxicological data, all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.[3][4]

  • Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5][6] Incompatible chemicals can react, creating additional hazards.[5] Keep this compound waste separate from:

    • Halogenated solvents

    • Strong acids and bases

    • Oxidizers[5]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Collect this compound waste in a chemically compatible container with a leak-proof, screw-on cap.[3][5] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must be in good condition, free of cracks or leaks.[3]

  • Properly Label the Container : Clearly label the waste container with the words "Hazardous Waste."[4][5] The label must also include:

    • The full chemical name: "Waste this compound ((6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid)"

    • The concentration and composition of the waste (e.g., "this compound in ethanol, approx. 10 mg/L").

    • The date when waste was first added to the container (start date).[5]

    • The associated hazards (e.g., "Bioactive," "Handle with Care").

Step 3: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][5]

  • Keep Containers Closed : Waste containers must remain securely closed at all times, except when adding waste.[5][7]

  • Secondary Containment : It is best practice to place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.

Step 4: Arranging for Disposal
  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[4][7]

  • Contact EHS for Pickup : Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 9-12 months), contact your EHS department to arrange for a hazardous waste pickup.[4][7]

  • Follow Institutional Procedures : Adhere to all specific procedures for waste pickup requests as mandated by your institution.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound and its signaling context in C. elegans.

Daumone_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_ehs Disposal Procedures gen This compound Waste Generation (Pure compound, solutions, contaminated labware) classify Classify as Hazardous Chemical Waste gen->classify Step 1 container Select & Label Compatible Container classify->container Step 2 collect Collect Waste in Satellite Accumulation Area (SAA) container->collect Step 3 store Store Securely (Closed, Secondary Containment) collect->store pickup Request EHS Hazardous Waste Pickup store->pickup Step 4 transport EHS Collects & Transports to Waste Facility pickup->transport dispose Final Disposal (Incineration or other approved method) transport->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

Daumone_Signaling_Pathway This compound This compound (Pheromone) GPCR G-Protein-Coupled Receptors (GPCRs) in amphid neurons This compound->GPCR Binds to G_alpha Activation of G-protein α-subunits (GPA-2, GPA-3) GPCR->G_alpha Activates Signaling_Cascade Downstream Signaling Cascade G_alpha->Signaling_Cascade Dauer Entry into Dauer Larva Stage Signaling_Cascade->Dauer Lifespan Extended Lifespan Dauer->Lifespan

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.